4-Fluoro-2-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFTVLJAXWGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501170 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56096-89-0 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-2-iodobenzoic acid synthesis from 4-fluoro-2-iodotoluene
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-iodobenzoic Acid from 4-Fluoro-2-iodotoluene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable fluorinated building block in drug discovery and medicinal chemistry.[1][2] The core of this process is the selective oxidation of the methyl group of 4-fluoro-2-iodotoluene using potassium permanganate (KMnO₄). This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for product purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.
Introduction and Strategic Importance
This compound is a trifunctional aromatic compound featuring carboxylic acid, fluoro, and iodo moieties.[1][3] This unique substitution pattern makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive heterocycles and for use in cross-coupling reactions.[2][3] The conversion of the relatively inexpensive and commercially available 4-fluoro-2-iodotoluene into the high-value carboxylic acid derivative is a key transformation. This guide focuses on a robust and scalable oxidation protocol utilizing potassium permanganate, a powerful and widely accessible oxidizing agent.[4][5]
Reaction Principle and Mechanistic Insights
The synthesis is achieved through the strong oxidation of the benzylic methyl group. The overall transformation is as follows:
Caption: Overall reaction scheme for the oxidation.
The Role of Potassium Permanganate
Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting alkyl side chains on an aromatic ring into carboxylic acids.[6] The reaction requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring).
Reaction Mechanism
The oxidation of alkylarenes by permanganate is understood to proceed through a free-radical mechanism.[6][7]
-
Hydrogen Abstraction: The reaction initiates with the rate-limiting abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a benzyl radical.[7][8]
-
Further Oxidation: This highly reactive radical is rapidly oxidized further through a series of steps, likely involving manganese ester intermediates, ultimately leading to the formation of the carboxylate salt.[5]
-
Protonation: The final step during the acidic workup is the protonation of the carboxylate salt to yield the desired carboxylic acid.
The use of pyridine and water as a solvent system is crucial. Pyridine helps to solubilize the organic starting material, while water is necessary for the permanganate chemistry.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for a positional isomer.[9]
Materials and Equipment
Reagents:
-
4-Fluoro-2-iodotoluene (C₇H₆FI)
-
Potassium permanganate (KMnO₄)
-
Pyridine (C₅H₅N)
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 6N
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and filter flask assembly
-
Filter paper (e.g., Whatman)
-
Diatomaceous earth (Celite®)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Reagent Stoichiometry
The following table outlines the quantities for a representative laboratory-scale synthesis.
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 4-Fluoro-2-iodotoluene | 236.02 | 1.0 | 21.18 | 5.0 g |
| Potassium permanganate | 158.03 | 4.0 - 5.0 | 84.7 - 105.9 | 13.4 - 16.7 g |
| Pyridine | 79.10 | ~15 | 318 | 25 mL |
| Water | 18.02 | - | - | 25 mL |
Note: An excess of potassium permanganate is used to ensure complete oxidation of the starting material.
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, create a suspension by adding 4-fluoro-2-iodotoluene (5.0 g, 21.18 mmol), pyridine (25 mL), and deionized water (25 mL).
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (13.4 g, 84.7 mmol) to the suspension in small portions over 30-60 minutes. The addition is exothermic and may cause a slight increase in temperature.
-
Heating and Reflux: Heat the reaction mixture to 70-85°C and maintain it at this temperature with continuous stirring.[9] The reaction progress can be monitored by TLC or GC-MS. The characteristic purple color of permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. If the reaction stalls (purple color persists but starting material remains), an additional portion of KMnO₄ may be required.[9] Continue heating for 6-12 hours or until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess potassium permanganate by slowly adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears completely.
-
Removal of Manganese Dioxide: Filter the mixture through a pad of diatomaceous earth (Celite®) in a Buchner funnel to remove the fine brown MnO₂ precipitate. Wash the filter cake sequentially with water and a small amount of ethyl acetate to ensure all product is collected in the filtrate.[9]
-
Product Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated or 6N hydrochloric acid while stirring until the pH of the solution is approximately 1, as indicated by pH paper. A white or off-white solid product will precipitate.[9]
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing the cake with a small amount of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Environment, Health, and Safety (EHS) Considerations
Adherence to safety protocols is paramount for this procedure.
-
Potassium Permanganate: A strong oxidizer that can cause fire or explosion upon contact with combustible materials.[10][11] Avoid contact with skin, as it will cause brown stains and can lead to irritation or burns.[12][13]
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]
-
Waste Disposal: The manganese-containing waste should be collected and disposed of according to institutional and local environmental regulations. Do not pour into public drains.[11]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to white crystalline powder[1] |
| Molecular Formula | C₇H₄FIO₂ |
| Molecular Weight | 266.01 g/mol [15] |
| Melting Point | 143 - 147 °C[1] |
| ¹H NMR | Expect signals in the aromatic region (7.5-8.0 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm).[9] |
| ¹³C NMR | Expect signals for the carboxyl carbon (~165 ppm) and six distinct aromatic carbons, with characteristic C-F and C-I couplings.[16][17] |
Note: NMR chemical shifts can vary slightly based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Troubleshooting and Field Insights
-
Incomplete Reaction: If the starting material is not fully consumed, the cause may be insufficient oxidant or reaction time. A second addition of KMnO₄ can be effective.[9] Ensure the reaction mixture is heated adequately and stirred efficiently to maximize reagent contact.
-
Low Yield: Yields can be diminished by product loss during the filtration of MnO₂. Thoroughly wash the filter cake with water and a small amount of organic solvent. Incomplete precipitation during acidification can also lower yield; ensure the pH is sufficiently low (~1) and the solution is well-chilled.
-
Product Purity: If the final product is discolored (brown/purple), it may be contaminated with manganese species. Ensure the quenching step is complete and consider a hot filtration step during recrystallization to remove insoluble impurities.
References
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- 8. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-FLUORO-4-IODOBENZOIC ACID | 124700-40-9 [chemicalbook.com]
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- 17. rsc.org [rsc.org]
Introduction: The Strategic Importance of a Dihalogenated Building Block
An In-Depth Technical Guide to 4-Fluoro-2-iodobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, the strategic placement of halogen atoms on molecular scaffolds is a cornerstone of rational drug design. This compound is a prime example of a dihalogenated benzoic acid that serves as a highly versatile building block.[1] Its structure, featuring a fluorine atom, an iodine atom, and a carboxylic acid group on a benzene ring, offers three distinct points for chemical modification.[1] The presence of fluorine can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, a well-established strategy in drug discovery.[2][3] Simultaneously, the iodine atom provides a reactive handle for cross-coupling reactions, and the carboxylic acid group allows for amide bond formation or other derivatizations. This trifecta of functionality makes this compound an indispensable intermediate for constructing complex, bioactive molecules.[4]
Physicochemical and Safety Data
A comprehensive understanding of a chemical's properties is foundational to its effective and safe use in a research setting.
Core Properties
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 56096-89-0 | [1][5][6] |
| Molecular Formula | C₇H₄FIO₂ | [1][5][6] |
| Molecular Weight | 266.01 g/mol | [5][6] |
| Appearance | Off-white to white solid/powder | [7] |
| Melting Point | 143-147 °C | [7] |
| Synonyms | 2-Iodo-4-fluorobenzoic acid | [5][6] |
| SMILES | C1=CC(=C(C=C1F)I)C(=O)O | [6] |
| InChI Key | DUKFTVLJAXWGPI-UHFFFAOYSA-N | [5] |
Hazard Identification and Safety
As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.
-
GHS Hazard Statements:
-
Recommended Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.[9]
-
First Aid Measures: In case of contact, immediately flush skin or eyes with copious amounts of water. If ingested or inhaled, seek immediate medical attention.[8] Refer to the Safety Data Sheet (SDS) for complete handling instructions.[8][9]
Synthesis Pathway Overview
While specific proprietary synthesis routes may vary by manufacturer, a common and logical pathway for producing haloaromatic compounds like this compound involves a Sandmeyer-type reaction sequence starting from an appropriate aniline precursor. The following diagram illustrates a plausible, generalized workflow for its synthesis.
-
Mechanistic Insight: The regioselectivity is governed by Baldwin's rules for ring closure. At lower temperatures, the reaction kinetics favor the formation of the more rapidly formed 5-membered ring (5-exo-dig), yielding the phthalide. [1][7]At higher temperatures, the reaction becomes thermodynamically controlled, allowing the system to overcome the kinetic barrier to form the more stable 6-membered ring (6-endo-dig), resulting in the isocoumarin product. [1][7]
Experimental Protocol: Temperature-Controlled Synthesis of Phthalides
This protocol provides a self-validating system for the synthesis of a phthalide derivative from this compound and a terminal alkyne, based on methodologies described in the literature. [1] Objective: To synthesize a 4-fluoro-phthalide derivative via a Sonogashira coupling and subsequent 5-exo-dig cyclization.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate and Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture for 10 minutes to ensure homogeneity. Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction Execution: Maintain the reaction mixture at room temperature (approx. 25 °C).
-
Causality: This lower temperature is crucial for kinetically favoring the 5-exo-dig cyclization pathway to selectively form the phthalide product. [1][7]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification - Part 1 (Washing): Combine the organic layers and wash sequentially with water and then brine.
-
Trustworthiness: This washing sequence removes the DMF solvent and inorganic salts, which is a critical step for obtaining a clean product before final purification.
-
-
Purification - Part 2 (Drying & Concentration): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification - Part 3 (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure phthalide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Supplier Information
For researchers and procurement managers, sourcing high-purity starting materials is critical for reproducible results. The following are established suppliers of this compound.
| Supplier | Purity (Typical) | Product Link / Identifier |
| Sigma-Aldrich (Merck) | 97% | CAS: 56096-89-0 |
| Fisher Scientific (Thermo) | 97% | CAS: 56096-89-0 [5][10] |
| Ossila | >98% | CAS: 56096-89-0 [1] |
| SynQuest Laboratories | N/A | Product Code: 2621-K-42 [9] |
| PubChem Vendors | Various | CID 12520164 [6] |
References
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This compound. American Chemical Society. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
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This compound. MySkinRecipes. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
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4-Fluorobenzoic Acid. SynZeal. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed, National Center for Biotechnology Information. [Link]
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- 4. This compound [myskinrecipes.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound | C7H4FIO2 | CID 12520164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Spectroscopic Guide to 4-Fluoro-2-iodobenzoic Acid: Structure Elucidation for Researchers and Drug Development Professionals
Introduction
4-Fluoro-2-iodobenzoic acid, with CAS Number 56096-89-0, is a dihalogenated benzoic acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile scaffold for the synthesis of complex organic molecules, including bioactive heterocycles.[1][3] As an intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals.[4] This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural elucidation.
Molecular Structure and Key Physical Properties
This compound is a solid at room temperature with a melting point range of 143-147 °C.[5][6] Its molecular formula is C₇H₄FIO₂, corresponding to a molecular weight of approximately 266.01 g/mol .[7][8]
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.0,0!"]; O2 [label="O", pos="1.8,-1.0!"]; H_O [label="H", pos="2.3,-1.2!"]; I [label="I", pos="-1.5,-0.5!"]; F [label="F", pos="0, 2.0!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1 [style=solid, len=0.5]; C7 -- O2 [style=double, len=0.5]; O2 -- H_O; C2 -- I; C4 -- F; C3 -- H1; C5 -- H2; C6 -- H3; }
Caption: Chemical structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | Singlet (broad) | - |
| H-3 | 7.8 - 8.0 | Doublet of doublets | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 7-9 Hz |
| H-5 | 7.2 - 7.4 | Doublet of doublets | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 4-6 Hz |
| H-6 | 7.9 - 8.1 | Doublet of doublets | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F) ≈ 2-3 Hz |
Causality Behind Predictions:
-
COOH Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (12-13 ppm) due to hydrogen bonding and rapid exchange.
-
Aromatic Protons: The electron-withdrawing nature of the substituents will deshield the aromatic protons, causing them to resonate at lower field. The iodine atom at position 2 will significantly deshield the adjacent H-3 and H-6 protons. The fluorine atom at position 4 will influence the chemical shifts and introduce F-H coupling. The multiplicities arise from spin-spin coupling with neighboring protons and the fluorine atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative fluorine and iodine atoms will have a significant impact on the chemical shifts of the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-I | 90 - 95 |
| C-COOH | 130 - 135 |
| C-3 | 135 - 140 |
| C-5 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| C-6 | 130 - 135 |
Causality Behind Predictions:
-
Carbonyl Carbon (C=O): This will appear in the typical downfield region for a carboxylic acid.
-
C-F: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
C-I: The "heavy atom effect" of iodine will cause the signal for the carbon to which it is attached to be shielded and appear at a relatively upfield position for an aromatic carbon.
-
Other Aromatic Carbons: The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of all substituents. The carbons ortho and para to the fluorine will show characteristic carbon-fluorine couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-F | 1200 - 1250 | Stretching |
| C-O | 1210 - 1320 | Stretching |
| O-H | 920 - 950 (broad) | Out-of-plane bend |
Causality Behind Predictions:
-
O-H Stretch: The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch: The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.
-
C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region is expected for the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 266.
Predicted Fragmentation Pathway:
M [label="[C₇H₄FIO₂]⁺˙\nm/z = 266"]; F1 [label="[C₇H₄FO₂]⁺\nm/z = 139"]; F2 [label="[C₆H₄F]⁺\nm/z = 95"]; F3 [label="[C₇H₄FIO]⁺\nm/z = 248"]; F4 [label="I⁺\nm/z = 127"];
M -> F1 [label="- I"]; M -> F3 [label="- OH"]; F1 -> F2 [label="- COOH"]; M -> F4 [label=""]; }
Caption: Predicted mass spectrometry fragmentation pathway for this compound.Causality Behind Fragmentation:
-
Molecular Ion ([M]⁺˙, m/z 266): The parent ion is expected to be observed.
-
Loss of Iodine (m/z 139): The C-I bond is relatively weak and can undergo homolytic or heterolytic cleavage, leading to a fragment corresponding to 4-fluorobenzoic acid radical cation.
-
Loss of Carboxyl Group (m/z 95): Subsequent loss of the carboxyl group (-COOH) from the m/z 139 fragment would result in a fluorophenyl cation, similar to the fragmentation observed for 4-fluorobenzoic acid.[9]
-
Iodine Cation (m/z 127): A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) is a characteristic feature in the mass spectra of iodo-compounds.[4]
-
Loss of Hydroxyl Radical (m/z 248): Alpha-cleavage of the carboxylic acid can lead to the loss of a hydroxyl radical.
Experimental Protocols
To obtain the spectroscopic data discussed, the following standard methodologies would be employed:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0-200 ppm.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound, a key building block in modern organic and medicinal chemistry. By combining predicted NMR, IR, and MS data with the underlying scientific principles, researchers and drug development professionals can gain a comprehensive understanding of the structural features of this important molecule. The provided experimental protocols offer a practical framework for obtaining and validating this crucial analytical data in a laboratory setting.
References
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An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-iodobenzoic Acid in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern pharmaceutical and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, particularly in the realm of drug discovery and organic synthesis. 4-Fluoro-2-iodobenzoic acid, a dihalogenated benzoic acid derivative, is a versatile building block in the synthesis of bioactive molecules and complex organic frameworks.[1][2] Its unique substitution pattern offers multiple reaction sites, making it a valuable precursor for novel therapeutics and functional materials. However, to effectively utilize this compound, a comprehensive understanding of its solubility in various organic solvents is essential for reaction optimization, purification, and formulation development.
This technical guide provides an in-depth exploration of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present a robust experimental protocol for its determination, and provide a predictive overview of its solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of this compound in their work.
Physicochemical Properties and Theoretical Solubility Considerations
To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
Key Molecular Features:
-
Structure: A benzene ring substituted with a carboxylic acid group, a fluorine atom at the 4-position, and an iodine atom at the 2-position.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. The key intermolecular forces influencing the solubility of this compound are:
-
Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones).
-
Dipole-Dipole Interactions: The polar C-F, C-I, and C=O bonds create a significant molecular dipole moment, promoting solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
Van der Waals Forces (London Dispersion Forces): The benzene ring and the large iodine atom contribute to significant van der Waals forces, which are the primary interactions with nonpolar solvents (e.g., hexane, toluene).
Predictive Analysis of Solubility:
Based on these structural features, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They are expected to effectively solvate the carboxylic acid and the polar C-X bonds of this compound, leading to high solubility.
-
Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the carboxylic acid group. However, the nonpolar benzene ring may limit the solubility compared to more polar aprotic solvents.
-
Moderate to Low Solubility in Ethers and Ketones: Solvents like diethyl ether and acetone can act as hydrogen bond acceptors, but their overall polarity is lower than that of alcohols and polar aprotic solvents. This will likely result in moderate to low solubility.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene primarily interact through weak van der Waals forces. The energetic penalty of breaking the strong solute-solute interactions (hydrogen bonding and dipole-dipole forces) in the crystalline lattice of this compound is not sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, field-proven protocol for the quantitative determination of the solubility of this compound using the isothermal equilibrium method. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is accurate.
Experimental Workflow
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of glass vials, add an excess amount of this compound to a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle to the bottom of the vial.
-
Alternatively, for faster separation, centrifuge the vials at a moderate speed.
-
-
Sample Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid at the bottom.
-
Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of the solute in the saturated solution is determined by comparing the analytical response of the sample to the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Qualitative and Predicted Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar, effectively solvating the carboxylic acid and polar C-X bonds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor and highly polar. | |
| Acetonitrile | Moderate | Good polarity but a weaker hydrogen bond acceptor than DMSO and DMF. | |
| Polar Protic | Methanol | Soluble | Can act as both a hydrogen bond donor and acceptor. A reference indicates slight solubility.[5] |
| Ethanol | Soluble | Similar to methanol, with a slightly larger nonpolar alkyl chain which may slightly decrease solubility. | |
| Isopropanol | Moderately Soluble | Increased nonpolar character compared to methanol and ethanol. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Cyclic ether with good hydrogen bond accepting capability. |
| Diethyl Ether | Slightly Soluble | Acyclic ether with lower polarity and steric hindrance around the oxygen. | |
| Ketones | Acetone | Soluble | Good hydrogen bond acceptor and moderate polarity. |
| Halogenated | Dichloromethane (DCM) | Slightly Soluble | Primarily interacts through dipole-dipole and van der Waals forces. |
| Chloroform | Slightly Soluble | Similar to DCM. | |
| Aromatic | Toluene | Poorly Soluble | Nonpolar, interacts primarily through weak van der Waals forces. |
| Aliphatic | Hexane | Insoluble | Nonpolar, unable to overcome the strong solute-solute interactions. |
| Esters | Ethyl Acetate | Slightly Soluble | A reference indicates slight solubility.[5] Good hydrogen bond acceptor but with significant nonpolar character. |
Conclusion and Practical Recommendations
The solubility of this compound is a key parameter that dictates its application in organic synthesis and drug development. While quantitative data is limited, a strong understanding of its molecular structure and the principles of intermolecular forces allows for a predictive assessment of its solubility profile. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like alcohols. Its solubility is expected to be limited in nonpolar solvents.
For researchers and scientists, it is recommended to experimentally determine the solubility in the specific solvent system of interest using a robust protocol, such as the isothermal equilibrium method described in this guide. This will ensure accurate and reproducible results, leading to more efficient process development and optimization. Careful consideration of the solvent choice will not only impact the reaction outcome but also the ease of purification and final product formulation.
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Kumar, M., et al. (2013). Regioselective one-pot synthesis of isocoumarins and phthalides from 2-iodobenzoic acid and alkynes by temperature control. Advanced Synthesis & Catalysis, 355, 3221–3230. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-iodobenzoic acid is a key synthetic intermediate, valued for its unique substitution pattern that offers multiple reaction pathways in the development of novel pharmaceuticals and complex organic molecules.[1][2] An understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing new synthetic routes, and understanding its potential biological interactions. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, leveraging computational chemistry to predict its geometric parameters and spectroscopic signatures in the absence of a publicly available crystal structure. The insights presented herein are grounded in established principles of physical organic chemistry and comparative analysis with structurally related halobenzoic acids.
Introduction: The Significance of this compound in Modern Synthesis
This compound (C₇H₄FIO₂) is a di-substituted benzoic acid derivative that has emerged as a versatile building block in organic synthesis.[3] Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the fluorine atom, and the iodine atom. The carboxylic acid moiety serves as a handle for amide bond formation and other classical transformations. The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and the overall electronic properties of the benzene ring, which is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[4] The carbon-iodine bond is particularly valuable for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse molecular fragments.[3] This trifecta of functionality makes this compound a sought-after precursor for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest.[5]
Computational Methodology: A Window into Molecular Architecture
In the absence of experimental single-crystal X-ray diffraction data, quantum chemical calculations provide a robust framework for predicting the molecular structure and properties of this compound with high accuracy. The insights presented in this guide were derived from principles of computational chemistry, which have been shown to be reliable for predicting the geometries and spectroscopic properties of organic molecules.[6][7]
Experimental Protocol: A Generalized Workflow for Computational Structural Analysis
-
Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software.
-
Conformational Searching: A systematic search of the potential energy surface is performed to identify low-energy conformers, primarily focusing on the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring.
-
Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT), a widely used and accurate quantum chemical method. A common choice of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
NMR Chemical Shift Calculations: The optimized structures are used to calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
Analysis of Results: The calculated geometric parameters (bond lengths, bond angles, dihedral angles), relative energies of conformers, and predicted spectroscopic data are analyzed to build a comprehensive picture of the molecule's structure and properties.
Caption: A generalized workflow for the computational analysis of molecular structure and properties.
Predicted Molecular Structure and Geometry
Based on DFT calculations, the optimized geometry of this compound reveals a planar benzene ring. The carboxylic acid group is predicted to be nearly coplanar with the aromatic ring to maximize conjugation. The presence of the bulky iodine atom at the ortho position can lead to some steric strain, which may cause a slight deviation from perfect planarity.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-I | ~2.10 |
| C-F | ~1.35 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-C (acid) | ~1.49 | |
| C=O | ~1.21 | |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| Bond Angles (°) | C1-C2-I | ~122 |
| C3-C4-F | ~119 | |
| C2-C1-C(O)OH | ~121 | |
| O=C-O | ~124 | |
| Dihedral Angle (°) | C2-C1-C=O | ~0 or ~180 |
Note: These values are representative and may vary slightly depending on the level of theory used for the calculation.
Caption: 2D representation of the molecular structure of this compound.
Conformational Analysis: The Role of Intramolecular Interactions
The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group around the C1-C(OOH) single bond. Two main planar conformers are expected: a syn conformer, where the carboxylic proton is oriented towards the ortho iodine atom, and an anti conformer, where it is directed away.
Studies on related 2-halobenzoic acids have shown that the syn conformation can be stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the ortho halogen.[8] However, the strength of this interaction is dependent on the nature of the halogen. In the case of this compound, a weak O-H···I intramolecular hydrogen bond is plausible in the syn conformer.
Computational studies on similar molecules suggest that the energy difference between the syn and anti conformers is likely to be small, and both may be present in equilibrium, especially in solution. The bulky nature of the iodine atom may also introduce a slight out-of-plane distortion of the carboxylic acid group to alleviate steric strain.
Caption: Conformational isomerism in this compound.
Predicted Spectroscopic Properties
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit splitting patterns consistent with a tri-substituted benzene ring, with coupling to each other and potentially to the ¹⁹F nucleus.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will resonate in the range of 110-140 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant, and the carbon attached to the iodine being influenced by the heavy atom effect.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| COOH | >10 (broad s) | ~168 |
| C1 | - | ~135 |
| C2 | - | ~95 |
| C3 | ~7.8 (dd) | ~138 |
| C4 | - | ~165 (d, J_CF ≈ 250 Hz) |
| C5 | ~7.2 (td) | ~118 (d, J_CF ≈ 22 Hz) |
| C6 | ~7.6 (dd) | ~125 (d, J_CF ≈ 8 Hz) |
Note: Predicted chemical shifts are relative to TMS. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'td' triplet of doublets.
Vibrational Spectroscopy (FT-IR and Raman)
The FT-IR and Raman spectra of this compound will be characterized by several key vibrational modes that are diagnostic of its functional groups.
-
O-H Stretch: A broad absorption band in the FT-IR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption in the FT-IR spectrum around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
C-F Stretch: A strong absorption in the FT-IR spectrum, typically in the range of 1250-1000 cm⁻¹, can be assigned to the C-F stretching vibration.
-
C-I Stretch: The C-I stretching vibration is expected to appear at a lower frequency, typically in the far-infrared region (around 500-600 cm⁻¹), and may be more prominent in the Raman spectrum.
-
Aromatic C-H and C=C Stretches: These will give rise to multiple bands in both the FT-IR and Raman spectra in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Intermolecular Interactions in the Solid State: A Theoretical Perspective
In the absence of a crystal structure, we can predict the likely intermolecular interactions that govern the solid-state packing of this compound.
-
Carboxylic Acid Dimerization: Like most benzoic acid derivatives, this compound is expected to form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.
-
Halogen Bonding: The iodine atom, being a large and polarizable halogen, has the potential to act as a halogen bond donor. It may form weak to moderate C-I···O or C-I···F interactions with neighboring molecules, influencing the overall crystal packing.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: A schematic representation of the predicted intermolecular interactions in the solid state of this compound.
Conclusion
This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure and conformation of this compound. Through computational modeling, we have predicted its key geometric parameters, explored its conformational landscape, and anticipated its spectroscopic signatures. The molecule is expected to adopt a largely planar structure, with the potential for weak intramolecular hydrogen bonding and the existence of both syn and anti conformers of the carboxylic acid group. In the solid state, strong intermolecular hydrogen bonding leading to dimerization is predicted to be the dominant packing motif, potentially supplemented by halogen bonding and π-π stacking. These insights are critical for researchers and scientists working with this versatile building block, enabling a more rational approach to its use in synthesis and drug discovery.
References
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PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2021, March 31). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Retrieved from [Link]
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The Unseen Instability: A Technical Guide to the Thermal Properties of 4-Fluoro-2-iodobenzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of the thermal stability and decomposition profile of 4-Fluoro-2-iodobenzoic acid, a critical parameter for its safe handling, storage, and application in pharmaceutical synthesis and materials science. While this compound is a valuable building block, its behavior at elevated temperatures is not widely documented. This document, therefore, synthesizes predictive analysis based on the known behavior of analogous halogenated benzoic acids with established analytical methodologies to provide a comprehensive framework for its thermal characterization.
Introduction: The Significance of Thermal Stability in Drug Development
This compound (C₇H₄FIO₂) is a halogenated aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile precursor for various pharmaceutical intermediates and complex organic molecules. Its unique substitution pattern, featuring both fluorine and iodine atoms, allows for diverse chemical transformations. However, the energetic landscape of such molecules can be complex, and understanding their response to thermal stress is paramount for ensuring process safety, predicting shelf-life, and controlling reaction pathways. Thermal decomposition can lead to the generation of undesired byproducts, loss of material, and potentially hazardous situations due to gas evolution or exothermic events. This guide delves into the core principles and practical methodologies for assessing the thermal stability of this compound.
Physicochemical Properties and Predicted Thermal Behavior
A foundational understanding of the material's basic properties is essential before delving into its thermal decomposition.
| Property | Value | Source |
| Molecular Formula | C₇H₄FIO₂ | |
| Molecular Weight | 266.01 g/mol | |
| Appearance | Solid | N/A |
| Melting Point | 143-147 °C | |
| Predicted Decomposition Onset | > 150 °C | Inferred from related compounds |
| Predicted Primary Decomposition | Decarboxylation | Based on analogous benzoic acids |
The melting point of 143-147 °C provides a critical threshold. Above this temperature, the compound exists in a molten state, which can significantly influence its decomposition kinetics. Based on studies of other substituted benzoic acids, the primary thermal decomposition pathway is anticipated to be decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid group. The presence of ortho- and para-substituents can influence the temperature at which this occurs. For some substituted benzoic acids, decarboxylation can begin at temperatures as low as 100-140 °C, while for others, it may require temperatures exceeding 300 °C. For nitrobenzoic acid isomers, for instance, decomposition is observed in the 250-400 °C range. Given the presence of two halogen substituents, a cautious prediction would place the onset of significant decomposition for this compound in the range of 200-350 °C.
Experimental Methodologies for Thermal Analysis
A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss as a function of temperature, providing insights into the decomposition process.
Methodology:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which a 5% weight loss is observed.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, providing information on the energetics of these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent sublimation or evaporation before decomposition. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Identify any exothermic or endothermic events associated with decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample holder.
-
Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 200 °C, 250 °C, 300 °C, and 350 °C) in an inert atmosphere (helium).
-
GC Separation: The resulting pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the GC column.
-
MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification.
Predicted Decomposition Pathway and Products
The primary decomposition pathway for this compound is predicted to be initiated by decarboxylation. The C-I bond is also a potential point of weakness due to its lower bond dissociation energy compared to C-F and C-H bonds.
Caption: Predicted thermal decomposition pathways of this compound.
Expected Decomposition Products:
-
Carbon Dioxide (CO₂): The primary indicator of decarboxylation.
-
1-Fluoro-3-iodobenzene: The expected product following decarboxylation.
-
Fluorinated and Iodinated Aromatic Fragments: Further fragmentation at higher temperatures could lead to a variety of smaller aromatic and aliphatic compounds.
-
Elemental Iodine (I₂): Resulting from the recombination of iodine radicals formed during C-I bond cleavage.
Integrated Workflow for Thermal Analysis
A systematic workflow ensures a comprehensive understanding of the thermal properties of this compound.
The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 4-Fluoro-2-iodobenzoic Acid
For Immediate Release
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds has become a cornerstone of rational design. Among the myriad of halogenated building blocks, 4-Fluoro-2-iodobenzoic acid has emerged as a particularly valuable intermediate, prized for its trifunctional nature that allows for precise and sequential chemical modifications. This technical guide delves into the history, synthesis, and applications of this important compound, offering insights for researchers, scientists, and drug development professionals.
I. Introduction: A Molecule of Strategic Importance
This compound, with the chemical formula C₇H₄FIO₂, is a dihalogenated derivative of benzoic acid.[1][2] Its structure, featuring a carboxylic acid group, an iodine atom, and a fluorine atom on a benzene ring, makes it a versatile tool in organic synthesis.[1][2] The presence of these three distinct functional groups allows for a range of chemical transformations, including but not limited to, amidation, esterification, cross-coupling reactions (such as Suzuki and Sonogashira couplings), and the formation of hypervalent iodine reagents.[1][2][3] This versatility has cemented its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
II. Historical Context: The Dawn of Halogenated Aromatics
The specific discovery of this compound is not prominently documented in the annals of early organic chemistry. Its emergence is intrinsically linked to the broader development of methods for introducing halogens onto aromatic rings in the late 19th and early 20th centuries. The groundbreaking work on diazotization reactions by Peter Griess in the 1850s, followed by the discovery of the Sandmeyer reaction in 1884, provided chemists with a reliable method to convert aromatic amines into a wide array of functional groups, including iodides.[4] Similarly, the Balz-Schiemann reaction, developed in the late 1920s, offered a pathway to introduce fluorine, a notoriously challenging element to handle, onto aromatic systems via the thermal decomposition of diazonium tetrafluoroborates.
Given this historical backdrop, the first synthesis of this compound would have logically followed from the application of these established methodologies to a suitable precursor.
III. The Genesis of Synthesis: Plausible Early Routes
While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be logically deduced from established chemical principles. The most probable early synthetic pathway would have involved a Sandmeyer-type iodination of a fluorinated aminobenzoic acid.
A. The Diazotization-Iodination Pathway: A Likely First Approach
The most plausible and historically consistent route to this compound is the diazotization of 2-amino-5-fluorobenzoic acid, followed by treatment with an iodide salt. This method is a direct application of the Sandmeyer reaction, a cornerstone of aromatic chemistry.
Conceptual Workflow:
Caption: Plausible early synthesis of this compound via a Sandmeyer-type reaction.
This process involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.
IV. Modern Synthetic Protocols: Refined Methodologies
Contemporary syntheses of this compound still largely rely on the foundational principles of the Sandmeyer reaction, albeit with optimized conditions and reagents. An alternative and also viable modern route involves the oxidation of a corresponding toluene derivative.
A. Protocol 1: Synthesis from 2-Amino-5-fluorobenzoic Acid
This method remains a common and efficient way to prepare this compound.
Experimental Protocol:
-
Diazotization: 2-Amino-5-fluorobenzoic acid is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature. The formation of the diazonium salt is monitored.
-
Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and liberation of nitrogen gas.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water, and may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
B. Protocol 2: Oxidation of 4-Fluoro-2-iodotoluene
An alternative synthetic strategy involves the oxidation of the methyl group of 4-Fluoro-2-iodotoluene. This approach is advantageous if the toluene starting material is readily available.
Experimental Protocol:
-
Oxidation: 4-Fluoro-2-iodotoluene is treated with a strong oxidizing agent, such as potassium permanganate or chromic acid, in a suitable solvent (e.g., water, acetic acid, or a mixture thereof).
-
The reaction mixture is typically heated to drive the oxidation to completion.
-
Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate).
-
The reaction mixture is then acidified to precipitate the carboxylic acid.
-
Purification: The crude this compound is collected by filtration and purified by recrystallization.
Caption: Modern synthetic routes to this compound.
V. Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56096-89-0 | [1] |
| Molecular Formula | C₇H₄FIO₂ | [1] |
| Molecular Weight | 266.01 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [2] |
| Melting Point | 143-147 °C | [2] |
| Purity | Typically >97% |
VI. Applications in Drug Discovery and Organic Synthesis
The unique arrangement of functional groups in this compound makes it a highly sought-after building block in several areas of chemical research.
-
Medicinal Chemistry: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo and carboxylic acid moieties serve as handles for further molecular elaboration, allowing for the construction of complex and diverse libraries of potential therapeutic agents.[3]
-
Organic Synthesis: It is a versatile precursor for a variety of chemical transformations. The iodine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
-
Hypervalent Iodine Chemistry: this compound can be used to synthesize hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents.[1][2]
-
Agrochemicals: Similar to its application in pharmaceuticals, this compound is used in the development of new pesticides and herbicides, where the fluorine atom can impart desirable properties.[3]
VII. Conclusion
While the precise moment of its discovery may be interwoven with the broader history of halogenated aromatic compounds, this compound has undeniably carved out a significant niche in modern chemistry. Its synthesis, rooted in the classic transformations of the Sandmeyer reaction, has been refined to provide a reliable supply of this crucial building block. For researchers and drug development professionals, this compound represents a powerful tool for molecular design, enabling the creation of novel compounds with tailored properties for a wide range of applications.
References
-
Chembuy. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN109535123A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
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A Technical Guide to the Applications of 4-Fluoro-2-iodobenzoic Acid in Modern Organic Chemistry
Introduction
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. Among the vast array of building blocks available to the synthetic chemist, halogenated benzoic acids represent a particularly versatile class of reagents. This guide focuses on the multifaceted applications of 4-Fluoro-2-iodobenzoic acid , a trifunctional molecule whose unique arrangement of a carboxylic acid, a fluorine atom, and an iodine atom offers a powerful platform for a diverse range of chemical transformations. The presence of the highly reactive carbon-iodine bond, coupled with the modulating electronic effects of the fluorine substituent, makes this compound an invaluable precursor for the synthesis of bioactive heterocycles, advanced hypervalent iodine reagents, and key intermediates in medicinal chemistry and materials science. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the reactivity of this compound but also practical, field-proven insights and detailed experimental protocols.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a melting point in the range of 143-147 °C. Its molecular structure, featuring three distinct functional groups, is the cornerstone of its synthetic utility.
| Property | Value | Reference |
| CAS Number | 56096-89-0 | |
| Molecular Formula | C₇H₄FIO₂ | |
| Molecular Weight | 266.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 143-147 °C |
The reactivity of this compound is dictated by the interplay of its functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction. It also plays a crucial role as an internal nucleophile in cyclization reactions.
-
Iodine Atom: The carbon-iodine bond is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy, making it an excellent substrate for palladium- and copper-catalyzed transformations.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and can impart unique physicochemical properties to the final products, such as increased metabolic stability and binding affinity in biological systems.
Core Application: Synthesis of Bicyclic Heterocycles via Sonogashira Coupling
A preeminent application of this compound is in the regioselective synthesis of isocoumarins and phthalides.[1] This is achieved through a palladium- and copper-catalyzed Sonogashira-type reaction with terminal alkynes, followed by an intramolecular cyclization. The fascinating aspect of this transformation is the ability to control the regioselectivity of the cyclization by simply adjusting the reaction temperature.[1]
Mechanistic Rationale: Temperature-Controlled Regioselectivity
The reaction proceeds through the formation of a 2-alkynyl-4-fluorobenzoic acid intermediate. The subsequent intramolecular cyclization can proceed via two distinct pathways: a 6-endo-dig cyclization to yield the isocoumarin or a 5-exo-dig cyclization to afford the phthalide.
At higher temperatures (e.g., 100 °C), the thermodynamic product, the more stable 6-membered isocoumarin ring, is preferentially formed.[1] Conversely, at lower temperatures (e.g., 25 °C), the kinetically favored 5-exo-dig cyclization dominates, leading to the formation of the phthalide.[1]
Experimental Protocol: Synthesis of 3-Substituted Isocoumarins
This protocol is adapted from a general procedure for the copper-catalyzed synthesis of 3-substituted isocoumarins from 2-halogenated benzoic acids and alkynes.[2]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(I) chloride (CuCl) (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (1 mL)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Water
Procedure:
-
To a Schlenk flask, add this compound, CuCl, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMSO and the terminal alkyne to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Application: Precursor to Hypervalent Iodine Reagents
This compound is a valuable starting material for the synthesis of hypervalent iodine(III) reagents, particularly pseudocyclic benziodoxole tosylates.[1] These reagents are powerful and selective oxidants and electrophiles in organic synthesis. The synthesis is achieved through a ligand transfer reaction with Koser's reagent ([hydroxy(tosyloxy)iodo]benzene, PhI(OH)OTs).[1][3]
Reaction Pathway
Experimental Protocol: Synthesis of Pseudocyclic Benziodoxole Tosylates
This protocol is based on the general procedure for the synthesis of pseudocyclic benziodoxole tosylates from substituted 2-iodobenzoic acids.[3]
Materials:
-
This compound (1.0 mmol)
-
Koser's reagent (PhI(OH)OTs) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Add Koser's reagent to the solution at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Expanded Applications in Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions, expanding its utility beyond Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various arylboronic acids to synthesize 4-fluoro-2-arylbenzoic acids, which are valuable scaffolds in medicinal chemistry.
General Reaction Scheme:
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an organohalide with an alkene to form a substituted alkene. This compound can be reacted with various alkenes to introduce a vinyl group at the 2-position of the benzoic acid ring.
General Reaction Scheme:
Role in Medicinal Chemistry and Drug Discovery
The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.
Synthesis of PARP Inhibitors
Derivatives of 4-fluorobenzoic acid have been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[4] For instance, the core of the PARP inhibitor Olaparib features a phthalazinone structure, which can be conceptually derived from precursors accessible from this compound.
Conclusion
This compound has established itself as a highly versatile and valuable building block in the arsenal of the modern organic chemist. Its trifunctional nature allows for a wide array of selective transformations, with its application in the temperature-controlled synthesis of isocoumarins and phthalides being a particularly elegant demonstration of its utility. Furthermore, its role as a precursor to powerful hypervalent iodine reagents and its potential in a range of cross-coupling reactions underscore its importance. As the demand for complex and functionally diverse molecules continues to grow, particularly in the fields of medicinal chemistry and materials science, the strategic application of well-designed building blocks like this compound will undoubtedly continue to play a pivotal role in driving innovation.
References
-
Copper-catalyzed synthesis of 3-substituted isocoumarins from 2-halogenation benzoic acid and alkynes. Indian Academy of Sciences. [Link]
-
Preparation, Structure, and Reactivity of Pseudocyclic Benziodoxole Tosylates: New Hypervalent Iodine Oxidants and Electrophiles. ResearchGate. [Link]
-
Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PMC - NIH. [Link]
-
Synthesis of 3‐substituted isocoumarins via CuI‐catalyzed reaction of 2‐bromobenzoates and acyclic‐1,3‐diones. ResearchGate. [Link]
-
Synthesis of 3‐substituted isocoumarins via cyclization of 2‐iodobenzoic acid with alkynes. ResearchGate. [Link]
-
Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. ACS Publications. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Isocoumarin synthesis. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journals. [Link]
-
Cu 2 O-mediated regio- and stereoselective one-pot synthesis of ( Z )-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. PMC - NIH. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
-
Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. [Link]
-
Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. unina.it. [Link]
-
This compound | C7H4FIO2 | CID 12520164. PubChem. [Link]
-
Hypervalent iodine(III) reagents in organic synthesis. Arkivoc. [Link]
-
The Chemistry of Hypervalent Iodine. Macmillan Group. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of arylbenziodoxoles using pseudocyclic benziodoxole triflate and arenes. Arkivoc. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]
-
Synthesis of arylbenziodoxoles using pseudocyclic benziodoxole triflate and arenes. arkat-usa.org. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
(PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. ResearchGate. [Link]
-
Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications (RSC Publishing). [Link]
-
Denitrative Mizoroki–Heck reaction of unactivated alkenes. RSC Publishing. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
-
Synthesis of arylbenziodoxoles using pseudocyclic benziodoxole triflate and arenes. Arkivoc. [Link]
-
Rhodium-Catalyzed Regioselective Synthesis of Isocoumarins through Benzothiadiazine-Fused Frameworks. American Chemical Society - ACS Figshare. [Link]
-
One-Step Synthesis of Isocoumarins and 3-Benzylidenephthalides via Ligandless Pd-Catalyzed Oxidative Coupling of Benzoic Acids and Vinylarenes. R Discovery. [Link]
-
Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. PMC - PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Fluoro-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and particularly, substituted biphenyls[1]. The biaryl motif is a privileged structure in numerous pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 4-Fluoro-2-iodobenzoic acid. This substrate is of particular interest in medicinal chemistry and drug discovery due to the prevalence of fluorinated biaryl carboxylic acids in bioactive molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The carboxylic acid moiety provides a handle for further derivatization or can be a key pharmacophoric feature. The carbon-iodine bond is the most reactive of the halogens in the oxidative addition step of the Suzuki coupling, often allowing for milder reaction conditions.[1]
Herein, we present a comprehensive guide, grounded in established principles of organometallic catalysis, to empower researchers to successfully employ this compound in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, which is often rate-limiting, forms a palladium(II) intermediate.[1]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
// Invisible edges for layout edge[style=invis]; Pd0 -> ArPdXLn -> ArPdR_Ln -> Pd0;
// Path labels Pd0 -> ArPdXLn [label=" Oxidative\n Addition", fontcolor="#202124"]; ArPdXLn -> ArPdR_Ln [label=" Transmetalation", fontcolor="#202124"]; ArPdR_Ln -> Pd0 [label=" Reductive\n Elimination", fontcolor="#202124"]; } diagram Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.
Key Considerations and Rationale for Experimental Choices
Catalyst and Ligand Selection:
The choice of the palladium source and ligand is critical for a successful Suzuki coupling.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.[5] Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C).[5]
-
Ligand: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a widely used, general-purpose ligand. For more challenging couplings, or to achieve higher turnover numbers, more electron-rich and bulky ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be beneficial.[6]
| Parameter | Recommended Starting Conditions & Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) - A common, air-stable precatalyst. |
| Ligand | PPh₃ (4 mol%) - A standard, readily available ligand. |
| Base | K₂CO₃ (2.5 equiv.) - A moderately strong base, effective in many Suzuki couplings. An additional equivalent is used to neutralize the acidic proton of the carboxylic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) - A common solvent system that dissolves both organic substrates and inorganic bases. |
| Temperature | 80-100 °C - A typical temperature range for Suzuki couplings with aryl iodides. |
The Crucial Role of the Base:
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1] For substrates containing a carboxylic acid, it is crucial to use at least one extra equivalent of base to deprotonate the acidic proton, preventing it from interfering with the catalytic cycle.[7]
Solvent System:
A mixed solvent system, typically an organic solvent with water, is often employed.[1] The organic solvent (e.g., toluene, THF, dioxane) dissolves the aryl halide and the organoboron reagent, while water helps to dissolve the inorganic base.[1] The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and proper purging with an inert gas.[8]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom before coupling. | - Use a milder base (e.g., KF).- Use anhydrous conditions if possible.- Consider using a more stable boronic ester (e.g., a pinacol ester).[1] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | - Ensure a strictly oxygen-free environment.[8]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid side reactions during the in-situ reduction of a Pd(II) precatalyst.[8] |
| Decarboxylation | Loss of the carboxylic acid group from the starting material or product. | - This is a potential side reaction for benzoic acids, especially at high temperatures.[9]- If observed, consider running the reaction at a lower temperature or protecting the carboxylic acid as an ester.[10] |
| Poor Solubility | The carboxylate salt of the starting material or product may have poor solubility in the reaction mixture. | - Screen different solvent systems (e.g., DMF/water, THF/water).- Consider using a phase-transfer catalyst.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and direct route to valuable fluorinated biaryl carboxylic acids. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively navigate the synthesis of these important compounds. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this transformation in drug discovery and materials science endeavors. As with any chemical reaction, empirical optimization for each specific substrate combination is key to achieving the highest yields and purity.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
DL_Chemist. (2023). Comment on "Carboxylic acid and Cross Coupling reactions.". Reddit. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hartwig, J. F. (2010).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Zhang, X., & Li, P. (2018). Decarboxylative Cross-Coupling of Aromatic Carboxylic Acids. Topics in Current Chemistry, 376(1), 5.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Halides and Pseudohalides. Chemical Society Reviews, 40(10), 4937-4947.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
The Strategic deployment of 4-Fluoro-2-iodobenzoic Acid in the Synthesis of Bioactive Heterocycles
Abstract
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 4-Fluoro-2-iodobenzoic acid has emerged as a particularly valuable and versatile building block in medicinal chemistry for the synthesis of bioactive heterocycles.[1][3] This dihalogenated benzoic acid derivative offers three distinct functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—providing a scaffold for diverse synthetic transformations.[3] This document provides detailed application notes and protocols for leveraging this compound in the construction of complex heterocyclic systems, with a focus on transition metal-catalyzed cross-coupling reactions and their application in the synthesis of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5]
Introduction: The Significance of Fluorinated Building Blocks
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals due to their diverse biological activities.[6][7] The strategic introduction of fluorine into these scaffolds can profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability.[1][2] this compound serves as an exemplary building block, where the fluorine atom can enhance biological interactions and the iodo and carboxylic acid functionalities provide orthogonal handles for synthetic manipulation. The carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Synthetic Strategies & Protocols
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is widely used in the synthesis of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[8][9][10]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.[8][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 92 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes which are precursors to various bioactive heterocyles.[12][13]
Reaction Principle: This reaction is co-catalyzed by palladium and copper.[12] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne for transmetalation.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in THF, add triethylamine.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Application in Heterocycle Synthesis: The resulting alkyne-substituted benzoic acid can undergo intramolecular cyclization to form various heterocycles like phthalides and isocoumarins. The regioselectivity of the cyclization can often be controlled by the reaction temperature. For example, the 5-exo-dig cyclization to form a phthalide is favored at lower temperatures, while the 6-endo-dig cyclization to form an isocoumarin is preferred at higher temperatures.[3]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds.[14][15] This reaction typically requires a copper catalyst and is useful for coupling aryl halides with amines, alcohols, and thiols.[14][16]
Reaction Principle: The mechanism is thought to involve the formation of a copper(I) species which undergoes oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the nucleophile.[16]
Experimental Protocol: General Procedure for Ullmann C-N Coupling (Goldberg Reaction)
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a sealed tube, combine this compound, the amine, CuI, the ligand, and the base in DMF.
-
Purge the tube with an inert gas.
-
Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Signaling Pathway in PARP Inhibition
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Application in the Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5][17] Several PARP inhibitors, including Olaparib, feature complex heterocyclic cores that can be constructed using this compound as a key starting material.[4][18]
The synthesis of PARP inhibitor analogues often involves an initial cross-coupling reaction at the 2-position (iodide) of this compound, followed by amide bond formation utilizing the carboxylic acid. The fluorine atom at the 4-position can contribute to favorable binding interactions within the active site of the PARP enzyme.
For instance, a Suzuki or Sonogashira coupling can be employed to introduce a key structural motif, which is then elaborated through a series of steps, including amide coupling with a suitable amine-containing heterocycle, to furnish the final PARP inhibitor. The development of solid-phase synthesis methods for derivatives of PARP inhibitors like Olaparib has also been explored, showcasing the versatility of fluorobenzoic acid building blocks in creating libraries of potential therapeutic agents.[18]
Conclusion
This compound is a powerful and versatile building block for the synthesis of bioactive heterocycles. Its trifunctional nature allows for a wide range of synthetic manipulations, including highly efficient palladium- and copper-catalyzed cross-coupling reactions. The protocols and applications outlined in this document demonstrate the utility of this compound in constructing complex molecular architectures, particularly in the context of developing targeted therapeutics like PARP inhibitors. Researchers in drug discovery and development can leverage the unique reactivity of this compound to accelerate the synthesis of novel and potent bioactive molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. benchchem.com [benchchem.com]
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- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoro-2-iodobenzoic Acid
Introduction: The Strategic Importance of 4-Fluoro-2-iodobenzoic Acid in Modern Synthesis
This compound is a versatile and highly valuable building block in the fields of medicinal chemistry, drug discovery, and materials science.[1][2][3] Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a benzene ring, allows for sequential and regioselective functionalization. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives.[1] The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, offering a powerful tool for constructing complex molecular architectures.[4]
This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving this compound, offering in-depth technical insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Challenges in the Cross-Coupling of this compound
The ortho-relationship between the iodine and the carboxylic acid group in this compound presents unique challenges that must be addressed for successful cross-coupling.[5]
-
Catalyst Poisoning: The carboxylate group can coordinate to the palladium center, forming a stable, inactive palladacycle that can sequester the catalyst and halt the catalytic cycle.[5]
-
Decarboxylation: Under basic conditions and elevated temperatures, the benzoic acid moiety can undergo decarboxylation, leading to the formation of undesired byproducts.[5][6][7][8][9]
Strategies to mitigate these challenges include the careful selection of ligands, bases, and reaction conditions, or the protection of the carboxylic acid group as an ester.[5]
Key Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[10][11][12][13][14]
Catalytic Cycle:
The generally accepted mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11][12]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Critical Parameters and Recommendations:
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (e.g., Buchwald G3/G4 precatalysts) | Pre-formed catalysts can offer more reliable generation of the active Pd(0) species.[15] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands | These ligands promote efficient oxidative addition and reductive elimination while sterically hindering carboxylate coordination.[5][15] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial to activate the boronic acid while minimizing decarboxylation. Weaker bases are often preferred.[5] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, Toluene), often with water | A mixture of an organic solvent and water aids in dissolving the inorganic base.[15] |
Heck Reaction: Olefin Functionalization
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[16][17][18][19][20]
Catalytic Cycle:
The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst.[18]
Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Considerations for this compound:
The Heck reaction is often performed at higher temperatures, which can increase the risk of decarboxylation. Careful optimization of the reaction temperature and time is crucial. The use of phosphine-free catalyst systems, such as Pd(OAc)₂ with a phase-transfer catalyst in ionic liquids, can sometimes offer milder reaction conditions.[19]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[21][22][23][24][25]
Catalytic Cycle:
The reaction proceeds through a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[24]
Figure 3: Interlinked Catalytic Cycles of the Sonogashira Coupling.
Key Considerations:
The choice of base (typically an amine like triethylamine or diisopropylamine) is important for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[25]
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[26][27][28][29]
Catalytic Cycle:
The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to yield the arylamine.[27][29]
Figure 4: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommendations for Amination of this compound:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., Xantphos, BrettPhos) | These ligands are crucial for promoting the reductive elimination step.[28][30] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | A strong base is required to deprotonate the amine. |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Dioxane) | These solvents are generally compatible with the strong bases used. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄
-
Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
Xantphos
-
NaOt-Bu
-
Toluene (anhydrous)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst poisoning by the carboxylate group; Inefficient catalyst activation; Impure reagents. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos); Use pre-formed palladium catalysts; Ensure reagents and solvents are pure and anhydrous.[5][15] |
| Formation of Decarboxylated Byproduct | High reaction temperature; Strong base. | Lower the reaction temperature and monitor closely; Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄); Consider protecting the carboxylic acid as an ester.[5] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Rigorously degas all solvents and reagents; Maintain a strict inert atmosphere.[15] |
| Protodehalogenation (Reduction of Aryl Iodide) | Inefficient catalytic cycle. | Optimize ligand and base combination to favor cross-coupling over reduction.[15] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. By understanding the underlying mechanisms and potential challenges, and by carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can effectively synthesize a diverse array of valuable compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible outcomes in the laboratory.
References
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- 2. ossila.com [ossila.com]
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- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08367B [pubs.rsc.org]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
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- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 27. research.rug.nl [research.rug.nl]
- 28. researchgate.net [researchgate.net]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
Synthesis of pharmaceutical intermediates from 4-Fluoro-2-iodobenzoic acid
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 4-Fluoro-2-iodobenzoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. As a versatile building block, its unique trifunctional structure—comprising a carboxylic acid, a reactive iodine atom, and a strategically placed fluorine atom—offers a powerful platform for constructing complex molecular architectures. This document details key palladium-catalyzed cross-coupling reactions and provides step-by-step protocols for synthesizing advanced pharmaceutical intermediates. The methodologies are grounded in established chemical principles, ensuring both reproducibility and scientific integrity.
Introduction: The Strategic Value of this compound
This compound is a dihalogenated benzoic acid derivative that has emerged as a crucial starting material in medicinal chemistry and drug discovery.[1] Its value lies in the orthogonal reactivity of its functional groups. The iodine atom, being the most labile of the halogens, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, conversely, is relatively inert to these conditions and is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The carboxylic acid group provides a site for amide bond formation or other derivatizations. This combination makes it an ideal scaffold for building complex molecules, including key intermediates for targeted cancer therapies like Trametinib and Dabrafenib.[2][3]
Physicochemical Properties and Safety Data
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Value |
| CAS Number | 56096-89-0[1][4] |
| Molecular Formula | C₇H₄FIO₂[4][5] |
| Molecular Weight | 266.01 g/mol [5] |
| Appearance | White to off-white solid |
| Melting Point | 154-158 °C |
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or mist.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[7]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[7]
-
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the primary site for synthetic elaboration via cross-coupling chemistry. The higher reactivity of the C-I bond compared to a C-Br or C-Cl bond allows these reactions to proceed under relatively mild conditions.[8][9]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common motif in pharmaceuticals.[9] It involves the coupling of the aryl iodide with an organoboron compound, typically an arylboronic acid.
Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the reaction steps.[10]
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Fluoro-2-(phenyl)benzoic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 266 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and a palladium catalyst system such as Pd(OAc)₂ (2 mol%, 4.5 mg) with a suitable ligand like SPhos (4 mol%, 16.4 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and acidify with 1M HCl to pH ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[11]
Mechanism Rationale: The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[11] The use of a mild base, typically an amine, is crucial for both deprotonating the alkyne and acting as a solvent.[11]
Application Insight: For this compound, Sonogashira coupling can lead to interesting intramolecular cyclizations. The reaction with terminal alkynes can be temperature-controlled to selectively form either five-membered phthalides (5-exo-dig) at lower temperatures (~25 °C) or six-membered isocoumarins (6-endo-dig) at higher temperatures (~100 °C).[1]
Figure 2: General workflow for a Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%, 21 mg), and CuI (5 mol%, 9.5 mg).
-
Solvent and Reagents: Add an anhydrous solvent such as THF (10 mL) followed by an amine base like triethylamine (Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. For intramolecular cyclization, the temperature can be adjusted as needed (e.g., 100 °C for isocoumarin synthesis).[1]
-
Workup: Upon completion, dilute the reaction with a solvent like diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds by coupling aryl halides with amines.[12][13] This reaction has broad utility in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Mechanism Rationale: The mechanism is analogous to other palladium-catalyzed cross-couplings.[12] A key step involves the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium(II) center before reductive elimination.[13][14] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) and a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered amines.[13][15]
Figure 3: General workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Amination
Note: The carboxylic acid group is often protected or converted to an amide prior to this reaction to avoid side reactions with the strong base.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), a bulky phosphine ligand (if not using a pre-catalyst), and a strong base (e.g., sodium tert-butoxide, 1.5 mmol).
-
Reagent Addition: Add the 4-fluoro-2-iodoaryl substrate (1.0 mmol) and the amine (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for 4-24 hours, until the starting material is consumed (monitored by LC-MS).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Application Spotlight: Synthesis of Key Pharmaceutical Intermediates
A. Synthesis of a Trametinib Intermediate
Trametinib is a MEK1/2 inhibitor used in cancer therapy. A key fragment, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, can be synthesized from a derivative of our starting material.[16][17] The synthesis first requires the conversion of this compound to 2-fluoro-4-iodoaniline, typically via a Curtius or Hofmann rearrangement. The resulting aniline is then reacted to form the urea intermediate.
Figure 4: Synthetic pathway to a key Trametinib intermediate.
This intermediate is then used in a subsequent cyclization reaction to build the core structure of Trametinib.[16][17]
B. Synthesis of a Dabrafenib Intermediate
Dabrafenib is a BRAF inhibitor also used to treat cancers.[3] One of the key starting materials for its synthesis is 3-amino-2-fluorobenzoic acid or its esters.[18][19] This can be prepared from this compound by first performing a Buchwald-Hartwig amination at the 2-position (using an ammonia equivalent)[20] followed by a reduction or displacement of the iodine at the 4-position, though more direct routes starting from different materials are also common.[21] The versatility of this compound allows for the potential construction of various fragments needed for complex syntheses like that of Dabrafenib.
Conclusion
This compound is a high-value, versatile building block for modern pharmaceutical synthesis. Its distinct functional handles enable a wide range of selective transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By providing reliable and reproducible protocols for these core reactions, this guide empowers researchers to leverage this powerful scaffold in the efficient construction of complex intermediates for next-generation therapeutics. The strategic application of this molecule can significantly shorten synthetic routes and facilitate the exploration of novel chemical space in drug discovery programs.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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- Google Patents. (2019). CN109336884A - A method of synthesis Trimetinib key intermediate. Google Patents.
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ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. ResearchGate. Retrieved December 31, 2025, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved December 31, 2025, from [Link]
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National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. National Institutes of Health. Retrieved December 31, 2025, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved December 31, 2025, from [Link]
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Retrieved December 31, 2025.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved December 31, 2025.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
- Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib. Google Patents.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved December 31, 2025.
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ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved December 31, 2025, from [Link]
- Google Patents. (2018). CN103588767A - Preparation method of dabrafenib. Google Patents.
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved December 31, 2025, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved December 31, 2025, from [Link]
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
- Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Retrieved December 31, 2025.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol. BenchChem. Retrieved December 31, 2025.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
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Application Notes & Protocols: 4-Fluoro-2-iodobenzoic Acid in Advanced Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Preamble: The Strategic Value of 4-Fluoro-2-iodobenzoic Acid
This compound is a trifunctional aromatic compound uniquely positioned for high-value applications in materials science.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: the carboxylic acid, the iodine atom, and the fluorine atom.[2] This molecular architecture allows for a programmed, stepwise approach to the synthesis of complex macromolecules and functional materials.
-
The Carboxylic Acid (-COOH): This group serves as a primary anchor point for forming esters, amides, or for coordinating to metal centers to act as an organic linker in Metal-Organic Frameworks (MOFs).[2][3]
-
The Iodine (-I): As a heavy halogen, iodine is an excellent leaving group, making the C2 position a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[4][5] This enables the facile introduction of a wide array of functional groups, extending the molecular backbone to create polymers or complex linkers.
-
The Fluorine (-F): The strong electron-withdrawing nature of the fluorine atom at the C4 position modulates the electronic properties of the benzene ring. This influences the reactivity of the other functional groups and imparts desirable characteristics to the final material, including enhanced thermal stability, modified solubility, and increased hydrophobicity.[3][6]
This guide provides an in-depth exploration of how these features are leveraged to design and synthesize advanced materials, complete with actionable protocols and the scientific rationale behind them.
Application I: Building Blocks for Metal-Organic Frameworks (MOFs)
While not always used as the primary structural linker itself, this compound is an ideal precursor for creating custom, functionalized linkers for MOFs. Furthermore, related molecules like 2-fluorobenzoic acid are widely used as "modulators" in MOF synthesis to control crystal growth and introduce fluorine into the metal cluster nodes.[7][8] The incorporation of fluorine into MOF structures is a key strategy for tuning their physicochemical properties for applications in gas storage, separation, and catalysis.[3][9]
Workflow: From Precursor to Functional MOF Linker
The general strategy involves modifying the this compound via a cross-coupling reaction at the C-I bond before using the resulting dicarboxylic acid as a linker in MOF synthesis.
Caption: General workflow for synthesizing a functional MOF using a derivative of this compound.
Protocol 1: Synthesis of a Phenylacetylene-Functionalized Linker Precursor via Sonogashira Coupling
This protocol details the critical first step: modifying the precursor to create a rigid, linear building block suitable for MOF synthesis. The Sonogashira reaction is ideal for forming C-C bonds between aryl halides and terminal alkynes.[5][10]
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst.
-
Atmosphere Purge: Seal the flask and purge with argon or nitrogen for 15 minutes to ensure anaerobic conditions, which is critical for preventing the deactivation of the palladium catalyst.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe, followed by triethylamine. The base is essential for scavenging the HI produced during the reaction and for the copper cycle.[5]
-
Substrate Addition: Add phenylacetylene dropwise to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor by TLC (Thin Layer Chromatography) until the starting aryl iodide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess triethylamine, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Final Product: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-fluoro-2-(phenylethynyl)benzoic acid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Application II: Monomers for High-Performance Fluorinated Polyamides
Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. However, they often suffer from poor solubility, making them difficult to process.[11] Incorporating fluorine-containing monomers is a proven strategy to enhance solubility without significantly compromising thermal properties.[6] this compound can be converted into a diamine monomer, which can then be polymerized with a diacid chloride to produce a novel fluorinated polyamide.
Synthetic Pathway for a Diamine Monomer
Caption: Multi-step pathway from this compound to a fluorinated polyamide.
Protocol 2: Synthesis of a Biphenyl Diamine Monomer Precursor via Suzuki Coupling
This protocol outlines the synthesis of a key intermediate, coupling the starting material with an aminophenylboronic acid. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids.[12][13]
Materials:
-
This compound (1.0 eq)
-
4-Aminophenylboronic acid pinacol ester (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Solvent system: 1,4-Dioxane and Water (4:1 ratio)
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, 4-aminophenylboronic acid pinacol ester, and Pd(PPh₃)₄.
-
Atmosphere Purge: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the degassed 4:1 dioxane/water solvent system, followed by the potassium carbonate base. The aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, acidify the mixture with 2M HCl to a pH of ~2-3. This will protonate the carboxylic acid and any unreacted amine. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Product: Purify the resulting solid, 4'-amino-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid, by recrystallization or column chromatography. The product serves as a precursor that can be further modified (e.g., through a Curtius rearrangement) to create a diamine monomer for polymerization.
Data Summary: Physicochemical Properties
This table summarizes key properties of the starting material, which are critical for planning synthetic transformations. Data for derived materials would be dependent on the specific synthetic pathway taken.
| Property | Value | Source |
| Chemical Formula | C₇H₄FIO₂ | [14] |
| Molecular Weight | 266.01 g/mol | [2] |
| Melting Point | 143-147 °C | [2] |
| Appearance | Solid | [2] |
| SMILES | C1=CC(=C(C=C1F)I)C(=O)O | [14] |
| InChIKey | DUKFTVLJAXWGPI-UHFFFAOYSA-N | [14] |
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic platform for molecular engineering in materials science. Its well-defined reactive sites allow for precise, predictable modifications through robust and high-yielding cross-coupling reactions. This enables researchers to design and construct novel polymers and MOF linkers with tailored properties, such as enhanced thermal stability, specific optical characteristics, and controlled hydrophobicity. The protocols provided herein serve as a validated starting point for unlocking the potential of this versatile building block in the development of next-generation materials.
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Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 4-Fluoro-2-iodobenzoic Acid with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Olefination of a Privileged Scaffold
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. 4-Fluoro-2-iodobenzoic acid is a valuable building block in medicinal chemistry and drug discovery, offering a trifunctional scaffold for molecular elaboration.[2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid and iodo functionalities provide orthogonal handles for further chemical modification.[3]
This document provides a comprehensive guide to the Heck reaction of this compound with various alkenes. We will delve into the mechanistic nuances influenced by the substrate's unique electronic and steric profile, and present detailed, field-proven protocols for successful implementation in a research and development setting.
Scientific Principles and Mechanistic Considerations
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4] The key steps involve oxidative addition of the aryl iodide to a Pd(0) species, migratory insertion of the alkene into the newly formed Aryl-Pd bond, and subsequent β-hydride elimination to yield the olefinated product and a hydridopalladium complex. Reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst.[5]
Caption: The Catalytic Cycle of the Heck Reaction.
The Influence of Substituents on this compound
The reactivity of this compound in the Heck reaction is governed by the interplay of its three functional groups:
-
Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive in the oxidative addition step. This generally allows for milder reaction conditions compared to their bromo or chloro counterparts.
-
Fluoro Group: As a strongly electron-withdrawing group, the para-fluoro substituent is expected to accelerate the rate of oxidative addition, a key step in the catalytic cycle.[6]
-
Carboxylic Acid Group: The ortho-carboxylic acid presents several interesting considerations. It is also an electron-withdrawing group, which should further activate the aryl iodide. More significantly, the carboxylate, formed in the presence of a base, can act as a directing group, potentially influencing the regioselectivity of the reaction and preventing polyarylation.[7] However, there is also a potential for catalyst poisoning by 2-iodobenzoic acid, which has been observed in some instances.[4] The choice of base is therefore critical to ensure the formation of the carboxylate without inhibiting the palladium catalyst.
Key Experimental Parameters and Optimization
Successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | General Recommendation | Rationale and Key Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5] PdCl₂(PPh₃)₂ is a pre-formed Pd(II) complex that can also be used directly. |
| Ligand | Often ligand-free, or PPh₃, P(o-tol)₃ | For highly reactive aryl iodides, a ligand may not be necessary.[8][9] Simple phosphine ligands like triphenylphosphine (PPh₃) can stabilize the catalyst and improve yields, particularly with less reactive alkenes. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HI generated during the reaction.[4] The choice of base can influence the reaction rate and selectivity. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and the palladium catalyst.[10] |
| Temperature | 80-150 °C (conventional), 150-220°C (microwave) | Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times.[11][12][13] |
| Alkene Substrate | Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are generally more reactive. | Electron-withdrawing groups on the alkene enhance its coordination to the palladium center and subsequent migratory insertion.[10] |
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with both electron-deficient and electron-neutral alkenes. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Caption: General Experimental Workflow for the Heck Reaction.
Protocol 1: Heck Reaction with an Electron-Deficient Alkene (n-Butyl Acrylate)
This protocol is adapted from general procedures for the Heck reaction of aryl iodides with acrylates.[10][14][15]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), 5 mL
-
Reaction vessel (e.g., microwave tube or sealed tube)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound, palladium(II) acetate, and a magnetic stir bar.
-
Add DMF, followed by triethylamine and n-butyl acrylate.
-
Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Conventional Heating: Place the vessel in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Microwave Heating: Place the vessel in a microwave reactor and heat to 150 °C for 30-60 minutes.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Reaction with an Electron-Neutral Alkene (Styrene)
This protocol is based on general procedures for the synthesis of stilbene derivatives via the Heck reaction.[16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP), 5 mL
-
Reaction vessel (e.g., microwave tube or sealed tube)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound, bis(triphenylphosphine)palladium(II) dichloride, potassium carbonate, and a magnetic stir bar.
-
Add NMP and styrene.
-
Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Conventional Heating: Place the vessel in a preheated oil bath at 140 °C and stir for 18-36 hours.
-
Microwave Heating: Place the vessel in a microwave reactor and heat to 180 °C for 45-90 minutes.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired fluorinated stilbene derivative.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or increasing the catalyst loading. For less reactive alkenes, the addition of a phosphine ligand may be beneficial. Microwave-assisted heating is a powerful tool to drive reactions to completion.[13]
-
Side Product Formation: The formation of homocoupled biaryl products can occur, particularly at high temperatures. Lowering the reaction temperature or catalyst loading may mitigate this. The presence of the ortho-carboxylate is expected to disfavor polyarylation.[7]
-
Catalyst Deactivation: The presence of impurities in the starting materials or solvent can lead to catalyst deactivation. Ensure all reagents and solvents are of high purity.
-
Ligand-Free Conditions: For highly reactive substrates like this compound, a ligand-free protocol using Pd(OAc)₂ can be highly effective and simplifies purification.[9]
Conclusion
The Heck reaction of this compound provides a versatile and efficient route to a variety of substituted alkenes that are of significant interest in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation to synthesize novel and complex molecular architectures. The protocols provided herein serve as a robust starting point for the exploration of this valuable synthetic methodology.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ossila.com [ossila.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-Fluoro-2-iodobenzoic Acid in the Synthesis of Advanced Hypervalent Iodine Reagents
Abstract and Introduction
Hypervalent iodine (HVI) compounds have emerged as indispensable tools in modern organic synthesis, offering a powerful and environmentally benign alternative to traditional heavy-metal reagents.[1][2] Their utility spans a vast range of transformations, including mild oxidations, group transfers, and complex coupling reactions.[2][3][4] The reactivity and selectivity of these reagents are profoundly influenced by the electronic and steric nature of the ligands surrounding the central iodine atom.
This guide focuses on the pivotal role of 4-Fluoro-2-iodobenzoic acid as a sophisticated precursor for a class of highly valuable, cyclic hypervalent iodine(III) and iodine(V) reagents. The strategic placement of the ortho-iodo and carboxyl groups facilitates the formation of a stable five-membered benziodoxole ring system, while the para-fluoro substituent provides a critical tool for modulating the reagent's electronic properties and, consequently, its reactivity. We will explore the causality behind the synthetic pathways and provide detailed, field-proven protocols for the preparation of key HVI reagents derived from this versatile building block.
The Precursor: Why this compound?
The unique architecture of this compound makes it an ideal starting material for robust HVI reagents.
-
Cyclization-Ready Geometry: The ortho relationship between the iodine atom and the carboxylic acid is the most critical feature. This arrangement pre-organizes the molecule for intramolecular cyclization upon oxidation of the iodine center, directly forming the stable and well-characterized benziodoxole core.
-
Electronic Modulation: The strongly electron-withdrawing fluorine atom at the 4-position (para to the iodine) enhances the electrophilicity and oxidizing potential of the resulting HVI reagent compared to its non-fluorinated analogues. This electronic tuning is crucial for enabling challenging chemical transformations.
-
Versatility: This single precursor can be used to generate multiple classes of HVI reagents, including λ³-iodanes (like IBA-analogs) and, with further oxidation, powerful λ⁵-iodanes (like IBX-analogs).[5][6]
The synthetic pathways originating from this compound are outlined below.
Caption: Synthetic pathways from this compound.
Synthesis Protocols and Methodologies
Protocol 1: Synthesis of 5-Fluoro-1-hydroxy-1,2-benziodoxol-3(1H)-one (F-IBA)
This protocol details the synthesis of the λ³-iodane, the fluorinated analog of 2-Iodosobenzoic Acid (IBA), via a mild oxidation. This compound is a versatile intermediate and a reagent in its own right.[7]
Principle of the Method: The iodine(I) center of the precursor is oxidized to iodine(III) using a mild and inexpensive oxidant like sodium hypochlorite. The acidic conditions generated by carbon dioxide facilitate the reaction and subsequent precipitation of the product, which exists in its cyclic benziodoxole form. The reaction is self-validating as the formation of a white, insoluble solid indicates successful product formation.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.32 g, 20.0 mmol).
-
Solvent Addition: Add 100 mL of deionized water. The starting material will not fully dissolve, forming a slurry.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes to cool the mixture to 0-5 °C. This is critical to control the reaction exotherm.
-
Oxidant Addition: Slowly add a commercial aqueous solution of sodium hypochlorite (NaOCl, ~12%, 2.2 equivalents) dropwise over 30 minutes.
-
Acidification & Precipitation: While stirring vigorously, bubble carbon dioxide (CO₂) gas through the mixture. A voluminous white precipitate should form. The CO₂ neutralizes the excess NaOH in the bleach and maintains a slightly acidic pH, promoting product precipitation.
-
Reaction Completion: Continue stirring in the ice bath for an additional 2 hours after the NaOCl addition is complete.
-
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 30 mL) and then diethyl ether (2 x 20 mL) to remove residual impurities and aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. The expected yield is typically high (>90%).
Characterization Data Comparison:
| Compound | Molecular Formula | Molecular Weight | Appearance | Typical 1H NMR (DMSO-d6) δ (ppm)[7] |
| F-IBA | C₇H₄FIO₃ | 282.01 | White solid | 8.21 (s, 1H), 7.76-7.88 (m, 3H) |
| IBA | C₇H₅IO₃ | 264.02 | White solid | 8.28 (s, 1H), 7.72-8.03 (m, 4H) |
Protocol 2: Synthesis of 5-Fluoro-1-(tosyloxy)-1,2-benziodoxol-3(1H)-one
This protocol describes the synthesis of a highly useful, recyclable pseudocyclic benziodoxole tosylate.[8][9] These reagents are more electrophilic than their hydroxy-substituted counterparts and are excellent for group transfer reactions.
Principle of the Method: This synthesis relies on a ligand transfer reaction between this compound and Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene, PhI(OH)OTs).[9] The thermodynamically favorable formation of the five-membered benziodoxole ring drives the reaction, displacing the phenyl group from Koser's reagent to yield the desired product and iodobenzene as a byproduct.
Caption: Simplified mechanism for benziodoxole tosylate synthesis.
Experimental Protocol:
-
Reagent Preparation: In a 100 mL flask, dissolve [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent, 3.92 g, 10.0 mmol) in 40 mL of acetonitrile with gentle warming.
-
Substrate Addition: To the clear solution, add this compound (2.66 g, 10.0 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC (Thin Layer Chromatography) for the consumption of the starting acid.
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The product will precipitate as a white crystalline solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetonitrile and then with diethyl ether.
-
Drying: Dry the product under vacuum. Yields are generally excellent.
-
Recycling: The reduced form of the reagent, this compound, can often be recovered from the reaction filtrate by a simple acid-base extraction, showcasing the recyclability of this system.[9]
Protocol 3: Synthesis of 5-Fluoro-2-iodoxybenzoic Acid (F-IBX)
This protocol describes the preparation of the powerful λ⁵-iodane oxidant F-IBX, the fluorinated analog of the renowned 2-Iodoxybenzoic acid (IBX).
Principle of the Method: This synthesis requires a more potent oxidant to elevate the iodine atom from I(+1) in the precursor to I(+5) in the final product. A common and effective method utilizes potassium bromate (KBrO₃) in hot aqueous sulfuric acid.[5][10] The highly insoluble nature of IBX and its analogs in most solvents is key to its simple isolation.
!!! SAFETY WARNING !!! IBX and other iodine(V) reagents are potentially explosive under impact or when heated above 200 °C. Handle with extreme care. Use appropriate personal protective equipment (PPE), including a face shield and blast shield. Do not scrape or grind the dry material.
Experimental Protocol:
-
Reaction Setup: In a 500 mL flask, prepare a solution of sulfuric acid (0.7-0.8 M) in water.
-
Reagent Addition: Suspend this compound (5.32 g, 20.0 mmol) and potassium bromate (KBrO₃, 4.0 g, 24.0 mmol) in the sulfuric acid solution.
-
Heating: Heat the stirred suspension to 70-75 °C. The use of an oil bath is recommended for precise temperature control. Caution: Toxic bromine gas (Br₂) may be evolved; perform this reaction in a well-ventilated fume hood.
-
Reaction Progression: The initial slurry will gradually be replaced by a fine white precipitate of F-IBX. Maintain heating for approximately 3-4 hours.
-
Cooling: After the reaction period, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is neutral (to remove all acid), followed by a final wash with acetone or ethanol.
-
Drying: Dry the F-IBX product carefully under a stream of air or in a vacuum desiccator at room temperature. Do not heat the solid.
Comparative Data of Oxidizing Agents:
| Reagent | Oxidation State | Key Application | Solubility | Safety Note |
| F-IBA | Iodine(III) | Mild Oxidations, Precursor | Sparingly soluble | Generally stable |
| F-IBX | Iodine(V) | Powerful, selective oxidation of alcohols | Insoluble (most solvents) | Potentially explosive |
| Dess-Martin Periodinane | Iodine(V) | Oxidation of alcohols | Soluble in CHCl₃, DCM | Moisture sensitive |
Conclusion and Outlook
This compound is a strategically designed and highly effective precursor for synthesizing advanced cyclic hypervalent iodine reagents. The inherent structural features allow for straightforward, high-yielding protocols to access both λ³ and λ⁵-iodanes. The presence of the fluorine atom provides a valuable handle for fine-tuning the electronic properties, enhancing the reactivity and utility of the resulting reagents in sophisticated organic transformations. The protocols provided herein are robust, scalable, and serve as a reliable foundation for researchers in academia and the pharmaceutical industry to leverage the power of hypervalent iodine chemistry.
References
-
Yusubov, M. S., & Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 25(5), 1175. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 120(15), 8038-8143. [Link]
-
MacMillan, D. W. C. (2003). The Chemistry of Hypervalent Iodine. Macmillan Group Meeting. [Link]
-
Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(i), 1-62. [Link]
-
Wirth, T. (Ed.). (2018). Hypervalent iodine chemistry in organic synthesis. Beilstein Journal of Organic Chemistry, 14, 345-1000. [Link]
-
Olofsson, B. (2016). Development and Applications of Hypervalent Iodine Compounds. DiVA portal. [Link]
-
Masson, G., et al. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry, 14, 128-148. [Link]
-
Organic Chemistry Portal. Hypervalent Iodine Compounds. . [Link]
-
Masson, G., et al. (2019). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. CORE. [Link]
-
Wikipedia. Hypervalent organoiodine compounds. en.wikipedia.org. [Link]
-
Request PDF. Facile Preparation of 1-Hydroxy-1,2-Benziodoxol-3(1h)-one 1-Oxide (IBX) and Dess–Martin Reagent Using Sodium Hypochlorite under Carbon Dioxide. ResearchGate. [Link]
-
Sanford, M. S., et al. (2013). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Journal of the American Chemical Society, 135(38), 14011–14014. [Link]
-
Keio University. Facile preparation of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) and dess-martin reagent using sodium hypochlorite under carbon dioxide. keio.ac.jp. [Link]
-
Request PDF. ChemInform Abstract: Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. ResearchGate. [Link]
-
Miyamoto, K., et al. (2021). FACILE PREPARATION OF 1-HYDROXY-1,2-BENZIODOXOL-3(1H)-ONE 1-OXIDE (IBX) AND DESS–MARTIN REAGENT USING SODIUM HYPOCHLORITE UNDER CARBON DIOXIDE. HETEROCYCLES, 103(2), 693. [Link]
-
Yakura, T., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(11), 2967. [Link]
-
Request PDF. 1‐Hydroxy‐1,2‐Benziodoxol‐3(1 H )‐One 1. ResearchGate. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUMMER HOUSE | Virtual tour generated by Panotour [essentialhome.eu]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Amidation of 4-Fluoro-2-iodobenzoic Acid
Introduction: Navigating the Synthesis of Halogenated Benzamides
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] 4-Fluoro-2-iodobenzoic acid is a valuable building block, incorporating two distinct halogen atoms that can be leveraged for further synthetic transformations. The para-fluoro substituent can modulate the electronic properties and metabolic stability of the final compound, while the ortho-iodo group provides a handle for subsequent cross-coupling reactions.
This guide provides a detailed experimental framework for the amidation of this compound, addressing the nuances introduced by its specific substitution pattern. We will delve into two robust and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with 1-Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The rationale behind reagent selection, step-by-step protocols, and purification strategies are presented to empower researchers in achieving high-yield and high-purity synthesis of N-substituted 4-fluoro-2-iodobenzamides.
Understanding the Mechanistic Landscape of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.
EDC/HOBt Mediated Amidation
The EDC/HOBt system is a widely used, cost-effective, and reliable method for amide bond formation.[2] The mechanism proceeds through a multi-step pathway:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate is prone to racemization and other side reactions. HOBt acts as a nucleophilic additive, intercepting the O-acylisourea to form a more stable and less reactive HOBt-ester. This step is crucial for minimizing epimerization when working with chiral substrates.
-
Aminolysis: The amine then undergoes nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.
The primary byproduct of this reaction is a water-soluble urea derivative, which can be easily removed during aqueous workup.[3]
HATU Mediated Amidation
HATU is a highly efficient and rapid coupling reagent, particularly effective for sterically hindered or electronically deactivated substrates.[4][5] Its mechanism involves the formation of a highly reactive OAt-active ester:
-
Deprotonation and Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion then attacks HATU.
-
Formation of the OAt-Active Ester: This attack leads to the formation of a highly reactive OAt-active ester, releasing the tetramethylurea byproduct.
-
Aminolysis: The amine readily reacts with the OAt-active ester to yield the final amide product.
The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step through neighboring group participation.[4]
Experimental Protocols
Safety Precautions
Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amidation of this compound
This protocol is a robust and general procedure suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
Reagent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Reaction Monitoring and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method.[6]
Protocol 2: HATU Mediated Amidation of this compound
This protocol is recommended for challenging couplings, including those with sterically hindered amines or when faster reaction times are desired.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% aqueous Lithium Chloride (LiCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approximately 0.2-0.5 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer with 10% aqueous LiCl solution (3 x volume) to remove DMF, followed by a wash with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system.
Data Presentation: A Comparative Overview
The choice of coupling reagent can significantly impact reaction time and yield. The following table provides a representative comparison for the amidation of this compound with various amines. Note that actual results may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Coupling Reagent | Reaction Time (h) | Typical Yield (%) |
| 1 | Benzylamine | EDC/HOBt | 16 | 80-90 |
| 2 | Benzylamine | HATU | 2 | 90-98 |
| 3 | Aniline | EDC/HOBt | 24 | 70-80 |
| 4 | Aniline | HATU | 4 | 85-95 |
| 5 | Morpholine | EDC/HOBt | 12 | 85-95 |
| 6 | Morpholine | HATU | 1.5 | >95 |
| 7 | tert-Butylamine | EDC/HOBt | 24-48 | 50-65 |
| 8 | tert-Butylamine | HATU | 6-12 | 75-85 |
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Mechanism of EDC/HOBt-mediated amidation.
Caption: Mechanism of HATU-mediated amidation.
Caption: General experimental workflow for amidation.
Conclusion and Field-Proven Insights
The choice between EDC/HOBt and HATU for the amidation of this compound will depend on the specific requirements of the synthesis. For routine amidations with unhindered amines, the cost-effectiveness and reliability of EDC/HOBt make it an excellent first choice. For more challenging substrates, such as sterically demanding or electron-deficient amines, the superior reactivity and speed of HATU often justify its higher cost, leading to cleaner reactions and higher yields. The ortho-iodo substituent may exert a mild steric effect, potentially slowing the reaction compared to its non-iodinated counterpart. Therefore, monitoring the reaction progress is crucial for determining the optimal reaction time. The purification of the final N-substituted 4-fluoro-2-iodobenzamides is generally straightforward, with flash column chromatography being the most common and effective method.
References
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386–8400. [Link]
-
Global Scientific Journals. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
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Taylor & Francis Online. (n.d.). HATU – Knowledge and References. Taylor & Francis. [Link]
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PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Shah, P., & Singh, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(45), 6063-6067. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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National Center for Biotechnology Information. (n.d.). A Selective Single Step Amidation of Polyfluoroarenes. PubMed Central. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
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- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Fluoro-2-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction using 4-fluoro-2-iodobenzoic acid. This particular substrate presents a unique combination of challenges, including steric hindrance and the presence of a potentially interfering carboxylic acid group. This guide is designed to help you navigate these complexities and optimize your reaction yields.
Introduction: Understanding the Challenges
This compound is a valuable building block, but its structure brings specific hurdles to the Suzuki-Miyaura coupling:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is highly reactive towards palladium catalysts, facilitating the initial oxidative addition step.[1][2] This is generally advantageous, allowing for milder reaction conditions compared to bromo- or chloro-analogs.[3]
-
Steric Hindrance: The iodine atom is ortho to the carboxylic acid group. This steric congestion can impede both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle, often requiring specialized, bulky ligands to achieve high conversion.[4][5]
-
Carboxylic Acid Functionality: The free carboxylic acid can complicate the reaction. Under basic conditions, it forms a carboxylate anion, which can coordinate to the palladium center and potentially inhibit catalysis.[6] Furthermore, its presence influences solubility and requires careful selection of the base to avoid unwanted side reactions or poor reactivity.
This guide provides a structured approach to overcoming these challenges through logical troubleshooting and informed selection of reaction components.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving a very low yield. What are the most common culprits?
Low yields with this substrate typically trace back to one of three main areas: (1) an inefficient catalyst system for this sterically demanding coupling, (2) interference from the free carboxylic acid, or (3) suboptimal reaction conditions leading to side reactions. The most critical factor is often the choice of phosphine ligand, which must be bulky enough to promote the difficult reductive elimination step.[7][8] Additionally, the choice of base is crucial; it must be strong enough to facilitate transmetalation but not so harsh as to cause decomposition or decarboxylation.[9][10]
Q2: Should I protect the carboxylic acid group as an ester before performing the coupling?
Protecting the carboxylic acid as a methyl or ethyl ester is a very common and often effective strategy. This approach prevents the formation of the potentially inhibiting carboxylate anion.[6] The ester can then be saponified post-coupling.
-
Advantages of Protection: Simplifies optimization by removing the complicating factor of the free acid, improves solubility in common organic solvents, and avoids potential acid-base side reactions with the base.
-
Disadvantages of Protection: Adds two steps to your synthetic sequence (esterification and saponification), which can lower the overall yield.
If you are developing a process for large-scale synthesis, optimizing the reaction with the free acid can be more cost-effective and efficient. For laboratory-scale synthesis, especially during initial route scouting, using the ester is often a more reliable starting point.
Q3: What are the primary side reactions to watch out for?
The most common side reactions are:
-
Protodeiodination (Dehalogenation): Replacement of the iodine atom with a hydrogen, yielding 4-fluorobenzoic acid. This can be promoted by certain bases, impurities in the solvent, or elevated temperatures.
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid coupling partner react to form a biaryl byproduct. This is often caused by the presence of oxygen, which can interfere with the palladium catalyst.[11] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is critical to prevent this.[9]
-
Decarboxylation: While less common under typical Suzuki conditions, loss of CO2 from the benzoic acid can occur at very high temperatures, leading to the formation of 1-fluoro-3-iodobenzene.[10][12] This side reaction is generally not significant below 120 °C.
Q4: Which class of ligands is best suited for this sterically hindered coupling?
For sterically demanding couplings, bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands, are typically the most effective.[7][13] Ligands such as SPhos, XPhos, and P(tBu)₃ are designed to accelerate both oxidative addition and, crucially, the rate-limiting reductive elimination step for hindered substrates.[7] Traditional ligands like triphenylphosphine (PPh₃) are often inadequate for this type of transformation.[13]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue: Low or No Conversion of Starting Material
Q: I've run the reaction and my analysis (TLC, LC-MS) shows only my starting this compound. What should I check first?
A: When a reaction fails to initiate, a systematic check of your setup and reagents is the first step.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure your reaction flask was properly flame-dried (or oven-dried) and that you have thoroughly degassed your solvent system (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles).[14] The reaction should be run under a positive pressure of an inert gas.
-
Catalyst and Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored correctly.[9] Phosphines are particularly prone to oxidation. Use fresh reagents from a reliable source. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) state, a process that can sometimes be inefficient.[13] Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) that generates the active catalyst cleanly is often more reliable.[3]
-
Base and Solvent Purity: Ensure you are using an anhydrous, high-purity base and anhydrous, degassed solvents. Water content can be critical; while many Suzuki protocols use aqueous solvent mixtures, excess water can promote protodeboronation of the coupling partner.[9]
Issue: Reaction Stalls or Proceeds Slowly
Q: My reaction starts but seems to stop at ~40-50% conversion, even after extended time or heating. How can I drive it to completion?
A: A stalling reaction often points to catalyst deactivation or an insufficiently active catalyst system for a challenging substrate.
-
Increase Catalyst/Ligand Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help maintain a sufficient concentration of active catalyst throughout the reaction.
-
Screen a More Effective Ligand: This is the most critical variable. If you are using a simple ligand like PPh₃ or even a bidentate ligand like dppf, it may not be suitable. Switch to a bulky, electron-rich Buchwald-type ligand.
| Ligand Type | Example(s) | Suitability for this compound | Rationale |
| Simple Arylphosphines | PPh₃ | Poor | Not electron-rich or bulky enough to promote reductive elimination of the sterically congested product.[13] |
| Bidentate Phosphines | dppf, Xantphos | Moderate | Can be effective, but may not be optimal for highly hindered substrates. The defined bite angle can sometimes be restrictive. |
| Bulky Alkylphosphines | PCy₃, P(tBu)₃ | Good to Excellent | Highly electron-rich and bulky, promoting both oxidative addition and reductive elimination.[15] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent | State-of-the-art ligands designed specifically for challenging cross-couplings, providing an optimal balance of steric bulk and electron-donating ability.[7] |
-
Re-evaluate Your Base/Solvent System: The choice of base and solvent is interdependent. For a free acid, a base like K₃PO₄ or Cs₂CO₃ is often preferred over Na₂CO₃. K₃PO₄ is a moderately strong base that works well in solvent systems like dioxane/water or toluene.[14] Cs₂CO₃ is more soluble in organic solvents and can be effective in systems like DMF or DME.
Issue: Significant Byproduct Formation
Q: I'm getting my desired product, but also a large amount of a de-iodinated byproduct (4-fluorobenzoic acid). What causes this?
A: Protodeiodination can arise from several sources. The aryl-palladium intermediate can be protonated before it undergoes transmetalation.
-
Choice of Base: Stronger bases or those with higher water content can sometimes exacerbate this issue. Using a milder base like potassium fluoride (KF) or a non-aqueous system might help.[13]
-
Solvent: Protic solvents or residual water can be a proton source. Ensure you are using anhydrous solvents if running under non-aqueous conditions.
-
Temperature: Lowering the reaction temperature may reduce the rate of this side reaction relative to the productive coupling. The high reactivity of the C-I bond means high temperatures are often not necessary.[2]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps. For this compound, the steric hindrance (indicated by red arrows) primarily impacts the Oxidative Addition and Reductive Elimination steps, while the carboxylate can interfere with the catalyst (indicated by the blue arrow).
Caption: The Suzuki catalytic cycle highlighting points of difficulty.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues methodically.
Caption: A logical workflow for troubleshooting common reaction failures.
Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Starting Conditions (Free Acid)
This protocol uses a common palladium source and base combination that can serve as a baseline.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq.).
-
Catalyst Addition: In a separate vial, weigh out the palladium catalyst (e.g., Pd(dppf)Cl₂ complex, 0.03 mmol, 3 mol%). Add the catalyst to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[16][17]
Protocol 2: Optimized Conditions for Hindered Substrate (Free Acid)
This protocol employs a modern Buchwald precatalyst and ligand system designed for challenging couplings.
-
Reaction Setup: To a microwave vial or Schlenk flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). These catalysts are air-stable and do not require separate weighing of ligand and palladium source.[13]
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of t-Amyl alcohol or CPME/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
References
-
Zhang, Z., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. Retrieved from [Link]
-
Wang, D., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. PMC, NIH. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Zhang, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Chen, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Shiozaki, D., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.... Organic Letters, ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.... Retrieved from [Link]
- Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
ResearchGate. (2020). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Organic Letters - ACS Publications. (n.d.). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Retrieved from [Link]
-
PMC, NIH. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with 3-Fluoro-4-iodobenzoic Acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. Retrieved from [Link]
-
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
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- 17. researchgate.net [researchgate.net]
Purification of 4-Fluoro-2-iodobenzoic acid derivatives by column chromatography
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Welcome to the technical support hub for the column chromatography purification of 4-fluoro-2-iodobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common challenges encountered during the purification of these specific halogenated aromatic compounds.
Introduction: The Unique Challenges of this compound Derivatives
This compound is a versatile building block in organic synthesis, notable for its three distinct functional groups.[1] However, the purification of its derivatives presents a unique set of challenges. The presence of the acidic carboxylic acid group, the highly electronegative fluorine atom, and the bulky, polarizable iodine atom creates a molecule with complex polarity and potential for unwanted interactions with the stationary phase.[2] This guide will address these specific issues, providing both troubleshooting advice and preventative strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered when purifying this compound derivatives using silica gel column chromatography.
Issue 1: Severe Peak Tailing of the Carboxylic Acid
Q: My target compound, a this compound derivative, is exhibiting significant tailing on the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
A: Peak tailing is the most common problem when purifying acidic compounds like benzoic acid derivatives on standard silica gel.[3]
-
Root Cause: The primary cause is the interaction between the acidic carboxylic acid group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a secondary retention mechanism, where your compound "sticks" to the column and elutes slowly and unevenly.[3] The carboxylic acid can deprotonate, and the resulting carboxylate anion can have strong interactions with the stationary phase.[4]
-
Solutions & Scientific Rationale:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[4][5] This ensures that the carboxylic acid on your molecule remains protonated, minimizing its interaction with the silanol groups.[5][6] By keeping the mobile phase pH below the pKa of the benzoic acid derivative, you suppress its ionization.[6]
-
Consider a "Methanol Purge": If you suspect your compound is still on the column after your primary elution, you can flush the column with a highly polar solvent like 100% methanol. This will strip off most remaining compounds.[4]
-
Issue 2: Product Degradation on the Silica Gel Column
Q: I'm observing a lower than expected yield after column chromatography, and my NMR analysis shows the presence of impurities not seen in the crude reaction mixture. Could my compound be degrading on the column?
A: Yes, degradation of iodo-aromatic compounds on silica gel is a known issue.
-
Root Cause: Standard silica gel is acidic and can catalyze decomposition, particularly for sensitive compounds.[7][8] The combination of the iodine substituent and other functional groups can make the aromatic ring susceptible to reactions on the acidic silica surface. There is also evidence that silica gel can mediate oxidative degradation.[9]
-
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a volatile base like triethylamine (TEA), typically 1-2%, followed by flushing with your clean eluent.[8][10] This is particularly useful if your compound is sensitive to acid.[8][10]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[7] For reversed-phase chromatography, a C18 column can be a good alternative.[11]
-
Perform a 2D TLC Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional thin-layer chromatography (TLC) experiment. Spot your compound in one corner, run the TLC, dry it, and then run it again at a 90-degree angle. If the spot does not remain on the diagonal, it indicates degradation.[4]
-
Issue 3: Poor Separation and Co-elution of Impurities
Q: I'm struggling to separate my this compound derivative from a closely related impurity. My TLC shows separation, but it's not translating to the column.
A: This is a common challenge that often comes down to optimizing the solvent system and column parameters.
-
Root Cause: The polarity of your target compound and the impurity might be too similar for the chosen solvent system to resolve effectively on a larger scale. The choice of solvent can significantly impact the separation.[12]
-
Solutions & Scientific Rationale:
-
Optimize the Solvent System with TLC: The key to good separation is a well-chosen solvent system. Aim for a retention factor (Rf) of 0.2 to 0.4 for your target compound on the TLC plate for optimal separation in flash chromatography.[13] Experiment with different solvent mixtures. Common systems include ethyl acetate/hexanes and methanol/dichloromethane.[10] For aromatic compounds, sometimes a toluene/ethyl acetate mixture can provide better separation than hexane/ethyl acetate.[14]
-
Employ Gradient Elution: If an isocratic (single solvent mixture) elution doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your target compound and then more polar impurities.[7]
-
Proper Column Packing and Loading: Ensure your column is packed carefully to avoid channels and band broadening.[15] For loading your sample, dissolve it in a minimal amount of solvent.[16] If solubility is an issue in the mobile phase, consider dry loading the sample onto the column.[16]
-
Experimental Protocols
Protocol 1: Standard Purification with an Acidified Mobile Phase
This protocol is a starting point for the purification of a moderately stable this compound derivative.
-
TLC Analysis: Develop a solvent system (e.g., ethyl acetate/hexanes) that gives your target compound an Rf between 0.2 and 0.4. Add 0.5% acetic acid to this solvent system and re-run the TLC to ensure the Rf is still suitable.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level bed of silica.[17]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[10] Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the solvent system determined by TLC (containing 0.5% acetic acid). If using a gradient, slowly increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of an Acid-Sensitive Derivative using Deactivated Silica
Use this protocol if you suspect your compound is degrading on standard silica gel.
-
Column Packing: Pack the column with silica gel as described in Protocol 1.
-
Silica Deactivation: Prepare a solution of 2% triethylamine in your initial eluting solvent. Pass 2-3 column volumes of this solution through the packed column.
-
Column Equilibration: Flush the column with at least 3-5 column volumes of the initial eluting solvent (without triethylamine) to remove any excess base.
-
Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1 (without the addition of acetic acid to the mobile phase).
Data Presentation: Solvent System Selection
The following table provides starting points for solvent system selection based on the polarity of your this compound derivative.
| Compound Polarity | Recommended Starting Solvent System | Modifier (if needed for tailing) |
| Nonpolar | 5-20% Ethyl Acetate in Hexanes | 0.5% Acetic Acid |
| Moderately Polar | 20-60% Ethyl Acetate in Hexanes | 0.5% Acetic Acid |
| Polar | 1-5% Methanol in Dichloromethane | 0.5% Acetic Acid |
Visualizing the Workflow
Troubleshooting Logic for Purification Issues
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
General Purification Workflow
Caption: A step-by-step overview of the column chromatography process.
References
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15). Available from: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025-04-19). Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). Available from: [Link]
-
How can i prevent the peak tailing in HPLC? - ResearchGate. (2019-08-30). Available from: [Link]
-
Optimizing Flash Chromatography Separations | Sorbent Technologies, Inc. (2023-09-14). Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available from: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (2025-07-06). Available from: [Link]
-
Which halogen acid is more acidic: bromine or iodine? - Quora. (2023-12-29). Available from: [Link]
-
How to Optimize TLC to Enhance Purification by Flash Chromatography | Biotage. (2023-02-10). Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07). Available from: [Link]
-
Enabling facile, rapid and successful chromatographic Flash purification - Chromatography Today. Available from: [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC - NIH. Available from: [Link]
-
Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel - PubMed. (2018-07-03). Available from: [Link]
-
TLC optimization for flash chromatography help : r/chemistry - Reddit. (2023-02-01). Available from: [Link]
-
11.3: Polar Reactions - Chemistry LibreTexts. (2021-08-20). Available from: [Link]
-
Novel Phases for HPLC Separations. (2014-08-26). Available from: [Link]
-
TROUBLESHOOTING GUIDE – HPLC. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available from: [Link]
-
This compound | C7H4FIO2 | CID 12520164 - PubChem. Available from: [Link]
-
Detecting the undetectable in flash column chromatography, part 2 - Biotage. (2023-01-23). Available from: [Link]
-
Purifying ionic compounds by flash column chromatography - Biotage. (2023-02-10). Available from: [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available from: [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. Available from: [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Chiral Technologies. (2021-03-14). Available from: [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. (2016-03-30). Available from: [Link]
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Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available from: [Link]
-
Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. - ResearchGate. Available from: [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available from: [Link]
-
(PDF) Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - ResearchGate. (2025-08-09). Available from: [Link]
-
Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - NIH. (2022-10-01). Available from: [Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work - Chromatography Online. Available from: [Link]
-
2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516 - PubChem. Available from: [Link]
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Navigating the Challenges of C-F Bond Activation in 4-Fluoro-2-iodobenzoic Acid: A Technical Support Guide
Welcome to the technical support center dedicated to the intricate process of C-F bond activation in 4-Fluoro-2-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of transforming this versatile building block. The inherent strength of the C-F bond presents a significant synthetic hurdle, but with a nuanced understanding of the underlying principles and targeted troubleshooting, successful functionalization is achievable. This document provides in-depth, experience-driven insights into common challenges, troubleshooting protocols, and frequently asked questions to empower your experimental success.
The Core Challenge: The Inert C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts unique and desirable properties to fluorinated molecules in pharmaceuticals and materials science.[1][2] However, this same stability makes its selective cleavage for further functionalization a formidable task.[3][4] The high bond dissociation energy necessitates carefully chosen catalytic systems and often forcing reaction conditions, which can lead to a host of experimental challenges.[5][6]
For this compound, the situation is further complicated by the presence of two other reactive sites: the C-I bond and the carboxylic acid group. Achieving selective C-F bond activation without disturbing these other functionalities is the primary objective and the source of most experimental difficulties.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the C-F bond activation of this compound.
FAQ 1: My C-F activation reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I address them?
Answer:
Low or no conversion is the most frequent issue and can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
1.1. Catalyst Inactivity:
-
The Catalyst Choice is Crucial: Transition metal catalysts, particularly those based on nickel and palladium, are most commonly employed for C-F activation.[6] Nickel catalysts are often favored for their ability to cleave the strong C-F bond.[7][8] Ensure you are using a catalyst system reported to be effective for electron-deficient aryl fluorides. The electronic nature of the this compound (possessing an electron-withdrawing carboxylic acid group) makes it a challenging substrate.
-
Ligand Selection: The ligand plays a critical role in modulating the reactivity of the metal center.[9][10] For nickel-catalyzed reactions, N-heterocyclic carbenes (NHCs) or bulky phosphine ligands are often required to promote the difficult oxidative addition step into the C-F bond. If you are using a pre-catalyst, ensure it is properly activated in situ.
-
Catalyst Loading: Due to the inertness of the C-F bond, higher catalyst loadings (5-10 mol%) are often necessary compared to couplings involving other halogens.[6] Consider incrementally increasing the catalyst loading.
1.2. Inadequate Reaction Conditions:
-
Temperature: C-F bond activation is often not a room temperature transformation. High temperatures are frequently required to overcome the activation energy barrier.[5] If your reaction is sluggish, a systematic increase in temperature (e.g., in 10-20 °C increments) is a logical step.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, or NMP are often used to aid in the dissolution of reagents and to stabilize charged intermediates.
-
Base: A strong base is often required, not only to deprotonate the carboxylic acid but also to participate in the catalytic cycle (e.g., in the reductive elimination step). Common choices include strong inorganic bases like K₃PO₄ or Cs₂CO₃, or strong organic bases like LHMDS.
1.3. Substrate and Reagent Quality:
-
Purity of this compound: Ensure the starting material is pure and free from inhibitors.
-
Anhydrous Conditions: Many organometallic catalysts and reagents are sensitive to moisture and air. Ensure all glassware is oven-dried, and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
FAQ 2: I am observing preferential reaction at the C-I bond instead of the C-F bond. How can I promote selectivity for C-F activation?
Answer:
This is a classic selectivity challenge. The C-I bond is significantly weaker than the C-F bond and will typically react preferentially in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] Achieving selective C-F activation requires a carefully designed strategy.
2.1. Leveraging Catalyst/Ligand Systems:
-
Nickel Catalysis: As mentioned, nickel-based catalysts are generally more effective for C-F activation than palladium.[7] By choosing a nickel catalyst with a ligand that has a high affinity for oxidative addition into strong bonds, you can favor the C-F pathway.
-
Blocking the C-I Position: One strategy is to first functionalize the C-I bond under milder conditions where the C-F bond is unreactive. Once the desired group is installed at the 2-position, you can then proceed with the more forcing conditions required for C-F activation.
2.2. Reaction Parameter Optimization:
-
Temperature and Reaction Time: Carefully screen reaction temperatures. It's possible that at lower temperatures, the C-I bond reacts exclusively, while at higher temperatures, C-F activation becomes competitive or even dominant. Short reaction times at higher temperatures might also favor the kinetically more challenging C-F activation.
FAQ 3: My reaction is producing a complex mixture of byproducts, including debromination and C-H activation products. What is causing this and how can I improve the reaction's cleanliness?
Answer:
The formation of byproducts is often indicative of competing reaction pathways or catalyst decomposition under harsh conditions.
3.1. Competing C-H Activation:
-
In some systems, particularly with palladium catalysis, C-H activation can compete with C-F activation, especially at the position ortho to the directing carboxylic acid group.[12][13]
-
Troubleshooting:
-
Catalyst/Ligand Tuning: Again, the choice of metal and ligand is paramount. Some ligand systems are known to favor C-H activation, while others are more selective for C-X activation.
-
Protecting the Carboxylic Acid: The carboxylic acid can act as a directing group for C-H activation. Converting it to an ester or amide prior to the C-F activation step can alter the regioselectivity and reduce C-H activation byproducts.
-
3.2. Radical Pathways and Catalyst Decomposition:
-
Some nickel-catalyzed C-F activation reactions have been shown to proceed through radical mechanisms, which can lead to a variety of byproducts.[9][10]
-
Troubleshooting:
-
Radical Inhibitors: The addition of a radical inhibitor (e.g., TEMPO, BHT) can sometimes suppress unwanted side reactions if a radical pathway is suspected.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular decomposition pathways of the catalyst or intermediates.
-
Experimental Protocols & Data
Protocol 1: General Screening Conditions for Nickel-Catalyzed C-F Arylation
This protocol provides a starting point for screening conditions for the arylation of the C-F bond in this compound.
Reagents and Materials:
-
This compound
-
Arylboronic acid (or other coupling partner)
-
Ni(cod)₂ (or other Ni(0) precursor)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr, SIPr) or a bulky phosphine ligand (e.g., PCy₃)
-
Strong base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMAc)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and the base (3.0 equiv.) to an oven-dried reaction vial.
-
In a separate vial, prepare the catalyst solution by dissolving Ni(cod)₂ (5-10 mol%) and the ligand (10-20 mol%) in the anhydrous solvent.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (start screening at 80 °C and increase to 120 °C or higher if needed).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by LC-MS or GC-MS.
Table 1: Troubleshooting Guide for Protocol 1
| Observation | Potential Cause | Suggested Action |
| No reaction | Inactive catalyst, low temperature | Increase temperature, screen different ligands, ensure anhydrous conditions |
| Low conversion | Insufficient catalyst, short reaction time | Increase catalyst loading, prolong reaction time |
| C-I coupling observed | C-I bond is more reactive | Use a Ni catalyst known for C-F activation, consider a two-step approach |
| Decomposition | Reaction temperature too high | Lower the temperature, screen a more stable catalyst/ligand system |
Visualizing the Process
Diagram 1: Key Challenges in Selective C-F Activation
Caption: Interplay of challenges and strategies in C-F bond activation.
Diagram 2: Generalized Catalytic Cycle for Ni-Catalyzed C-F Cross-Coupling
Caption: A simplified nickel-catalyzed cross-coupling cycle.
Concluding Remarks
The activation of the C-F bond in this compound is a challenging yet rewarding endeavor. Success hinges on a systematic and informed approach to overcoming the inherent stability of the C-F bond while managing the reactivity of the other functional groups. By carefully selecting the catalytic system, optimizing reaction conditions, and being prepared to troubleshoot issues of selectivity and byproduct formation, researchers can unlock the full synthetic potential of this valuable building block. This guide serves as a starting point; meticulous experimentation and analysis will ultimately pave the way for novel transformations and discoveries.
References
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O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Perutz, R. N., & Braun, T. (2007). Transition metal-mediated C–F bond activation. In Comprehensive Organometallic Chemistry III (Vol. 1, pp. 725-758). Elsevier. [Link]
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Schaub, T., et al. (2008). Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene. Dalton Transactions, (45), 6396-6407. [Link]
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Clot, E., et al. (2009). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 42(1), 2-12. [Link]
-
Sun, C., & Li, B. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 15, 2434-2440. [Link]
-
Nakao, Y., et al. (2008). Nickel-Catalyzed Alkenylation and Alkylation of Fluoroarenes via Activation of C−H Bond over C−F Bond. Journal of the American Chemical Society, 130(48), 16172-16173. [Link]
-
Li, L., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 25(1), 193. [Link]
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Juliá-Hernández, F., et al. (2018). Nickel-Catalyzed Csp2-Csp3 Bond Formation via C-F Bond Activation. Organic Letters, 20(18), 5644-5647. [Link]
-
Ai, W., et al. (2021). C-F bond activation under transition-metal-free conditions. Science China Chemistry, 64, 1-19. [Link]
-
Jones, W. D. (2003). Transition Metal-mediated C–F Bond Activation. In Activation and Functionalization of C-H Bonds (pp. 193-208). American Chemical Society. [Link]
-
Wang, Y., et al. (2021). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, 23(13), 5241-5245. [Link]
-
Wang, D., et al. (2010). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 12(18), 4144-4147. [Link]
-
Pigeon, X., et al. (2010). Activation of allylic C-F bonds: palladium-catalyzed allylic amination of 3,3-difluoropropenes. Angewandte Chemie International Edition, 49(6), 1123-1127. [Link]
-
Wang, X., et al. (2014). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 50(74), 10796-10799. [Link]
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Hypha Discovery. (2023). Breaking C-F bonds in drugs. [Link]
-
LCC-CNRS. (n.d.). Carbon-Fluorine Bond Activation. [Link]
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Pitts, C. R. (2020). Get the F Out! C-F Bond Functionalization. Baran Lab Group Meeting. [Link]
-
Liu, W., et al. (2021). Carbon–fluorine bond cleavage mediated by metalloenzymes. RSC Chemical Biology, 2(3), 856-868. [Link]
-
Slattery, J. M., et al. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics, 39(10), 1836-1843. [Link]
-
Zhu, J. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. [Link]
-
Wang, F., et al. (2010). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 75(22), 7794-7801. [Link]
-
Zhang, Y., et al. (2023). Promoting C–F bond activation via proton donor for CF4 decomposition. Proceedings of the National Academy of Sciences, 120(52), e2312574120. [Link]
-
Mazurek, U., & Schwarz, H. (2003). Carbon–fluorine bond activation—looking at and learning from unsolvated systems. Chemical Communications, (11), 1321-1326. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Miyake, G. M., et al. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Nature, 635, 843–849. [Link]
-
Fujita, T., Fuchibe, K., & Ichikawa, J. (2019). Transition-Metal-Mediated and -Catalyzed C−F Bond Activation by Fluorine Elimination. Angewandte Chemie International Edition, 58(2), 390-402. [Link]
-
Tiefenbacher, K., et al. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry, 6, 659. [Link]
-
Osaka University. (2021). Activation of carbon-fluorine bonds via cooperation of a photocatalyst and tin. ScienceDaily. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-F Bond Formation. [Link]
-
Jaiswal, A. K., et al. (2019). Nucleophilic Substitution of Aliphatic Fluorides via Pseudohalide Intermediates. Angewandte Chemie International Edition, 58(21), 7018-7022. [Link]
-
Wang, J., et al. (2014). C-F bond activation under transition-metal-free conditions. Chemical Reviews, 114(4), 2432-2506. [Link]
-
Clot, E., & Perutz, R. N. (2011). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers. Accounts of Chemical Research, 44(5), 333-348. [Link]
-
Paquin, J. F., et al. (2014). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 4(8), 2849-2857. [Link]
-
Stahl, T., & Schafer, L. L. (2013). Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis, 3(7), 1578-1587. [Link]
-
Hu, J., et al. (2012). Review of recent advances in C-F bond activation of aliphatic fluorides. Tetrahedron Letters, 53(29), 3767-3774. [Link]
-
Hollingworth, C., & Gouverneur, V. (2016). FLP mediated C–F bond activation allows single fluoride substitution of gem-difluoromethyl and trifluoromethyl groups. Chemical Science, 7(2), 1438-1442. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Boll, M., et al. (2016). ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. mBio, 7(4), e00990-16. [Link]
-
Paton, R. S., et al. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature. [Link]
-
Schwarz, H. (2003). Carbon–fluorine bond activation—looking at and learning from unsolvated systems. Chemical Communications, (11), 1321-1326. [Link]
-
Lynam, J. M., & Slattery, J. M. (2020). A fluorine transfer reaction: C-F bond activation leading to nucleophilic fluorination. [Link]
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Technical Support Center: Monitoring 4-Fluoro-2-iodobenzoic Acid Reactions by TLC
This guide provides in-depth technical and practical advice for researchers, scientists, and professionals in drug development on effectively monitoring reactions involving 4-Fluoro-2-iodobenzoic acid using thin-layer chromatography (TLC). The content is structured to address common challenges and provide robust, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on the TLC plate?
A1: Streaking is a common issue when working with carboxylic acids like this compound.[1][2] This phenomenon is primarily due to the acidic nature of the compound, which can lead to strong interactions with the silica gel stationary phase.[1][3] Here are the primary causes and solutions:
-
Acid-Base Interactions: The carboxylic acid group can deprotonate and strongly adsorb to the silica gel, causing the spot to drag or "streak" up the plate.
-
Solution: To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2%), to your mobile phase.[4][5] This acidic additive protonates the silica surface and the analyte, reducing the strong interactions and resulting in more compact spots.[1][3]
-
Sample Overloading: Applying too much sample to the TLC plate can overwhelm the stationary phase's capacity, leading to streaking.[2][4][6]
-
Solution: Dilute your sample before spotting it on the plate.[2][4] A 1% solution is often a good starting point.[2] If streaking persists, try further dilution.
Q2: I can't see any spots on my TLC plate after development. What could be the problem?
A2: The inability to visualize spots is a frequent challenge with several potential causes.[4][7]
-
Insufficient Concentration: The concentration of your sample may be too low to be detected.[3][4][7]
-
Solution: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate completely between applications.[3][4][7]
-
Inappropriate Visualization Technique: this compound is an aromatic compound and should be visible under short-wave UV light (254 nm) due to its conjugated system.[8][9][10] However, some reaction products may not be UV-active.
-
Solution: First, ensure you are using a UV lamp with the correct wavelength. If spots are still not visible, consider using a chemical stain.[8][10] An iodine chamber is a good general-purpose choice for many organic compounds.[8][9] For carboxylic acids specifically, a bromocresol green stain can be effective.[8]
-
Sample Volatility: Highly volatile compounds may evaporate from the plate before or during development.[4]
-
Solution: While this compound itself is not highly volatile, some reaction byproducts might be. If you suspect this, minimizing the time the plate is exposed to air before development may help.
-
Solvent Level in Developing Chamber: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of moving up the plate.[2][3][7]
-
Solution: Always ensure the solvent level is below the baseline where your samples are spotted.[3][7]
Q3: How do I choose the best solvent system (mobile phase) for my reaction?
A3: Selecting the right mobile phase is crucial for good separation.[11] The goal is to find a solvent system that moves your starting material and products to a reasonable Rf value (retention factor), ideally between 0.2 and 0.8.
-
Starting Point: A common starting solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][11] A 1:1 mixture of hexane:ethyl acetate is a good initial choice.[5][11]
-
Adjusting Polarity:
-
If your spots remain at the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[4]
-
If your spots run with the solvent front (Rf close to 1), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).[4]
-
-
For Carboxylic Acids: As mentioned, adding a small amount of acetic or formic acid to the mobile phase can significantly improve spot shape.[1][5] A mixture of hexane, ethyl acetate, and a small amount of acetic acid is often effective for separating carboxylic acids from less polar products.[12]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the TLC monitoring of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | 1. Sample is too concentrated (overloaded).[2][4][6] 2. Strong interaction of the carboxylic acid with the silica gel.[1][3] 3. The spotting solvent is too polar. | 1. Dilute the sample solution.[2][4] 2. Add a few drops of acetic or formic acid to the eluting solvent.[1][3][5] 3. Use a less polar solvent to dissolve the sample for spotting. |
| Spots Not Separating (Similar Rf Values) | 1. The polarity of the mobile phase is not optimal. 2. The stationary phase is not suitable for the separation. | 1. Systematically vary the ratio of your polar and non-polar solvents. Try different solvent systems entirely (e.g., dichloromethane/methanol).[13] 2. Consider using a different type of TLC plate, such as alumina or a reversed-phase plate, although this is less common for routine reaction monitoring.[4] |
| Elongated or Crescent-Shaped Spots | 1. The adsorbent on the plate was disturbed during spotting.[1][3] 2. The sample was applied as a large spot.[5] | 1. Be gentle when spotting; do not press the capillary too hard against the plate.[1] 2. Use a microcapillary tube to apply a small, tight spot.[2] Spotting sizes should ideally be 1-2 mm in diameter.[5] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber.[2][3] 2. The bottom of the TLC plate is not level in the chamber.[5] 3. The adsorbent has flaked off the edges of the plate.[3] | 1. Ensure the plate is centered in the chamber and not touching the walls. 2. Make sure the chamber is on a level surface and the plate is placed flat on the bottom.[5] 3. Handle TLC plates carefully to avoid damaging the stationary phase. |
| No Spots Visible | 1. The sample is too dilute.[3][7] 2. The compound is not UV-active.[3][4] 3. The solvent level in the chamber was above the spotting line.[3][7] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4][7] 2. Use a chemical stain, such as an iodine chamber or a potassium permanganate dip.[8][14] 3. Ensure the solvent level is always below the origin line.[3][7] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[15] Mark the lanes for your starting material, co-spot, and reaction mixture.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.[2]
-
Spotting:
-
Using a capillary tube, spot the starting material in its designated lane.
-
Withdraw a small aliquot of the reaction mixture and spot it in its lane.
-
In the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Visualization:
Protocol 2: Visualization with Iodine
-
Prepare an Iodine Chamber: Place a few crystals of iodine in a sealed chamber.[8][9] The iodine will sublime, creating a vapor.
-
Develop the Plate: Place the dried, developed TLC plate into the iodine chamber.[9]
-
Visualize: Organic compounds will react with the iodine vapor and appear as yellow-brown spots.[8][9] This process can take from a few seconds to several minutes.
-
Document: Circle the spots with a pencil immediately after removing the plate from the chamber, as the color will fade over time.[9]
Visualizations
Caption: Workflow for TLC Monitoring of Reactions
Caption: Decision Tree for Troubleshooting TLC Issues
References
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- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving 4-Fluoro-2-iodobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for troubleshooting palladium-catalyzed cross-coupling reactions involving the challenging substrate, 4-fluoro-2-iodobenzoic acid. As a Senior Application Scientist, my goal is to explain the causality behind common experimental failures and provide robust protocols to ensure reproducible success.
The structure of this compound presents a unique combination of features: a highly reactive carbon-iodine bond, an electron-withdrawing fluorine atom, and a potentially problematic ortho-carboxylic acid group. These elements can conspire to cause catalyst deactivation, leading to stalled reactions, low yields, and complex side-product formation. This guide will address these issues in a direct question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section addresses specific issues you may encounter during your experiments. Each answer provides a diagnosis of the likely cause and a series of actionable steps for resolution.
Q1: My reaction has stalled after a short time, and I observe a black precipitate. What is happening and what should I do?
A1: The black precipitate is almost certainly palladium black, which consists of finely divided, catalytically inactive palladium metal.[1][2] Its formation is a definitive sign of catalyst deactivation, where the active Pd(0) species has aggregated.[2] This is a common failure mode in cross-coupling chemistry, often accelerated by the specific functionalities on your substrate.
Probable Causes & Solutions:
-
Ligand Dissociation or Degradation: The carboxylic acid group on your substrate can coordinate to the palladium center, displacing the stabilizing phosphine ligand. This "naked" Pd(0) is highly prone to aggregation.[3]
-
Oxygen Contamination: Inadequate degassing allows dissolved oxygen to oxidize the active Pd(0) catalyst, leading to decomposition.[2][6]
-
Action: Implement rigorous degassing procedures. For solvents, use at least 3-4 freeze-pump-thaw cycles. For the entire reaction setup, ensure the vessel is thoroughly purged with an inert gas (argon or nitrogen) by evacuating and backfilling multiple times.[7]
-
-
Excessive Temperature: While heat can increase reaction rates, it also accelerates catalyst decomposition pathways.[4]
Q2: The reaction is clean, with no palladium black, but the conversion to my desired product is very low. What are the likely bottlenecks?
A2: Low conversion without catalyst precipitation points to a catalytically active but inefficient system. The issue likely lies within one of the key steps of the catalytic cycle—oxidative addition or transmetalation—or with the quality of your reagents.
Probable Causes & Solutions:
-
Inefficient Transmetalation (Suzuki-Miyaura Coupling): The base is critical for activating the boronic acid/ester for the transmetalation step.[8] The acidic proton of your substrate can neutralize the base, rendering it ineffective. Furthermore, the choice of base and its solubility are paramount.
-
Action:
-
Increase Base Stoichiometry: Use a higher excess of base (e.g., 3-4 equivalents) to compensate for the acidic proton on the benzoic acid.
-
Screen Bases: The effectiveness of a base is highly substrate-dependent. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[7] For this substrate, a stronger, non-nucleophilic base like K₃PO₄ is often a good starting point.[9]
-
Improve Solubility: For Suzuki reactions, a mixed solvent system (e.g., Dioxane/Water, Toluene/Water) can improve the solubility of inorganic bases and facilitate the reaction.[7][10]
-
-
-
Poor Reagent Quality: This is a very common and often overlooked cause of low yields.[11]
-
Action:
-
Assess Boronic Acid/Ester Stability: Boronic acids are prone to decomposition via protodeboronation or formation of unreactive boroxines.[6][11] Check the purity by NMR. If decomposition is suspected, use a fresh batch or consider using a more stable boronate ester (e.g., pinacol or MIDA esters).[11]
-
Verify Substrate Purity: Impurities in the this compound can poison the catalyst. Purify the starting material by recrystallization if necessary.
-
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in-situ to the active Pd(0) species.[11] This step can sometimes be inefficient.[12]
-
Action: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined pre-catalyst (e.g., Buchwald G3/G4 palladacycles) designed for clean and efficient generation of the active catalyst.[9]
-
Q3: My main product is accompanied by significant side products, such as the dehalogenated starting material (4-fluorobenzoic acid) or homocoupling of my coupling partner. Why?
A3: The formation of these side products indicates that off-cycle or competing reaction pathways are outcompeting the desired cross-coupling.
Probable Causes & Solutions:
-
Dehalogenation (Proto-deiodination): The aryl-palladium intermediate is being intercepted by a proton source before it can undergo transmetalation. This side reaction is particularly noted in reactions with fluorinated substrates, where water can be a possible hydrogen source.[13][14]
-
Action:
-
Use Anhydrous Conditions: If the reaction chemistry allows, switch to strictly anhydrous solvents and bases to minimize potential proton sources.
-
Optimize the Catalyst System: A more efficient ligand/palladium combination can accelerate the rate of transmetalation, allowing it to outcompete the dehalogenation pathway. Bulky, electron-rich ligands are often effective.[15]
-
-
-
Homocoupling: This typically occurs when the transmetalation step is slow, allowing two molecules of the organometallic partner (e.g., boronic acid in a Suzuki reaction) to couple. This can be promoted by the presence of oxygen.[7]
Catalyst Deactivation and Troubleshooting Workflow
The following diagram illustrates the primary catalytic cycle for a Suzuki-Miyaura reaction and highlights the key points of failure and corresponding troubleshooting actions relevant to this compound.
Caption: Catalytic cycle with key deactivation pathways and solutions.
Frequently Asked Questions (FAQs)
Q: How does the carboxylic acid functionality specifically impact the choice of reaction conditions? A: The carboxylic acid group is arguably the most challenging feature of this substrate.
-
Acidity: It will react with the base. You must use a stoichiometric excess of base to ensure enough remains to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction).
-
Coordination: The carboxylate formed after deprotonation can act as a ligand, potentially binding to the palladium center and inhibiting catalysis.[3] This makes the choice of a strongly coordinating, bulky phosphine ligand or NHC crucial to prevent this inhibitory binding.
-
Decarboxylation: Under very harsh conditions (high temperatures), decarboxylative cross-coupling could become a competing pathway, although this is less common for aryl carboxylic acids without specific directing groups or catalyst systems.[16][17]
Q: What is the role of the fluorine substituent? A: The fluorine atom is strongly electron-withdrawing. This has two main effects:
-
Activation: It makes the C-I bond more electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the catalytic cycle.[5][8]
-
Side Reactions: Fluorinated aryl halides can sometimes be more prone to hydrodehalogenation side reactions.[13][14] Additionally, while less common for C-F bonds, fluoride ions in the reaction (from certain bases like KF or CsF) can play a triple role: acting as a base, an activator for the organoboron reagent, and a ligand on the palladium center.[18]
Q: Which palladium pre-catalyst is a good starting point for this substrate? A: For challenging substrates with potentially coordinating groups, using a modern, well-defined pre-catalyst is highly recommended for reproducibility.[11] Buchwald's G3 or G4 palladacycles (e.g., XPhos Pd G3) are excellent choices.[9] They are air- and moisture-stable and cleanly generate the active, monoligated Pd(0) species in situ, which is often the most effective catalyst.[19]
Q: Can I protect the carboxylic acid group before the reaction? A: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a very common and effective strategy. This eliminates the acidic proton and the potential for carboxylate coordination. The cross-coupling can be performed on the ester, followed by hydrolysis in a subsequent step to regenerate the carboxylic acid. This often leads to cleaner reactions and higher yields.
Recommended Starting Conditions & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable pre-catalyst that provides a highly active, monoligated Pd(0) species, ideal for challenging substrates.[9] |
| Ligand | XPhos (included in pre-catalyst) | Bulky, electron-rich ligand stabilizes the Pd(0) center, prevents aggregation, and accelerates reductive elimination.[4][5] |
| Base | K₃PO₄ (3.0 equiv) | A moderately strong, non-nucleophilic base effective in many cross-couplings.[9] Use a higher equivalence to neutralize the substrate's acidic proton. |
| Solvent | 1,4-Dioxane / H₂O (5:1 ratio) | A common solvent system that aids in the solubility of both organic substrates and the inorganic base.[7] Must be rigorously degassed. |
| Temperature | 80 °C | The C-I bond is reactive, so high temperatures may not be necessary and could promote catalyst decomposition.[2][5] |
| Boron Source | Arylboronic Acid (1.2 equiv) or Arylboronic acid pinacol ester (1.2 equiv) | Pinacol esters are often more stable and less prone to protodeboronation than free boronic acids.[6][11] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.[15]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 equiv). Then, add the degassed solvent system (e.g., 5:1 1,4-Dioxane/H₂O to achieve a concentration of ~0.1 M) via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, briefly bubble argon through the stirred reaction mixture for 5-10 minutes.
-
Reaction Execution: Place the sealed flask into a preheated oil bath or heating block set to 80 °C.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines.
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
- Israeli Research Community Portal. (n.d.). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
- Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Thieme. (n.d.). C–H Activation and Decarboxylative Cross-Coupling of Carboxylic Acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 19. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
Technical Support Center: Strategies for Improving the Solubility of 4-Fluoro-2-iodobenzoic Acid in Reaction Systems
Welcome to the technical support guide for 4-Fluoro-2-iodobenzoic acid. As a versatile, trifunctional building block, this reagent is invaluable in the synthesis of complex molecules, including bioactive heterocycles.[1] However, its crystalline nature and limited solubility in many common organic solvents can present significant challenges, leading to poor reaction kinetics, incomplete conversions, and difficulties in purification.
This guide provides a structured, problem-solving approach to overcoming these solubility hurdles. We will move from simple solvent adjustments to more advanced techniques, explaining the chemical principles behind each strategy to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions - Understanding the Solubility Profile
This section addresses fundamental questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A: this compound is a solid at room temperature with a melting point between 143-147 °C. Its structure, an aromatic carboxylic acid, dictates its solubility. The carboxylic acid group can engage in hydrogen bonding, allowing for some solubility in polar protic solvents. However, the bulky, hydrophobic iodobenzene ring limits its solubility, particularly in nonpolar solvents and water. Its solubility profile is comparable to related compounds like 2-iodobenzoic acid, which is soluble in alcohols and ethers but only sparingly soluble in water.[2]
Q2: Why is poor solubility a critical problem for my reaction?
A: Most organic reactions require the reactants to be in the same phase to interact effectively. When a reactant has poor solubility, the reaction becomes a heterogeneous mixture. This leads to several problems:
-
Reduced Reaction Rate: The reaction can only occur at the surface of the undissolved solid, drastically slowing down the overall conversion rate.
-
Incomplete Reactions: The reaction may stall once the small amount of dissolved material has reacted, leaving a significant portion of the starting material unreacted.
-
Reproducibility Issues: The rate of dissolution can be highly sensitive to stirring rate, particle size, and trace impurities, making the reaction difficult to reproduce consistently.
-
Formation of Byproducts: Slow, localized reactions can sometimes favor alternative, undesired reaction pathways.
Part 2: Troubleshooting Guides - Strategic Solutions for Solubility Enhancement
This section is designed as a decision-making workflow. If the initial, simplest approach fails, proceed to the next strategy.
Logical Workflow for Addressing Solubility Issues
Below is a workflow diagram to guide your troubleshooting process.
Caption: Decision workflow for improving reagent solubility.
Strategy 1: Solvent Selection & Co-Solvent Systems
Q: My this compound won't dissolve. What is the first thing I should try?
A: The most direct approach is to screen a range of solvents. Since the molecule has both polar (carboxylic acid) and nonpolar (iodobenzene) character, solvents with intermediate polarity or the ability to hydrogen bond are often the best starting points. Polar aprotic solvents are particularly effective.
Causality: The choice of solvent directly influences the solvation energy of the solute. A good solvent will have intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with the solute that are strong enough to overcome the solute's crystal lattice energy.
Refer to the data table below for qualitative solubility in common laboratory solvents.
Q: A single solvent isn't working. How can a co-solvent system help?
A: A co-solvent system uses a mixture of two or more miscible solvents to achieve a desired solubility profile that neither solvent can achieve alone.[3] This is a powerful technique, especially for bridging the gap between polar and nonpolar reactants. For example, adding a polar aprotic solvent like DMF or DMSO to a less polar solvent like THF or Dichloromethane can dramatically increase the solubility of the carboxylic acid.
Mechanism of Action: Co-solvents work by altering the overall polarity of the solvent medium.[4][5] A small amount of a highly polar co-solvent can disrupt the self-association of a less polar solvent, creating "pockets" that are more favorable for solvating the polar carboxylic acid group. Conversely, adding a less polar co-solvent to water can reduce the polarity of the bulk medium, making it more hospitable to the hydrophobic part of the molecule.[5]
See Protocol 1 for a systematic approach to co-solvent screening.
Strategy 2: pH Adjustment & In Situ Salt Formation
Q: Can I just add a base to dissolve the acid?
A: Yes, this is a highly effective chemical strategy. As a carboxylic acid, this compound can be deprotonated by a base to form its corresponding carboxylate salt. This salt is an ionic species and is typically much more soluble in polar solvents than the neutral acid.
Caption: Acid-base equilibrium for solubility enhancement.
Q: What are the best bases to use, and are there any drawbacks?
A: The choice of base depends on the reaction's sensitivity to pH and nucleophilicity.
-
Inorganic Bases (K₂CO₃, NaHCO₃, Cs₂CO₃): These are excellent choices for many reactions, such as alkylations or cross-couplings. They are inexpensive and the resulting carboxylate is often highly soluble in polar solvents like DMF, DMSO, or even water.
-
Organic Bases (Triethylamine (Et₃N), DIPEA): These are soluble in a wider range of organic solvents. They form triethylammonium or diisopropylethylammonium salts, which can improve solubility in moderately polar solvents like THF or CH₂Cl₂.
The Key Drawback: While the carboxylate salt is more soluble, the carboxylate anion (R-COO⁻) is significantly less electrophilic at the carbonyl carbon than the protonated carboxylic acid (R-COOH). Furthermore, it is a poor leaving group. This makes it unsuitable for reactions where the carboxylic acid itself is the electrophile, such as Fischer esterification or amide bond formation, without an activating agent.[6]
Strategy 3: Phase-Transfer Catalysis (PTC) for Biphasic Reactions
Q: My deprotonated acid is now soluble in water, but my other reactant is in an immiscible organic solvent like toluene. How do I make them react?
A: This is the ideal scenario for Phase-Transfer Catalysis (PTC). PTC uses a catalyst to transport a reactant from one phase to another where the reaction can occur.[7] In this case, the phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the soluble carboxylate anion from the aqueous phase into the organic phase.
Mechanism of Action:
-
The 4-fluoro-2-iodobenzoate anion resides in the aqueous phase with its counter-ion (e.g., Na⁺).
-
The phase-transfer catalyst's cation (e.g., (n-Bu)₄N⁺) exchanges its original anion (e.g., Br⁻) for the carboxylate anion at the interface of the two liquid phases.
-
This new ion pair, [(n-Bu)₄N]⁺[R-COO]⁻, has large, lipophilic alkyl groups, making it soluble in the organic phase.
-
The carboxylate is now a "naked," highly reactive nucleophile in the organic phase, where it can react with the organic-soluble substrate (e.g., an alkyl halide).
-
After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
See Protocol 2 for a general PTC setup.
Strategy 4: Derivatization to a More Soluble Intermediate
Q: Are there situations where I should chemically modify the carboxylic acid before the main reaction?
A: Yes. For certain reactions, particularly those where the carboxylic acid needs to act as an electrophile (like amide or ester formation), it's often best to convert it to a more reactive and often more soluble intermediate.[6][8]
-
Acid Chlorides: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride converts it to the highly reactive acid chloride.[6] Acid chlorides are generally much more soluble in nonpolar aprotic solvents like dichloromethane, THF, and toluene.
-
Esters: Converting the acid to a simple methyl or ethyl ester via Fischer esterification can improve solubility in a wide range of organic solvents for subsequent reactions, such as cross-coupling on the iodo-position.[9]
Caveat: This strategy adds steps to your synthesis (derivatization and potentially a final deprotection), so it should be used when direct methods are not feasible or efficient.
Part 3: Data & Experimental Protocols
Table 1: Qualitative Solubility of this compound
This table provides a general guide for initial solvent screening. Solubility can be temperature-dependent.
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale & Comments |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds effectively solvate the carboxylic acid. Excellent choice for many reaction types, but can be difficult to remove. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid.[2] Can participate in reactions (e.g., esterification), so compatibility must be checked. |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Low to Moderate | Moderately polar. Solubility is often limited but can be significantly improved with heating or by using a co-solvent. THF is a very common choice. Diethyl ether solubility is generally low.[2] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Primarily nonpolar interactions. Generally poor solvents for the free acid but may be suitable for reactions after derivatization to an acid chloride. |
| Aromatic | Toluene, Xylene | Very Low | Nonpolar. Unlikely to dissolve the free acid in meaningful quantities at room temperature. Often used in biphasic systems with PTC. |
| Aqueous (Neutral) | Water | Sparingly Soluble / Insoluble | The hydrophobic iodobenzene ring dominates, leading to poor water solubility.[2][10] |
| Aqueous (Basic) | Dilute NaOH, K₂CO₃ solution | High | Forms the highly polar and water-soluble carboxylate salt. |
Protocol 1: Step-by-Step Guide for Co-Solvent Screening
Objective: To identify an effective co-solvent mixture for solubilizing this compound at the desired reaction concentration.
Methodology:
-
Define Target Concentration: Determine the molarity (M) required for your reaction. For example, 0.2 M.
-
Initial Solvent Selection: Choose a primary solvent in which your other reactants are soluble but this compound is not (e.g., THF).
-
Co-Solvent Selection: Choose a high-solubility co-solvent (e.g., DMF or NMP).
-
Screening:
-
To a series of vials, add the required mass of this compound to achieve the target concentration in a final volume of 1 mL.
-
To the vials, add the primary solvent and co-solvent in varying ratios (e.g., 9:1, 4:1, 7:3, 1:1 v/v).
-
Vial 1: 0.9 mL THF / 0.1 mL DMF
-
Vial 2: 0.8 mL THF / 0.2 mL DMF
-
Vial 3: 0.7 mL THF / 0.3 mL DMF
-
Vial 4: 0.5 mL THF / 0.5 mL DMF
-
-
Observation: Stir or sonicate the vials at the intended reaction temperature. Observe the minimum amount of co-solvent required to achieve complete dissolution.
-
Validation: Ensure the chosen co-solvent mixture does not negatively interfere with your reaction chemistry.
Protocol 2: General Procedure for a Reaction Utilizing PTC
Objective: To perform an alkylation reaction on the carboxylate of this compound with an alkyl halide that is insoluble in water.
Reactants:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Base (e.g., K₂CO₃) (1.5 eq)
-
Phase-Transfer Catalyst (e.g., TBAB) (0.05 - 0.1 eq)
-
Solvents: Toluene and Water
Methodology:
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq), K₂CO₃ (1.5 eq), TBAB (0.1 eq), and water (e.g., 2 mL per mmol of acid).
-
Stirring: Stir the mixture vigorously for 15-20 minutes at room temperature. The acid should dissolve in the aqueous basic layer to form the potassium carboxylate.
-
Addition of Organic Phase: Add toluene (2 mL per mmol of acid) to the flask, creating a biphasic system.
-
Substrate Addition: Add the alkyl halide (1.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Vigorous stirring is critical to maximize the surface area between the two phases, facilitating the catalyst's function.
-
Monitoring: Monitor the reaction by TLC or LC-MS by sampling from the organic layer.
-
Workup: After completion, cool the reaction, separate the organic and aqueous layers, and process the organic layer as required (e.g., wash, dry, concentrate) to isolate the product ester.
Part 4: Safety & Handling
This compound must be handled with appropriate care.
-
Hazards: It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a face shield, chemical-resistant gloves, and a lab coat.[12] When handling the solid powder, use a respirator with an appropriate particulate filter or work in a fume hood to avoid inhalation.[13]
-
Handling: Wash hands thoroughly after handling.[13] Ensure adequate ventilation.[14] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[14]
References
-
This compound | C7H4FIO2 | CID 12520164 . PubChem. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]
-
Cosolvent . Wikipedia. [Link]
-
Reactions of Carboxylic Acids and Derivatives . Solubility of Things. [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. [Link]
-
21.3: Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]
-
Derivatives of Carboxylic Acids . MSU Chemistry. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model . ResearchGate. [Link]
-
Phase transfer catalysis . SlideShare. [Link]
-
Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures . Organic Process Research & Development - ACS Publications. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]
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- 11. This compound | C7H4FIO2 | CID 12520164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. fishersci.com [fishersci.com]
Minimizing homocoupling in Suzuki reactions with 4-Fluoro-2-iodobenzoic acid
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates like 4-fluoro-2-iodobenzoic acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize the formation of homocoupling byproducts and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where two identical molecules of one of the coupling partners react with each other. In your case, this most commonly involves two molecules of your boronic acid reagent coupling to form a symmetrical biaryl byproduct.[1][2] This is undesirable because it consumes your valuable starting material, lowers the yield of the intended product, and introduces a structurally similar impurity that can complicate purification.[1]
Q2: I'm seeing a significant amount of a symmetrical biphenyl byproduct in my LC-MS. What is the most likely cause?
A2: The most common causes for the homocoupling of boronic acids are the presence of dissolved oxygen and/or palladium(II) species in your reaction mixture.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then participate in a separate catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[1] Using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst without ensuring its efficient reduction to Pd(0) can also directly promote this side reaction.[4][5]
Q3: My starting material, this compound, is electron-deficient. Does this make homocoupling more likely?
A3: Yes, substrates with electron-withdrawing groups can sometimes be more challenging. While the primary driver for boronic acid homocoupling is oxidative conditions, sluggish kinetics in the main catalytic cycle can allow side reactions to become more competitive. If the oxidative addition of this compound to the Pd(0) center is slow, the catalyst may be more susceptible to oxidation or participation in other unproductive pathways.
Q4: Can the choice of base affect the amount of homocoupling?
A4: Absolutely. The base is crucial for activating the boronic acid for transmetalation.[6][7] However, an overly strong or inappropriate base can sometimes exacerbate side reactions. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred as they are generally effective without promoting unwanted pathways.[4][8]
Understanding the Mechanism: The Root of the Problem
The desired Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6][9] However, competing pathways can lead to the formation of homocoupled byproducts. The primary culprit is the oxidative homocoupling of the boronic acid, which is often mediated by Pd(II) species and oxygen.
Diagram: Suzuki Catalytic Cycle vs. Boronic Acid Homocoupling Pathway
Caption: The desired Suzuki cycle versus the competing homocoupling pathway.
In-Depth Troubleshooting Guide
If you are observing significant homocoupling, a systematic approach to optimizing your reaction conditions is necessary. Below, we break down the key parameters and provide expert recommendations.
Catalyst Selection and Handling
The choice and state of your palladium catalyst are paramount.
-
Problem: Using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) without an efficient reduction step.
-
Causality: Pd(II) species can directly catalyze the homocoupling of two boronic acid molecules as a means to generate the active Pd(0) catalyst for the main cycle.[5][10] This consumes at least two equivalents of your boronic acid for every equivalent of catalyst activated this way.
-
Solution:
-
Use a Pd(0) Source: Employ precatalysts that are already in the Pd(0) oxidation state, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4]
-
Use Modern Precatalysts: Consider using advanced, air-stable precatalysts like Buchwald's G3 or G4 palladacycles. These are designed to cleanly and rapidly generate the active monoligated Pd(0) species, which can help minimize side reactions.[4]
-
Rigorous Exclusion of Oxygen
Oxygen is the primary culprit for oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[1][3]
-
Problem: Inadequate degassing of solvents, reagents, and the reaction vessel.
-
Causality: Dissolved oxygen in the reaction mixture will readily oxidize electron-rich, low-valent palladium species.
-
Solution:
-
Degas Solvents: Thoroughly degas your solvent(s) before use. The most effective method is three consecutive "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is a common and effective technique.
-
Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Ligand Choice
The ligand stabilizes the palladium center and critically influences its reactivity.
-
Problem: Using ligands that are not sufficiently bulky or electron-donating.
-
Causality: Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling.[11] Electron-rich ligands promote the desired reductive elimination step of the cross-coupling cycle, helping it outcompete side reactions.[6][9]
-
Solution:
-
Employ Buchwald Ligands: Use bulky, electron-rich biaryl monophosphine ligands such as SPhos or XPhos.[4][8][12] These have demonstrated exceptional performance in minimizing side reactions for challenging substrates.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective, electron-rich ligands that can stabilize the catalyst and promote high turnover.[4]
-
Base and Solvent System
The base and solvent environment affects the activation of the boronic acid and the overall reaction kinetics.
-
Problem: Using an overly aggressive base or a suboptimal solvent system.
-
Causality: The base's role is to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[13] However, conditions that are too harsh can promote side reactions.
-
Solution:
-
Base Optimization: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings, providing a good balance of reactivity while minimizing side reactions.[4][8] Potassium carbonate (K₂CO₃) is another common and effective option.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used.[14] Ensure vigorous stirring in biphasic systems to maximize the interfacial area where the reaction occurs.[11]
-
Data Summary: Effect of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Homocoupling | Recommended Condition for Minimization | Rationale |
| Palladium Source | Pd(II) salts (e.g., Pd(OAc)₂) | Pd(0) sources (e.g., Pd₂(dba)₃) or G3/G4 Precatalysts | Avoids the catalyst activation pathway that consumes boronic acid.[4][5] |
| Atmosphere | Presence of Air/Oxygen | Rigorously Degassed / Inert (Ar, N₂) | Prevents oxidation of active Pd(0) to problematic Pd(II).[1][3] |
| Ligand | Small, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos) | Steric bulk hinders side reactions; electron richness promotes desired C-C bond formation.[4][11] |
| Base | Strong organic or alkoxide bases | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | Provides sufficient activation of the boronic acid without promoting decomposition or other side reactions.[4][8] |
| Boron Reagent | Boronic Acid | Boronate Ester (e.g., pinacol ester) | Esters are more stable and less prone to protodeboronation and homocoupling.[15][16] |
Experimental Protocols
Here we provide a detailed, step-by-step methodology for the Suzuki coupling of this compound, optimized to minimize homocoupling.
Protocol: Minimized Homocoupling Suzuki Reaction
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: In the flask, combine this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate small vial, weigh the Pd₂(dba)₃ and SPhos. Add them to the Schlenk flask against a positive flow of inert gas.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (a common ratio is 4:1 or 5:1 dioxane:water, to a final concentration of ~0.1 M with respect to the limiting reagent).[14][17]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the this compound and the appearance of the desired product.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for diagnosing and solving homocoupling issues.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Deriv
- Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki Coupling. YouTube.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. Benchchem.
- Technical Support Center: Managing Homocoupling of Methyl 4-Boronobenzoate in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 4-Fluoro-2-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Fluoro-2-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sometimes challenging building block. The unique structural features of this compound—a sterically demanding ortho-iodo group, an electron-withdrawing fluoro substituent, and a coordinating carboxylic acid—can lead to specific issues in common synthetic transformations. This resource provides in-depth, question-and-answer-based troubleshooting guides to help you navigate these challenges and achieve success in your experiments.
General Considerations: Understanding the Reactivity of this compound
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of this compound that influence its reactivity.
Question: What are the key structural features of this compound that I should be aware of before planning my synthesis?
Answer: this compound possesses a unique combination of functional groups that dictate its chemical behavior:
-
Ortho-Iodo Group: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond.[1][2] However, its position ortho to the carboxylic acid creates significant steric hindrance, which can slow down or inhibit reactions at the carboxylic acid or the adjacent C-I bond.
-
Para-Fluoro Group: The fluorine atom is a strongly electron-withdrawing group. This has two main effects: it can increase the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles, but it can also decrease the nucleophilicity of the carboxylate, potentially affecting amide bond formation.
-
Carboxylic Acid Group: This group can act as a coordinating ligand to metal catalysts, sometimes leading to catalyst inhibition. It also opens up the possibility of decarboxylation as a side reaction, especially under harsh basic conditions or high temperatures.[3][4]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are common applications for this compound. However, the substrate's structure can lead to several common problems.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yield and I see significant amounts of starting material. What's going wrong?
Answer: Low conversion in the Suzuki coupling of this substrate is often linked to catalyst inhibition or slow reaction kinetics due to steric hindrance. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The steric bulk around the ortho-iodo group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium(0) species and accelerate both the oxidative addition and reductive elimination steps.
-
Recommendation: Switch to a more robust catalyst system. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for sterically hindered substrates.[5] Using a pre-formed palladium catalyst (e.g., XPhos Pd G3) can also be beneficial as it avoids the need for in-situ reduction of a Pd(II) source, leading to a more consistent generation of the active catalyst.[6]
-
-
Base Selection: The choice of base is critical. The base must be strong enough to promote the transmetalation step but not so harsh as to cause significant side reactions.
-
Recommendation: A common first choice is aqueous potassium carbonate (K₂CO₃).[5] If that fails, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially in biphasic solvent systems.[7] The solubility of the base is key; a mixture of an organic solvent and water often improves reaction rates.
-
-
Solvent System: The solvent must be able to dissolve both the organic and inorganic components of the reaction.
-
Recommendation: Biphasic solvent systems like dioxane/water, THF/water, or toluene/water are generally effective.[8] For substrates with poor solubility, DMF can be an alternative, but be aware that it can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison.
-
Question: I'm observing a significant amount of a byproduct that appears to be 4-fluorobenzoic acid (dehalogenation). How can I prevent this?
Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can occur through several pathways, including a competing reaction with the base or solvent.
-
Recommendation:
-
Use a Milder Base: If you are using a very strong base, consider switching to a milder one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Lower the Reaction Temperature: Higher temperatures can promote dehalogenation. If possible, try running the reaction at a lower temperature for a longer period.
-
Ensure an Inert Atmosphere: Oxygen can sometimes contribute to catalyst decomposition pathways that lead to dehalogenation. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Question: I'm seeing a byproduct that corresponds to the decarboxylated starting material or product. How can I minimize this?
Answer: Decarboxylation is a known side reaction for benzoic acids, particularly those with ortho-substituents, under palladium catalysis.[3][9]
-
Recommendation:
-
Protect the Carboxylic Acid: The most straightforward way to prevent decarboxylation is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed in a subsequent step.
-
Milder Reaction Conditions: If protection is not desirable, using milder bases and lower reaction temperatures can help to suppress decarboxylation.
-
Sonogashira Coupling
Question: My Sonogashira coupling with a terminal alkyne is plagued by the formation of the alkyne homocoupling (Glaser coupling) product. How can I favor the cross-coupling product?
Answer: The homocoupling of terminal alkynes is a very common side reaction in Sonogashira couplings, and it is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[10][11]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.
-
Recommendation: Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or by sparging with argon for an extended period). Use Schlenk techniques or a glovebox to set up the reaction under a strictly inert atmosphere.[12]
-
-
Minimize Copper Catalyst Loading: While the copper co-catalyst accelerates the desired reaction, excess copper will significantly promote homocoupling.
-
Recommendation: Reduce the amount of copper(I) iodide (CuI) to the minimum required for efficient catalysis (e.g., 0.5-2 mol%).
-
-
Slow Addition of the Alkyne: Keeping the concentration of the terminal alkyne low throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Recommendation: Add the alkyne slowly to the reaction mixture over a period of time using a syringe pump.
-
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[11][13]
-
Recommendation: Copper-free conditions often employ a palladium catalyst with a suitable ligand (e.g., a bulky phosphine) and a stronger amine base like diisopropylamine or piperidine.
-
Question: The reaction is sluggish and gives a low yield of the desired coupled product. What factors should I investigate?
Answer: Similar to the Suzuki coupling, low yields can be due to catalyst issues or suboptimal reaction conditions.
-
Recommendation:
-
Catalyst and Ligand: For sterically hindered substrates, a more active catalyst system may be required. Consider using a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.
-
Base and Solvent: The amine base is crucial for deprotonating the alkyne. Triethylamine is common, but for more challenging couplings, stronger bases like diisopropylamine (DIPA) or piperidine may be more effective.[14] Solvents like THF or DMF are typically used.[15]
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary for this sterically hindered substrate.
-
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What are the likely issues?
Answer: The Buchwald-Hartwig amination of this substrate can be challenging due to both steric hindrance and potential catalyst inhibition by the carboxylate.
-
Protect the Carboxylic Acid: The free carboxylic acid can interfere with the catalytic cycle.
-
Recommendation: It is highly recommended to protect the carboxylic acid as an ester before attempting the amination. This will prevent coordination to the palladium center and potential acid-base side reactions with the strong base used in the coupling.
-
-
Ligand and Pre-catalyst Selection: The choice of ligand is paramount for coupling with sterically hindered aryl halides.
-
Base Selection: Strong, non-nucleophilic bases are required for the deprotonation of the amine.
-
Aryl Iodide Inhibition: Aryl iodides can sometimes be problematic in Buchwald-Hartwig reactions due to the formation of unreactive palladium-iodide dimer species, which can inhibit the catalyst.[16][17]
-
Recommendation: Using a ligand that promotes a fast catalytic turnover can help to mitigate this issue. If the problem persists, switching to the corresponding aryl bromide (4-fluoro-2-bromobenzoic acid) might be a viable, albeit less reactive, alternative.
-
Troubleshooting Amide Bond Formation
The direct formation of an amide from this compound can be hindered by the ortho-iodo group.
Question: My standard amide coupling reaction (e.g., using EDC/HOBt) with this compound is giving a low yield. How can I improve this?
Answer: The steric hindrance from the large ortho-iodo substituent can significantly slow down the rate of nucleophilic attack by the amine on the activated carboxylic acid.
-
Choice of Coupling Reagent: For sterically hindered couplings, more powerful activating agents are often required.
-
Recommendation:
-
Uronium/Aminium Reagents: Reagents like HATU or HBTU are generally more effective than carbodiimides for hindered couplings.[18] They generate highly reactive OAt or OBt active esters.
-
Phosphonium Reagents: Reagents like PyBOP can also be very effective.
-
Acyl Fluoride Formation: An alternative strategy is the in situ formation of the acyl fluoride, which is a small and highly reactive intermediate. This can be achieved using reagents like TFFH or BTFFH.[19]
-
-
-
Reaction Conditions: Optimizing the reaction conditions can help to overcome the steric barrier.
-
Recommendation:
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the reaction rate.
-
Base: Ensure an appropriate non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) is used in sufficient quantity to neutralize any acidic byproducts and facilitate the reaction.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.
-
-
Table 1: Recommended Starting Conditions for Challenging Reactions
| Reaction Type | Recommended Catalyst/Reagent | Recommended Ligand | Recommended Base | Recommended Solvent | Temperature |
| Suzuki Coupling | Pd₂(dba)₃ or XPhos Pd G3 | XPhos or SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 °C |
| Sonogashira (Cu-free) | Pd(OAc)₂ | SPhos | Piperidine | THF | RT to 60 °C |
| Buchwald-Hartwig | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 80-110 °C |
| Amide Coupling | HATU | - | DIPEA | DMF | RT to 50 °C |
Visualizing Reaction Mechanisms and Troubleshooting
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and common side reactions.
Troubleshooting Workflow for Low Yield in Cross-Coupling
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed decarboxylative annulation of 2-arylbenzoic acids with [60]fullerene via C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Fluoro-2-iodobenzoic Acid Reaction Products
Introduction: The Strategic Value of 4-Fluoro-2-iodobenzoic Acid
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound (CAS: 56096-89-0) has emerged as a particularly valuable scaffold.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide couplings and other derivatizations, while the carbon-iodine bond provides a reactive handle for modern cross-coupling methodologies. The fluorine atom, positioned para to the carboxyl group, imparts desirable physicochemical properties such as increased metabolic stability and enhanced binding affinity in drug candidates.[4][5]
This guide provides an in-depth comparison of the spectroscopic signatures of products derived from this compound via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. Understanding the distinct analytical fingerprints of these reaction products is critical for unambiguous structure elucidation, reaction monitoring, and quality control in research and development settings.
Core Reaction Pathways: A Comparative Overview
The C(sp²)-I bond in this compound is the primary site for palladium-catalyzed cross-coupling. The high reactivity of the C-I bond, compared to C-Br or C-Cl, allows these reactions to proceed under relatively mild conditions.[6] We will examine the products resulting from the coupling of this site with boronic acids (Suzuki), terminal alkynes (Sonogashira), and alkenes (Heck).
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C single bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid. It is a robust and widely used method for synthesizing biaryl compounds.[4][7][8]
-
Sonogashira Coupling: This reaction constructs a C-C bond between the aryl iodide and a terminal alkyne, yielding an arylethynyl scaffold.[1][2][6] It is invaluable for creating rigid, linear structures found in many functional materials and complex molecules.[9]
-
Heck Reaction: This pathway involves the coupling of the aryl iodide with an alkene to form a new, substituted alkene product.[10][11] The reaction is highly valuable for the vinylation of aryl rings.[12][13]
Below is a workflow illustrating the general process from reaction setup to product characterization.
Caption: General workflow from reaction to spectroscopic characterization.
Comparative Spectroscopic Analysis
The key to successful analysis is recognizing the disappearance of starting material signals and the appearance of new, characteristic product signals. The following sections detail the expected spectroscopic data for the starting material and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful tool for the structural elucidation of these products. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
Causality in NMR: The primary analytical goal is to confirm the formation of the new C-C bond at the C2 position. This is evidenced by the disappearance of the characteristic C-I signal in the ¹³C NMR spectrum and the complex changes in the aromatic region of the ¹H NMR spectrum, which reflect the new substitution pattern.
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¹H NMR: In the starting material, the aromatic protons exhibit a specific splitting pattern dictated by H-H and H-F couplings. Upon successful coupling, this pattern changes significantly. New proton signals corresponding to the coupled partner will appear, and their integration relative to the original aromatic protons provides a quantitative measure of reaction success.
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¹³C NMR: The most telling change is the upfield shift of the C2 carbon signal. The carbon directly bonded to iodine (C-I) in the starting material is typically found around 95-100 ppm. After coupling, this signal disappears and is replaced by a new quaternary carbon signal in the typical aromatic range (120-140 ppm). Furthermore, the distinct C-F coupling constants can be observed on the carbon signals of the fluorinated ring, providing further structural confirmation.
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¹⁹F NMR: This technique is essential for confirming the integrity of the fluorine substituent.[14][15] A singlet or a simple multiplet (if coupled to nearby protons) is expected. While the chemical shift may only change slightly upon reaction, the presence of this signal is a crucial quality check, confirming that no undesired defluorination has occurred.
Mass Spectrometry (MS): Unambiguous Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the product.
Causality in MS: The objective is to verify that the mass of the product corresponds to the addition of the coupling partner's fragment and the subtraction of an iodine atom from the starting material. A precise mass measurement from HRMS can differentiate between isobaric impurities and confirm the molecular formula with high confidence, which is a requirement for publication and patent applications.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups, particularly the carboxylic acid.
Causality in IR: While less informative about the core C-C bond formation, IR spectroscopy serves as a quick check to ensure the carboxylic acid moiety (O-H and C=O stretches) remains intact throughout the reaction and workup. A significant shift in the C=O stretching frequency can indicate changes in its electronic environment or hydrogen bonding.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key, expected spectroscopic data for this compound and its hypothetical products from Suzuki, Sonogashira, and Heck reactions with representative partners (phenylboronic acid, phenylacetylene, and styrene, respectively).
| Compound | Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signal (ppm) | IR (C=O, cm⁻¹) | HRMS [M-H]⁻ (calc.) |
| This compound | ~7.6 (dd, J≈8.5, 2.5 Hz), ~7.5 (dd, J≈8.5, 5.5 Hz), ~7.2 (ddd, J≈8.5, 8.5, 2.5 Hz) | C-I: ~98 | ~1700 | 264.9163 | |
| Suzuki Product (4-Fluoro-[1,1'-biphenyl]-2-carboxylic acid) | Phenyl H's: ~7.3-7.5Aromatic H's shift | C-I signal absent New C-C: ~145 | ~1695 | 215.0565 | |
| Sonogashira Product (4-Fluoro-2-(phenylethynyl)benzoic acid) | Phenyl H's: ~7.4-7.6Aromatic H's shift | C-I signal absent C≡C: ~88, ~92 | ~1698 | 239.0565 | |
| Heck Product (E)-4-Fluoro-2-styrylbenzoic acid) | Phenyl H's: ~7.3-7.6Vinyl H's: ~6.5-7.8 (d, J≈16 Hz) | C-I signal absent Vinyl C's: ~120-135 | ~1697 | 241.0721 |
Experimental Protocols: A Validated Method
Trustworthy data originates from robust protocols. Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 266 mg, 1.0 mmol).
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Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
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Solvent & Degassing: Add the 1,4-Dioxane/H₂O mixture (10 mL). Purge the flask with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Self-Validation Checkpoint: Monitor reaction progress by TLC or LC-MS after 2-4 hours to check for the consumption of the starting material.
-
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and acidify to pH ~2 with 1M HCl. The acidic protonation of the carboxylate salt is crucial for its extraction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). The organic layers contain the product.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Logical Flow for Spectroscopic Characterization
A systematic approach to analysis ensures all structural features are confirmed efficiently.
Caption: Logical workflow for the structural confirmation of reaction products.
Conclusion
The spectroscopic analysis of products from this compound is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. A comprehensive approach, combining high-resolution mass spectrometry with a full suite of NMR techniques (¹H, ¹³C, and ¹⁹F), is required for unambiguous characterization. By understanding the expected spectral shifts and patterns outlined in this guide, researchers can confidently identify their target compounds, troubleshoot synthetic challenges, and accelerate the pace of discovery in drug development and materials science.
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A Comparative Guide to Purity Determination of 4-Fluoro-2-iodobenzoic Acid: Titration vs. Modern Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 4-Fluoro-2-iodobenzoic acid, a versatile building block in the synthesis of bioactive molecules, is no exception.[1] Its precise purity assessment is critical to ensure the reliability and reproducibility of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the classical nonaqueous acid-base titration method with modern spectroscopic techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust determination of this compound purity.
The Enduring Utility of Titration: A Classic Method Revisited
Nonaqueous acid-base titration remains a powerful and cost-effective technique for the purity assessment of acidic or basic compounds that are insoluble in water. Given the structure of this compound, a nonaqueous approach is necessary to achieve accurate and reproducible results.
The Rationale Behind Nonaqueous Titration
The carboxylic acid functionality of this compound allows for its quantification via titration with a standardized base. However, its limited solubility in aqueous media necessitates the use of an organic solvent. Protic solvents like ethanol or isopropanol are excellent choices as they can solvate the analyte without significantly interfering with the acid-base reaction. The predicted pKa of structurally similar compounds, such as 5-Fluoro-2-iodobenzoic acid (pKa ≈ 2.52), suggests that this compound is a relatively strong organic acid, making its titration with a strong base feasible and the endpoint well-defined.
Experimental Protocol: Nonaqueous Acid-Base Titration
This protocol outlines a potentiometric titration, which offers greater precision than visual indicators by monitoring the change in potential to determine the equivalence point.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) in ethanol
-
Ethanol (anhydrous)
-
pH electrode and meter
-
Burette (Class A, 25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Standardization of Titrant: Accurately weigh approximately 0.2 g of primary standard benzoic acid, dissolve in 50 mL of anhydrous ethanol, and titrate with the ethanolic NaOH solution to a potentiometric endpoint. Calculate the exact molarity of the NaOH solution.
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker.
-
Dissolution: Add 50 mL of anhydrous ethanol to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.
-
Titration: Immerse the pH electrode in the solution and begin titrating with the standardized 0.1 M ethanolic NaOH solution, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the expected equivalence point.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (a plot of pH versus volume of titrant). This can be determined from the first or second derivative of the titration curve.
-
Calculation of Purity: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (266.01 g/mol )[2]
-
W = Weight of the this compound sample (g)
-
The Rise of Spectroscopic Techniques: HPLC and qNMR
While titration is a robust method for determining the total acidity of a sample, it is not specific and cannot distinguish between the target compound and other acidic impurities. For a more comprehensive purity profile, chromatographic and spectroscopic methods are indispensable.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary and a mobile phase. For this compound, a reversed-phase HPLC method is highly suitable.
Principle of the Method:
In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. This compound, being a moderately polar compound, can be effectively retained and separated from potential impurities. The addition of an acid, such as trifluoroacetic acid or phosphoric acid, to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Illustrative HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment
qNMR has emerged as a primary analytical method for determining the purity of organic compounds. It allows for the direct quantification of an analyte against a certified internal standard, with traceability to the International System of Units (SI).
The Foundation of qNMR:
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. In qNMR, the purity of a sample is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and weight. Benzoic acid is a commonly used certified reference material for qNMR.
Key Considerations for qNMR Analysis:
-
Internal Standard: A certified internal standard with known purity is essential. The standard should have a simple NMR spectrum with at least one resonance that does not overlap with any analyte signals.
-
Relaxation Delay: A sufficiently long relaxation delay (T1) must be used to ensure complete relaxation of all relevant nuclei between scans, which is crucial for accurate integration.
-
Signal Integration: Accurate integration of the analyte and internal standard signals is paramount.
Exemplary qNMR Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., benzoic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a long relaxation delay (e.g., 5 times the longest T1).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%w/w) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis of Methods
| Parameter | Nonaqueous Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Neutralization of an acid with a base | Differential partitioning between a stationary and mobile phase | Proportionality of NMR signal intensity to the number of nuclei |
| Specificity | Low (measures total acidity) | High (separates and quantifies individual components) | High (structure-specific quantification) |
| Accuracy | High for total acidity | High (dependent on reference standard) | Very high (primary ratio method) |
| Precision | High | High | Very high |
| Sensitivity | Moderate | High | Moderate |
| Throughput | Moderate | High | Low to moderate |
| Cost | Low | High | Very high |
| Impurity Profiling | No | Yes | Yes (for NMR-active impurities) |
| Reference Standard | Primary standard for titrant standardization | Required for accurate quantification | Certified internal standard required |
Visualizing the Workflows
Titration Experimental Workflow
Caption: Comparison of key attributes for titration, HPLC, and qNMR in the purity analysis of this compound.
Conclusion and Recommendations
The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Nonaqueous acid-base titration is a reliable, cost-effective, and accurate method for determining the total acid content. It is well-suited for routine quality control where the impurity profile is known and does not contain other acidic components.
-
HPLC is the method of choice for a comprehensive purity assessment, as it can separate and quantify the main component as well as any process-related impurities. Its high sensitivity and specificity make it ideal for in-process control and final product release testing.
-
qNMR offers the highest level of accuracy and is a primary method that can be used to certify reference materials. While its high cost and lower throughput may limit its use in routine analysis, it is an invaluable tool for the definitive purity assignment of key intermediates and APIs.
For drug development professionals, a combination of these methods provides a robust and comprehensive approach to quality control. Titration can be used for rapid initial assessments, while HPLC is essential for detailed impurity profiling and release testing. qNMR serves as the ultimate arbiter for the purity of reference standards, ensuring the accuracy of all other analytical measurements.
References
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PubChem. This compound. [Link]
-
PubChem. 4-Fluorobenzoic acid. [Link]
-
American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
-
BIPM. Octad of standards for qNMR purity measurements. [Link]
-
NIST. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]
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A-Comparative-Guide-to-Catalytic-Systems-for-the-Suzuki-Coupling-of-4-Fluoro-2-iodobenzoic-Acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Nobel laureate Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly for constructing biaryl scaffolds.[1][3]
This guide focuses on a particularly challenging yet crucial transformation: the Suzuki coupling of 4-fluoro-2-iodobenzoic acid. This substrate is of significant interest in medicinal chemistry, as the resulting fluoro-substituted biaryl benzoic acid motif is a key structural element in numerous biologically active compounds. However, the reaction is complicated by two main factors:
-
Steric Hindrance: The iodine atom is positioned ortho to the carboxylic acid group, creating significant steric bulk around the reaction center. This can impede key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[3][4]
-
Electronic Effects: The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can influence the electron density of the aromatic ring and affect the reactivity of the aryl iodide.
The successful synthesis of the desired biaryl products, therefore, hinges on the judicious selection of the catalytic system—specifically, the palladium source and, most critically, the ancillary ligand. This guide provides a comparative analysis of various catalyst systems, supported by experimental data, to provide researchers with a robust framework for optimizing this challenging yet vital transformation.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is essential for rational catalyst selection and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and is heavily influenced by steric hindrance and the electron density of the aryl halide.[1][6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.[1][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
For sterically hindered substrates like this compound, both oxidative addition and reductive elimination can be sluggish. The choice of ligand is paramount as it directly modulates the steric and electronic properties of the palladium center to overcome these hurdles.[5][8]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Performance of Catalyst Systems
The choice of ligand is the most critical parameter for achieving high yields in the coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are particularly effective.[9] They promote the challenging oxidative addition and accelerate the final reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[4]
Below is a comparative summary of different catalyst systems for the Suzuki-Miyaura coupling of 2-iodobenzoic acids or similarly hindered aryl halides.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | A "classical" catalyst, often effective for simpler substrates. Its performance can be limited with sterically demanding partners due to the relatively smaller cone angle of PPh₃.[10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >95 | SPhos is a bulky, electron-rich biaryl phosphine ligand designed to accelerate reductive elimination.[11] This system is a go-to for hindered couplings, showing excellent reactivity and scope.[12] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 6 | ~95 | The dppf ligand provides a wide bite angle and good thermal stability. Cesium carbonate is a strong, yet mild base often used to promote difficult couplings.[10] |
| [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | t-BuOH | 80 | 10 | ~90 | XPhos is another highly effective Buchwald ligand. The use of a pre-catalyst like [Pd(allyl)Cl]₂ can lead to more consistent activation of the Pd(0) species.[8] |
| PEPPSI-iPr (NHC Precatalyst) | t-BuOK | Dioxane | 80 | 4 | >99 | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable palladium complexes.[5] They are highly active, often allowing for lower catalyst loadings and milder conditions, even with tetra-ortho-substituted biaryl synthesis.[4] |
Data in the table is compiled and representative of typical results for sterically hindered 2-halobenzoic acids and related substrates.[4][10]
Expert Analysis: For a substrate as challenging as this compound, starting with a modern catalyst system is highly advisable. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos represents a robust starting point.[11] For maximum efficiency and potentially milder conditions, an NHC-based precatalyst like PEPPSI-iPr is an excellent, albeit more expensive, alternative that often delivers superior results.[4][5] The choice of a strong base like K₃PO₄ or Cs₂CO₃ is crucial to facilitate the transmetalation step.[7]
Validated Experimental Protocol
This protocol provides a reliable, self-validating methodology for the Suzuki-Miyaura coupling of this compound with a representative partner, phenylboronic acid, using a high-performance catalyst system.
Reaction: Synthesis of 4-fluoro-[1,1'-biphenyl]-2-carboxylic acid
Caption: Experimental workflow for the Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). The use of a pre-ligated catalyst can also offer more consistent results.[8]
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes. The choice of solvent can significantly impact the reaction outcome.[13][14]
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 8-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-fluoro-[1,1'-biphenyl]-2-carboxylic acid.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that is highly dependent on the catalytic system. While traditional catalysts like Pd(PPh₃)₄ may offer moderate success, high yields and operational simplicity are best achieved with modern catalyst systems.
For researchers and drug development professionals, the recommended approach is the use of a palladium source like Pd(OAc)₂ in combination with a bulky, electron-rich Buchwald ligand such as SPhos or XPhos . These systems are specifically designed to overcome the steric and electronic challenges posed by ortho-substituted substrates. For processes requiring the highest efficiency and mildest conditions, exploring N-heterocyclic carbene (NHC) precatalysts is strongly advised. Careful selection of a suitable base (e.g., K₃PO₄) and an anhydrous solvent (e.g., 1,4-dioxane or toluene) is equally critical for success. The protocol provided herein serves as a robust and validated starting point for this important synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. [Online] Available at: [Link]
-
BYJU'S. (2023). Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]
-
Singh, U. P., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]
-
Ghaffari, B., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH National Library of Medicine. [Online] Available at: [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Online] Available at: [Link]
-
Singh, U. P., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Online] Available at: [Link]
-
Semantic Scholar. (2014). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Online] Available at: [Link]
-
Ohishi, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Online] Available at: [Link]
-
Chen, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Online] Available at: [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
-
UCD Community. (2009). The UCD community has made this article openly available. [Online] Available at: [Link]
-
NIH National Library of Medicine. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Online] Available at: [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling. [Online] Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Online] Available at: [Link]
-
NIH National Library of Medicine. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online] Available at: [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Online] Available at: [Link]
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A Comparative Guide to the Analysis of Reaction Intermediates in the Synthesis of 4-Fluoro-2-iodobenzoic Acid
Introduction: The Strategic Importance of 4-Fluoro-2-iodobenzoic Acid
This compound is a versatile, tri-functional building block crucial in medicinal chemistry and materials science.[1][2] Its strategic placement of a carboxylic acid, a fluorine atom, and an iodine atom allows for sequential, regioselective modifications, making it a valuable scaffold for synthesizing complex molecules, including pharmaceuticals and agrochemicals.[1][3] The most common and efficient synthesis route proceeds via the diazotization of an aromatic amine followed by a Sandmeyer-type iodination.
This guide provides an in-depth analysis of this synthetic pathway, with a core focus on the identification and characterization of the critical, often transient, reaction intermediates. We will objectively compare the performance of various analytical techniques, supported by established principles and experimental insights, to provide researchers and drug development professionals with a robust framework for reaction monitoring and optimization.
Pillar 1: The Synthetic Pathway and Its Transient Intermediates
The synthesis of this compound from its common precursor, 4-fluoro-2-aminobenzoic acid, is a classic example of diazonium chemistry. The reaction is conceptually straightforward but requires careful control due to the nature of the intermediates involved.
The Core Reaction: A Two-Step Transformation
The overall transformation involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺).
-
Iodination: The displacement of the diazonium group by an iodine atom.
The central, pivotal intermediate in this process is the 4-fluoro-2-carboxybenzenediazonium salt . The stability and reactivity of this species dictate the efficiency of the entire synthesis.
Mechanism and Causality: Why Choices Matter
Step 1: Diazotization
The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5][6]
The primary amine of 4-fluoro-2-aminobenzoic acid acts as a nucleophile, attacking the nitrosonium ion.[7] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the arenediazonium salt.[6]
Critical Experimental Choice: The reaction is performed at low temperatures (typically 0–5 °C). Causality: Arenediazonium salts, while more stable than their aliphatic counterparts, are thermally labile.[5][8] At elevated temperatures, the diazonium group can be prematurely displaced by water, leading to the formation of the undesired byproduct, 4-fluoro-2-hydroxybenzoic acid (salicylic acid derivative).[8] The electron-withdrawing nature of the fluorine and carboxylic acid groups on the aromatic ring influences the salt's stability.[8]
Step 2: Iodination (A Sandmeyer-Type Reaction)
Following the formation of the diazonium salt, a solution of an iodide salt, most commonly potassium iodide (KI), is introduced. This step does not typically require a copper catalyst, which is characteristic of many Sandmeyer reactions.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[11] A one-electron transfer, potentially from the iodide ion, reduces the diazonium ion to an aryl radical with the loss of highly stable nitrogen gas (N₂).[7] This aryl radical then reacts with an iodine source to form the final product.
Critical Experimental Choice: Gradual addition of the KI solution. Causality: The decomposition of the diazonium salt liberates nitrogen gas.[12] A rapid addition of the iodide source can lead to a vigorous, potentially uncontrollable evolution of gas, causing foaming and loss of material.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Pillar 2: A Comparative Guide to Analytical Methodologies
Effective analysis of this reaction requires techniques that can distinguish between the starting material, the transient diazonium intermediate, the final product, and key byproducts. The instability of the diazonium salt makes in situ or rapid, offline monitoring essential.[13]
Chromatographic Techniques: Tracking Reaction Progression
Chromatography is indispensable for monitoring the consumption of starting material and the formation of products.
| Technique | Application & Rationale | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Used for rapid, qualitative assessment of reaction completion.[14][15] The starting amine is significantly more polar than the final iodinated product. A typical mobile phase (e.g., Ethyl Acetate/Hexane) will show the product with a higher Rf value. | Fast, inexpensive, requires minimal sample. Excellent for a quick "yes/no" on the presence of starting material. | Not quantitative. The highly polar and unstable diazonium salt remains at the baseline and is not typically observed. |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantitative analysis.[16] A reversed-phase C18 column can effectively separate the starting amine, the final product, and the 4-fluoro-2-hydroxybenzoic acid byproduct, allowing for accurate determination of yield and purity. | Highly sensitive, quantitative, and reproducible. Can resolve closely related impurities.[17] | Slower than TLC. Requires method development. The diazonium salt will likely decompose on the column unless analysis is rapid and conditions are optimized. |
Spectroscopic Techniques: Elucidating Molecular Structure
Spectroscopy provides direct evidence of the structural transformations occurring during the reaction.
| Technique | Application & Rationale | Expected Observations & Insights |
| ¹H NMR Spectroscopy | Monitors changes in the aromatic proton environment. The disappearance of the broad -NH₂ signal and shifts in aromatic protons confirm the conversion. | Starting Amine: Broad -NH₂ signal. Diazonium Salt: The powerful electron-withdrawing [N₂]⁺ group causes a significant downfield shift of adjacent protons (H at position 3).[8] Product: The introduction of iodine causes further shifts based on its electronegativity and steric effects. |
| ¹⁹F NMR Spectroscopy | Highly sensitive to changes in the electronic environment around the fluorine atom. A single peak is expected for each species, with its chemical shift indicative of the substituent at the ortho position (position 2). | This technique provides a very clean window into the reaction, as few other signals are present. The chemical shift of the fluorine will change distinctly from the amine to the diazonium salt to the iodo-substituted product. |
| FTIR Spectroscopy | Identifies changes in key functional groups. | Starting Amine: Shows characteristic N-H stretching bands (~3300-3500 cm⁻¹). Diazonium Salt: The N≡N triple bond stretch (~2200-2300 cm⁻¹) is a key indicator, though it is often weak in intensity. Product: Disappearance of N-H bands and the presence of C-I vibrations (in the far-IR region). The C=O stretch of the carboxylic acid (~1700 cm⁻¹) will be present throughout. |
The diagram below contrasts the strengths of these primary analytical methods for this specific application.
Caption: Comparison of analytical techniques for reaction monitoring.
Pillar 3: Self-Validating Experimental Protocols
Trustworthy science is built on reproducible protocols. The following methods are designed to be self-validating, with clear checkpoints for monitoring progress.
Protocol 1: Synthesis of this compound
Safety Note: Diazonium salts are potentially explosive, especially when dry.[8] Always conduct the reaction in a well-ventilated fume hood, wear appropriate PPE, and keep the reaction mixture cold.
Materials:
-
4-fluoro-2-aminobenzoic acid (1.0 eq)
-
Concentrated HCl (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.2 eq)
-
Deionized Water
-
Sodium bisulfite (for workup)
Procedure:
-
Dissolution: To a flask equipped with a magnetic stirrer, add 4-fluoro-2-aminobenzoic acid and deionized water. Cool the slurry in an ice/salt bath to 0 °C.
-
Acidification: Slowly add concentrated HCl, maintaining the temperature between 0 and 5 °C. Stir until a fine suspension of the amine hydrochloride salt is formed.[10]
-
Diazotization: Dissolve NaNO₂ in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature never exceeds 5 °C.[12] A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Checkpoint (TLC): Take a small aliquot of the reaction, quench it with a reducing agent (like sodium bisulfite), and spot it on a TLC plate against the starting material. The starting material spot should be absent or very faint.
-
Iodination: Dissolve KI in a minimal amount of deionized water. Add this solution slowly to the cold diazonium salt suspension. You will observe gas evolution (N₂) and the formation of a dark precipitate.[10][12]
-
Decomposition: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Then, gently heat the mixture to ~50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Workup: Cool the mixture in an ice bath. Add a small amount of solid sodium bisulfite to quench any excess iodine (the dark color should fade).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Protocol 2: HPLC Monitoring
Objective: To quantify the consumption of starting material and formation of the product.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Preparation: Quench a ~50 µL aliquot of the reaction mixture in 1 mL of 50:50 Acetonitrile/Water. The diazonium salt is unstable, so this analysis primarily tracks the stable species.
Expected Elution Order: 4-fluoro-2-hydroxybenzoic acid (most polar) -> 4-fluoro-2-aminobenzoic acid -> this compound (least polar).
Conclusion
The synthesis of this compound, while a staple of organic synthesis, presents a valuable case study in the analysis of reactive intermediates. A successful outcome hinges on both careful control of reaction conditions and the judicious application of analytical techniques. While TLC offers a rapid qualitative check, a robust process relies on quantitative HPLC data to assess purity and yield. Furthermore, spectroscopic methods like ¹⁹F NMR provide unparalleled, unambiguous insight into the structural transformations as they occur. By integrating these techniques, researchers can develop a comprehensive understanding of the reaction dynamics, enabling efficient optimization, troubleshooting, and scale-up for the development of novel chemical entities.
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Vertex AI Search Result[5]: A discussion on the synthesis, stability, and mechanism of diazonium salt formation.
-
Vertex AI Search Result[8]: Wikipedia article on Diazonium compounds, detailing their properties, stability, and reactions, including displacement by hydroxyl groups.
-
Vertex AI Search Result[3]: A brief description of this compound as a pharmaceutical intermediate.
-
Vertex AI Search Result[1]: Details on this compound as a versatile building block in organic synthesis.
-
Vertex AI Search Result[17]: Abstract on the chromatographic separation of substituted benzoic acids using methanol-water-CO2 mixtures.
-
Vertex AI Search Result[11]: Wikipedia article on the Sandmeyer reaction, including its mechanism as a radical-nucleophilic aromatic substitution.
-
Vertex AI Search Result[18]: Chemistry LibreTexts page on Arenediazonium Salts, mentioning the hazards of thermal decomposition.
-
Vertex AI Search Result[9]: Organic Chemistry Portal entry on the Sandmeyer reaction, noting that iodination with KI doesn't require copper catalysis.
-
Vertex AI Search Result[19]: Application note on the separation of substituted benzoic acids by ion-pair chromatography on a RP-8 TLC plate.
-
Vertex AI Search Result[14]: A study describing the use of TLC to monitor reaction progress in the synthesis of 4-fluorobenzoic acid derivatives.
-
Vertex AI Search Result[7]: An overview of diazonium salt reactions, including the mechanism of formation and Sandmeyer reactions.
-
Vertex AI Search Result[20]: A paper discussing side reactions in Sandmeyer reactions of aminobenzoic acids, including hydroxylation.
-
Vertex AI Search Result[21]: A research paper on the thin-layer chromatographic separation of substituted benzoic acids.
-
Vertex AI Search Result[4]: Organic Chemistry Portal entry on Diazotisation, describing the in situ generation of nitrous acid.
-
Vertex AI Search Result[16]: A European patent describing the use of HPLC to monitor the synthesis of a benzoic acid derivative.
-
Vertex AI Search Result[22]: A guide to analytical methods for characterizing related heterocyclic compounds, including NMR and MS protocols.
-
Vertex AI Search Result[23]: A patent describing a synthetic route to a related fluoro-methyl-benzoic acid.
-
Vertex AI Search Result: NPTEL lecture notes describing the decomposition of diazonium salts in water to form phenols.
-
Vertex AI Search Result[24]: A research paper on the HPLC separation of benzoic acid derivatives.
-
Vertex AI Search Result: Sigma-Aldrich product page for this compound, providing properties.
-
Vertex AI Search Result[2]: Ossila product page for this compound, detailing its uses.
-
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Vertex AI Search Result[10]: An experimental procedure for the synthesis of 2-iodobenzoic acid from anthranilic acid.
-
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-
Vertex AI Search Result[13]: A review on the analytical challenges of characterizing reactive intermediates in pharmaceutical synthesis.
-
Vertex AI Search Result[12]: A microscale experimental procedure for the synthesis of 2-iodobenzoic acid via a Sandmeyer reaction.
-
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A Senior Application Scientist's Guide to Benchmarking Sonogashira Coupling Efficiency with Diverse Iodo-aromatic Compounds
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Its prevalence in the synthesis of complex molecules, from pharmaceuticals to organic materials, stems from its typically mild reaction conditions and broad tolerance of various functional groups.[1] This guide provides an in-depth technical comparison of the Sonogashira coupling's efficiency with different iodo-aromatic compounds, supported by experimental data, to inform substrate selection and reaction optimization.
The reactivity of the aryl halide is a critical parameter in the Sonogashira coupling, with the general trend following the bond dissociation energy: C-I < C-Br < C-Cl.[1] Consequently, iodo-aromatic compounds are highly reactive substrates, often enabling the reaction to proceed at room temperature with high efficiency.[4] However, the electronic nature of the substituents on the aromatic ring significantly influences the reaction kinetics and overall yield. This guide will explore these electronic effects through a comparative analysis.
The Engine of the Reaction: Understanding the Sonogashira Catalytic Cycle
The Sonogashira reaction is most commonly facilitated by a dual catalytic system involving palladium and copper.[1][4] The mechanism can be understood as two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the iodo-aromatic compound to form a Pd(II) complex.
-
The Copper Cycle: Simultaneously, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The crucial step involves the transfer of the acetylide group from the copper to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
It is important to note that copper-free Sonogashira protocols have also been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[5]
Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Benchmarking Performance: The Influence of Electronic Effects
The rate-determining step in the Sonogashira coupling is often considered to be the oxidative addition of the palladium catalyst to the carbon-iodine bond.[6] Therefore, the electronic properties of the iodo-aromatic substrate play a pivotal role in the reaction's efficiency.
-
Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbon atom attached to the iodine, making it more susceptible to oxidative addition. This generally leads to faster reaction rates and higher yields.[7]
-
Electron-donating groups (EDGs) have the opposite effect, decreasing the electrophilicity of the C-I bond and thus slowing down the oxidative addition step. This can result in lower yields or require more forcing reaction conditions.[7]
The following table summarizes experimental data from various sources to illustrate these trends. It is important to note that the reaction conditions are not identical across all entries, which can also influence the outcome. However, the general trend of EWGs enhancing reactivity and EDGs diminishing it is evident.
| Iodo-aromatic Compound | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / CuI | Et₃N | DMF | RT | 2 | 99 | [4] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | 60 | [8] |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 94 | [4] |
| 4-Iodoanisole | Phenylacetylene | Pd catalyst / CuI | TEA | - | RT | 3 | 98 | [9] |
| 4-Iodoanisole | 1-Heptyne | Pd-NHC-Py | Et₃N | Toluene | 100-120 | 3-18 | Traces to moderate | [10] |
| o-Iodoanilines | Phenylacetylenes | (PPh₃)₂CuBH₄ | DBU | - | 120 | 24 | >99 | [11] |
| Heteroaromatic Iodides | Phenylacetylene | Tri-palladium complex | - | DMF | 80 | - | Good to excellent | [12] |
Experimental Protocols
For the purpose of providing a standardized starting point for optimization, detailed experimental protocols for the Sonogashira coupling of three representative iodo-aromatic compounds are provided below.
General Experimental Workflow
The following flowchart outlines a typical workflow for a palladium-catalyzed Sonogashira coupling reaction.
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 4-Fluoro-2-iodobenzoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable synthetic chemistry. 4-Fluoro-2-iodobenzoic acid is a valuable building block in medicinal chemistry, prized for its utility in cross-coupling reactions to generate complex molecular architectures. However, the seemingly straightforward purity statement on a supplier's bottle often belies a more complex reality of residual starting materials, byproducts, and isomeric impurities that can significantly impact downstream reactions.
This guide provides an in-depth technical overview of the likely impurities in commercial this compound, methodologies for their characterization, and a comparative analysis with alternative reagents. The insights provided are grounded in established chemical principles and aim to empower the end-user to make informed decisions about quality control and reagent selection.
The Synthetic Pedigree: Uncovering Potential Impurities
A critical analysis of the likely synthetic route to this compound provides a roadmap to its potential impurity profile. The most probable commercial synthesis involves a Sandmeyer reaction, starting from 2-amino-4-fluorobenzoic acid.[1][2] This multi-step process, while effective, can introduce several classes of impurities.
Key Potential Impurities:
-
Residual Starting Material: Incomplete diazotization can lead to the presence of 2-amino-4-fluorobenzoic acid in the final product.
-
Phenolic Byproducts: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of 4-fluoro-2-hydroxybenzoic acid.
-
Isomeric Impurities: The purity of the starting 2-amino-4-fluorobenzoic acid is critical. Any isomeric aminofluorobenzoic acids present will be converted to their corresponding iodo-derivatives, which can be difficult to separate from the desired product.
-
Dehalogenated Byproduct: Reductive dehalogenation can lead to the formation of 4-fluorobenzoic acid.
A Framework for In-House Quality Control: Analytical Methodologies
To ensure the quality of commercial this compound, a multi-pronged analytical approach is recommended. The following protocols provide a robust framework for identifying and quantifying the likely impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique for purity assessment. A reverse-phase method can effectively separate the target compound from its more polar and non-polar impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a 50:50 mixture of acetonitrile and water.
Data Interpretation: The retention time of the main peak should correspond to a pure standard of this compound. Earlier eluting peaks may correspond to more polar impurities like 4-fluoro-2-hydroxybenzoic acid, while later eluting peaks could be less polar byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification of more volatile impurities and byproducts, GC-MS is a powerful tool. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required.
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Derivatization: To 10 mg of the commercial sample, add 1 mL of 2M methanolic HCl and heat at 60°C for 1 hour. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Instrumentation: A standard GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: 50°C (hold 2 min), then ramp to 250°C at 10°C/min (hold 10 min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
Data Interpretation: The mass spectrum of the main peak should correspond to the methyl ester of this compound. Library searching can help to tentatively identify impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable structural information about the bulk material and any significant impurities.
Expected ¹H NMR Data (in DMSO-d₆):
-
Aromatic protons will appear in the range of 7.0-8.0 ppm.
-
The carboxylic acid proton will be a broad singlet typically above 13 ppm.
-
Impurities will present as minor peaks with distinct splitting patterns and chemical shifts.
Purification of Commercial this compound
Should the analytical data reveal unacceptable levels of impurities, recrystallization is an effective method for purification.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is a good starting point for recrystallization of benzoic acids.[3][4]
-
Procedure: a. Dissolve the impure this compound in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until the solution becomes slightly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Performance Comparison with Alternative Reagents
In many applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of the aryl halide can significantly impact reaction efficiency.[5] this compound is often favored due to the high reactivity of the C-I bond. However, its bromo- and chloro-analogs can be viable, often more cost-effective, alternatives.
Reactivity Trend in Cross-Coupling:
I > Br > Cl
This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.[6]
| Reagent | Relative Reactivity | Typical Reaction Conditions | Cost Consideration |
| This compound | Highest | Milder conditions, lower catalyst loading | Highest |
| 4-Fluoro-2-bromobenzoic acid | Intermediate | Moderate to high temperatures | Intermediate |
| 4-Fluoro-2-chlorobenzoic acid | Lowest | Harsher conditions, specialized catalysts | Lowest |
Conclusion
The quality of commercial this compound should not be taken at face value. A thorough understanding of its synthetic origins allows for a predictive assessment of potential impurities. By employing a suite of analytical techniques, researchers can confidently characterize their starting material and, if necessary, implement a straightforward purification protocol. Furthermore, a judicious consideration of alternative halogenated analogs, weighing reactivity against cost, can lead to more efficient and economical synthetic strategies. This guide provides the foundational knowledge and practical methodologies to empower scientists to ensure the integrity of their research and development endeavors.
References
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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PubChem. (n.d.). This compound. [Link]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Essential Home. (n.d.). This compound. [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
-
SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?[Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 5-Fluoro-2-iodobenzoic Acid: A Guide for Pharmaceutical Manufacturers. [Link]
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Quantitative NMR (qNMR) Analysis of 4-Fluoro-2-iodobenzoic Acid: A Comparative Guide for Researchers
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 4-Fluoro-2-iodobenzoic acid, a versatile building block in organic synthesis, demands rigorous analytical characterization to ensure the quality and consistency of downstream products. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity assessment of this compound. It further presents a comparative analysis with High-Performance Liquid Chromatography (HPLC), offering experimental insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Principle of qNMR: A Foundation of Metrological Traceability
Quantitative NMR (qNMR) stands as a powerful analytical technique due to its direct relationship between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in a molecule.[1] This inherent proportionality allows for the direct and absolute quantification of an analyte against a certified internal standard of known purity and concentration, without the necessity of a specific reference standard for the analyte itself.[1] This fundamental principle positions qNMR as a primary ratio method, offering a high degree of accuracy and traceability to the International System of Units (SI).
Experimental Protocol: A Self-Validating System for the qNMR Analysis of this compound
The reliability of any qNMR analysis hinges on a meticulously designed and executed experimental protocol. The following step-by-step methodology is tailored for the accurate purity determination of this compound.
Causality Behind Experimental Choices
-
Analyte: this compound possesses aromatic protons with distinct chemical shifts, making it an excellent candidate for ¹H qNMR analysis.
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) was selected due to the high solubility of many aromatic carboxylic acids in this solvent. Its residual proton signal at approximately 2.5 ppm does not interfere with the aromatic signals of the analyte.
-
Internal Standard: Dimethyl Terephthalate (DMTP) was chosen for several key reasons:
-
Chemical Inertness: It does not react with the analyte or the solvent.
-
Signal Separation: Its aromatic protons appear as a singlet at approximately 8.0 ppm, and the methyl protons as a singlet around 3.9 ppm in DMSO-d₆, providing clear separation from the expected signals of this compound, which are anticipated to be in the 7.0-8.0 ppm range.[2]
-
High Purity and Stability: Certified reference materials of DMTP are readily available.
-
Step-by-Step Experimental Workflow
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of Dimethyl Terephthalate (certified reference material) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence should be employed.
-
Relaxation Delay (d1): This is a critical parameter to ensure full relaxation of all protons. A delay of at least 5 times the longest T₁ relaxation time of any signal of interest (analyte and standard) is required. For aromatic protons, a conservative delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended to ensure adequate digital resolution.
-
Spectral Width (sw): Set a spectral width that encompasses all signals of interest (e.g., -2 to 12 ppm).
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting resolution.
-
Perform manual phasing and baseline correction to ensure accurate integration.
-
Integrate the selected, well-resolved signals for both this compound and the internal standard (Dimethyl Terephthalate). For the analyte, a downfield aromatic proton signal free from overlap should be chosen. For DMTP, the singlet at ~8.0 ppm (4H) is ideal.
-
Visualizing the qNMR Workflow
Data Analysis: From Spectrum to Purity
The purity of this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected signal of this compound.
-
I_IS: Integral of the selected signal of the internal standard (Dimethyl Terephthalate).
-
N_analyte: Number of protons corresponding to the integrated signal of the analyte.
-
N_IS: Number of protons corresponding to the integrated signal of the internal standard (4 for the aromatic signal of DMTP).
-
M_analyte: Molar mass of this compound (266.01 g/mol ).
-
M_IS: Molar mass of the internal standard (Dimethyl Terephthalate, 194.19 g/mol ).
-
m_analyte: Mass of this compound.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard (as provided on the certificate of analysis).
Visualizing the Data Analysis Logic
Comparative Analysis: qNMR vs. HPLC for Purity Assessment
While qNMR is a powerful primary method, High-Performance Liquid Chromatography (HPLC) is a widely used and often complementary technique for purity analysis.[1] The choice between these methods depends on the specific analytical needs.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on the molar concentration of nuclei.[1] | Comparative method based on separation and detection (e.g., UV-Vis). |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a certified reference standard of the analyte for accurate quantification. |
| Accuracy | High, provides an absolute purity value. | High, but can be influenced by the response factors of impurities. |
| Precision | Excellent, with typically low relative standard deviation (RSD). | Very good, with low RSD. |
| Structural Information | Provides structural information about the analyte and impurities in the same experiment. | Provides retention time data; structural information requires a hyphenated technique (e.g., LC-MS). |
| Method Development | Generally faster for new compounds as a universal internal standard can be used. | Can be more time-consuming, requiring optimization of column, mobile phase, and detector settings. |
| Sensitivity | Generally lower than HPLC, especially for trace impurities. | Highly sensitive for detecting trace impurities. |
| Sample Throughput | Can be lower due to longer relaxation delays required for accurate quantification. | Higher throughput with modern autosamplers and fast gradient methods. |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation of the qNMR method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte-to-internal standard ratios.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of this compound with a known, independently determined purity.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. This is assessed by repeated analyses of the same homogenous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: An Authoritative and Versatile Tool
Quantitative NMR spectroscopy offers a robust, accurate, and direct method for the purity determination of this compound. Its fundamental principle of direct proportionality between signal intensity and the number of nuclei provides a strong foundation for absolute quantification with metrological traceability. While HPLC remains a valuable tool for purity analysis, particularly for trace impurity detection, qNMR provides the distinct advantage of not requiring a chemically identical reference standard, which is often a significant benefit in the early stages of drug development. By following a well-designed and validated protocol, researchers can confidently employ qNMR as a primary method for the quality assessment of this compound, ensuring the integrity of their research and the quality of their final products.
References
- Supporting Information for a scientific article. (n.d.).
-
Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019, March 13). BIPM. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
(PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC - NIH. Retrieved from [Link]
-
4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
This compound | C7H4FIO2 | CID 12520164. (n.d.). PubChem. Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]
- Supplementary information for a scientific article. (n.d.). The Royal Society of Chemistry.
-
2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516. (n.d.). PubChem. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-2-iodobenzoic Acid
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the characterization and quantification of 4-Fluoro-2-iodobenzoic acid, a key building block in modern organic synthesis.[1] As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of protocols. Instead, this guide is structured to provide a logical, experience-driven framework for selecting, validating, and cross-validating analytical methods for this and similar halogenated aromatic compounds. We will explore the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.
The Analytical Challenge: Understanding this compound
This compound is a dihalogenated benzoic acid with three distinct functional groups, making it a versatile precursor in the synthesis of complex molecules, including bioactive heterocycles.[1] The presence of a carboxylic acid, a fluorine atom, and an iodine atom on the benzene ring presents a unique set of analytical challenges and opportunities. The acidic nature of the carboxyl group dictates pH considerations in sample preparation and chromatographic separations. The high electronegativity of fluorine and the large atomic radius of iodine influence the molecule's polarity, volatility, and spectral properties. A robust analytical strategy must account for these characteristics to ensure accurate and reliable results.
The Principle of Cross-Validation: Ensuring Methodological Consistency
In the pharmaceutical industry, the ability to obtain consistent and reliable analytical data across different laboratories, instruments, and analysts is paramount.[2] This is the core principle of analytical method cross-validation. It is the documented process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[3] The International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2), provide a framework for the validation of analytical procedures, which includes the concept of cross-validation.[4][5] This guide will focus on a comparative testing approach, where different analytical techniques are used to analyze the same sample, and the results are compared to assess the strengths and weaknesses of each method.
Below is a workflow diagram illustrating the cross-validation process for the analytical methods discussed in this guide.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a trade-off between speed, cost, sensitivity, and the level of information required. For this compound, we will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectroscopy (UV-Vis) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Applicability | Ideal for non-volatile and thermally labile compounds. The method of choice for purity and assay determination of many pharmaceutical ingredients.[6] | Suitable for volatile and thermally stable compounds. Requires derivatization for non-volatile compounds like carboxylic acids.[7] | Primarily used for quantitative analysis of known compounds in a simple matrix. Limited specificity. |
| Sample Prep. | Simple dissolution in a suitable solvent, often the mobile phase.[8] | Requires derivatization to convert the carboxylic acid into a more volatile ester or silyl derivative.[9] | Simple dissolution in a UV-transparent solvent. |
| Specificity | High, especially with a diode array detector (DAD) that can provide spectral information. | Very high, particularly when coupled with a Mass Spectrometer (MS) for definitive identification. | Low. Many compounds can absorb at similar wavelengths, leading to potential interference. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Very high, especially with sensitive detectors like MS, reaching pg/mL levels. | Moderate, generally in the µg/mL range. |
| Analysis Time | Typically 5-20 minutes per sample. | Can be faster than HPLC for simple mixtures, but the derivatization step adds time.[10] | Very fast, a few seconds per sample. |
| Cost | Moderate to high instrument cost. Solvents can be a significant running cost. | Moderate instrument cost. Gases are generally cheaper than HPLC solvents.[10] | Low instrument cost and running costs. |
| Key Advantage | Versatility for a wide range of compounds without derivatization.[6] | High separation efficiency and sensitivity, especially with MS detection. | Simplicity, speed, and low cost for routine quantitative analysis. |
| Key Limitation | Lower separation efficiency than capillary GC. Solvent consumption. | Limited to volatile and thermally stable compounds or those that can be derivatized. | Low specificity and susceptibility to matrix interference. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and should be validated according to ICH guidelines before use in a regulated environment.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is adapted from established procedures for similar fluorinated benzoic acids and is suitable for the determination of purity and assay.[8][12]
Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography data acquisition and processing software.
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
2 mL amber glass autosampler vials with PTFE/silicone septa.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation (for 1 L):
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.
-
To the water, add 1.0 mL of formic acid to make a 0.1% solution. The acidic mobile phase suppresses the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[8]
-
Combine the acetonitrile and the 0.1% formic acid in water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for Bulk Drug Substance):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of a standard solution). Benzoic acid derivatives typically have strong absorbance in this region.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis.[9] Silylation with BSTFA is a common and effective method.[14]
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC-MS data acquisition and processing software.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile.
-
2 mL reaction vials with screw caps and PTFE-lined septa.
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a reaction vial.
-
Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
UV-Visible (UV-Vis) Spectroscopy
This method is suitable for a rapid, high-throughput quantification of this compound in a pure sample or a simple matrix where interfering substances are not expected to absorb at the same wavelength.
Instrumentation and Consumables:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol or ethanol (spectroscopic grade).
-
Volumetric flasks and pipettes.
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 nm to 400 nm using methanol as a blank.
-
Identify the wavelength of maximum absorbance (λmax). Benzoic acid has a λmax around 230 nm, and this is expected to be similar for its derivatives.[15]
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Measure the absorbance of each standard solution at the predetermined λmax using methanol as a blank.
-
Plot a graph of absorbance versus concentration and determine the linearity (correlation coefficient).
-
-
Sample Analysis:
-
Prepare a solution of the sample in methanol with a concentration expected to fall within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Logic and Causality in Method Selection
The choice between these methods is driven by the specific analytical need. The relationship between the analytical question and the appropriate technique can be visualized as follows:
Caption: Decision tree for analytical method selection.
-
For purity and assay in a regulatory environment: HPLC is the preferred method due to its high specificity, robustness, and well-established validation protocols.[6]
-
For definitive identification or analysis of volatile impurities: GC-MS is superior due to the high confidence in identification provided by the mass spectrum.
-
For rapid, routine quality control checks of a known substance: UV-Vis spectroscopy is a cost-effective and fast option.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound demonstrates that no single technique is universally superior. The optimal choice is contingent upon the analytical objective.
-
HPLC-UV stands out as the most versatile and robust method for routine quality control, offering a balance of specificity, sensitivity, and ease of use for purity and assay determination.
-
GC-MS , while requiring a derivatization step, provides unparalleled specificity for structural confirmation and the analysis of trace-level volatile impurities.
-
UV-Vis Spectroscopy serves as a valuable tool for rapid, high-throughput quantification in non-complex matrices, where its low cost and speed are significant advantages.
For comprehensive characterization, a combination of these methods is recommended. For instance, HPLC for purity and assay, with GC-MS for confirmation of identity and to investigate any potential volatile impurities. This integrated approach, grounded in the principles of method validation and cross-validation, ensures the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of scientific integrity in drug development and chemical research.
References
-
Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. (2018). PubMed. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Retrieved from [Link]
-
Derivatization techniques for free fatty acids by GC. (2020). Restek. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
-
New update for ICH Q2 (R2) Analytical process validation guidance. (2024). AMSlab. Retrieved from [Link]
-
Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
A Practical Guide to Analytical Method Validation. (1996). Analytical Chemistry. Retrieved from [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved from [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. Retrieved from [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. Retrieved from [Link]
-
Difference Between HPLC and GC. (2023). Pharma Specialists. Retrieved from [Link]
-
A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. (n.d.). MDPI. Retrieved from [Link]
-
HPLC vs GC - A Beginner's Guide. (2021). Chromatography Today. Retrieved from [Link]
-
Difference between GC and HPLC Techniques. (2018). Pharmaguideline. Retrieved from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved from [Link]
-
-
Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation; Der Chemica Sinica, 2014, 5(5):52-60 (ISSN: 0976-8505) M. Madhu1, V. Sreeram*2, A. V. D. Nagendrakumar3 and T. V. Reddy4. (2016). ResearchGate. Retrieved from [Link]
-
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. (2018). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Semantic Scholar. Retrieved from [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2025). ResearchGate. Retrieved from [Link]
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- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-Fluoro-2-iodobenzoic Acid
In the landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Compounds like 4-Fluoro-2-iodobenzoic acid are valuable building blocks, offering a unique combination of functional groups for medicinal chemistry.[1] However, with great utility comes the responsibility of safe handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols. The causality behind these hazards lies in the reactivity of the molecule's functional groups with biological tissues. The acidic nature of the carboxylic acid, combined with the reactivity of the carbon-iodine bond and the overall electrophilicity of the aromatic ring, contributes to its irritant and toxic properties.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes and airborne particles that can cause serious eye damage.[4][5][6] Standard eyeglasses are not a substitute.[7] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact.[4][7] Nitrile gloves offer good resistance to a variety of chemicals.[7] Always inspect gloves for tears or degradation before use and change them immediately if contaminated. |
| Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and skin.[7] Should be buttoned and fit properly. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Handling the solid compound may generate dust. Working in a fume hood is the best practice to avoid inhalation of airborne particles.[4][7] If a fume hood is not available, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required based on a risk assessment.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A self-validating system of protocols is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4] Pay close attention to hazard statements, precautionary statements, and emergency procedures.
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[4] All necessary equipment and reagents should be placed within the fume hood before starting.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
Handling
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the chemical. Use appropriate tools, such as spatulas and weighing paper, to minimize the generation of dust.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[4] Keep the sash at the lowest possible height while allowing for comfortable work.
Workflow for Handling this compound
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
